Terfenadine

Catalog No.
S544954
CAS No.
50679-08-8
M.F
C32H41NO2
M. Wt
471.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terfenadine

CAS Number

50679-08-8

Product Name

Terfenadine

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol

Molecular Formula

C32H41NO2

Molecular Weight

471.7 g/mol

InChI

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3

InChI Key

GUGOEEXESWIERI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

solubility

Solubility at 30 °C (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1M HCl 0.012; 00.1M citric acid 0.110; 0.1M tartaric acid 0.045
In water, 9.63X10-2 mg/L at 25 °C
4.58e-04 g/L

Synonyms

alpha-(4-(1,1-Dimethylethyl)phenyl)-4-(hydroxydiphenylmethyl)-1-piperdinebutanol, Balkis Saft Spezial, Cyater, Hisfedin, Rapidal, RMI 9918, RMI-9918, RMI9918, Seldane, Teldane, Terfedura, Terfemundin, Terfenadin AL, Terfenadin Heumann, Terfenadin Ratiopharm, Terfenadin Stada, terfenadin von ct, Terfenadin-ratiopharm, Terfenadine, Terfenidine, Ternadin, Triludan

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

The exact mass of the compound Terfenadine is 471.3137 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0963 mg/l (at 25 °c)2.04e-07 msolubility at 30 °c (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1m hcl 0.012; 00.1m citric acid 0.110; 0.1m tartaric acid 0.045in water, 9.63x10-2 mg/l at 25 °c4.58e-04 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758627. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Terfenadine's Mechanism of Action at H1 Receptors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Terfenadine is a second-generation antihistamine that was initially developed for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Chemically classified as a diphenylmethane derivative, this compound belongs to the class of organic compounds known as phenylbutylamines with the chemical formula C₃₂H₄₁NO₂ and an average molecular weight of 471.6734 g/mol [1]. The compound features a chiral center but was typically used as a racemic mixture in therapeutic formulations. Despite its initial clinical success, this compound was largely withdrawn from most markets in the 1990s due to cardiac safety concerns associated with QT interval prolongation and risk of torsades de pointes, a potentially fatal ventricular arrhythmia [1]. This withdrawal led to the development of its active metabolite, fexofenadine, which retained the therapeutic benefits without the same cardiac risk profile.

The historical significance of this compound lies in its role as a prototype for nonsedating antihistamines, representing a substantial advance over first-generation H₁ antagonists that frequently caused drowsiness due to their ability to cross the blood-brain barrier. This compound's relative hydrophobicity and P-glycoprotein substrate characteristics limited its central nervous system penetration, resulting in minimal sedative effects compared to earlier antihistamines [2]. This pharmacological property made it a valuable therapeutic agent until its cardiac safety issues became apparent, leading to its replacement by fexofenadine in clinical practice while maintaining its importance as a research compound for understanding antihistamine structure-activity relationships and cardiac toxicity mechanisms.

Primary Mechanism of Action: H1 Receptor Antagonism

Core Pharmacodynamic Properties

This compound functions primarily as a competitive antagonist at histamine H₁ receptors, effectively competing with endogenous histamine for binding at receptor sites located throughout the body, particularly in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle [1]. This reversible binding to H₁-receptors results in suppression of histamine-induced formation of edema, flare, and pruritus [1]. The drug exhibits high selectivity for peripheral H₁-receptors with minimal interaction with central receptors, which accounts for its nonsedating property—a significant advantage over first-generation antihistamines that readily cross the blood-brain barrier.

The molecular basis of this compound's action involves stabilization of the inactive conformation of the H₁ receptor, thereby preventing histamine-mediated activation of G-protein signaling pathways. Unlike first-generation antihistamines, this compound demonstrates minimal anticholinergic activity and negligible interaction with adrenergic or serotonergic receptors at therapeutic concentrations, contributing to its improved side effect profile [2] [3]. This receptor selectivity was a key development in antihistamine pharmacology, establishing a new standard for second-generation antihistamines that followed.

Metabolic Activation and CYP-Mediated Clearance

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 serving as the major isoform responsible for its biotransformation to the active metabolite fexofenadine (also known as azacyclonol) [1] [4]. Additional metabolism occurs via CYP2D6, though at approximately a six-fold lower rate compared to CYP3A4 [4]. The metabolism follows first-order kinetics under normal conditions, with this compound exhibiting a relatively short elimination half-life of approximately 3.5 hours [1].

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Notes
Oral Absorption ≥70% Based on mass balance study with ¹⁴C-labeled this compound [1]
Protein Binding 70% Primarily to plasma proteins [1]
Metabolism Hepatic Primarily via CYP3A4, secondarily via CYP2D6 [1] [4]
Active Metabolite Fexofenadine Primary metabolite responsible for therapeutic effects [1]
Elimination Half-life 3.5 hours [1]
Time to Peak Concentration 1-2 hours [2]

The metabolic transformation of this compound involves aliphatic hydroxylation at the t-butyl group, resulting in fexofenadine, which retains potent H₁ receptor antagonism but with significantly reduced cardiac toxicity potential [1] [4]. This differential toxicity profile between parent drug and metabolite led to the direct development and marketing of fexofenadine as a safer alternative after this compound's market withdrawal. The concentration-dependent inhibition of this compound metabolism by CYP3A4 inhibitors such as ketoconazole and erythromycin forms the basis of its clinically significant drug interactions that potentiate cardiac toxicity risks [1].

Cardiac Safety Concerns and hERG Channel Interactions

Molecular Basis of Cardiac Arrhythmia

The primary safety concern with this compound revolves around its concentration-dependent blockade of the human ether-à-go-go-related gene (hERG) potassium channels responsible for the rapidly activating delayed rectifier potassium current (I({}_{\text{Kr}})) in cardiac myocytes [5]. This channel blockade results in prolonged cardiac repolarization manifesting as QT interval extension on electrocardiograms, creating an electrophysiological substrate conducive to torsades de pointes and other ventricular arrhythmias [1]. Under normal circumstances, therapeutic concentrations of this compound do not achieve levels sufficient for significant hERG blockade; however, in the presence of CYP3A4 inhibition or hepatic impairment, elevated parent drug concentrations markedly increase this risk.

This compound's interaction with the hERG channel occurs through binding to the inner pore region of the channel protein, physically obstructing potassium ion efflux during cardiac repolarization [5]. Structural analysis reveals that this compound's lipophilic diphenylmethyl group and positively charged nitrogen atom facilitate high-affinity binding to specific residues in the S6 helix of the hERG channel, similar to binding patterns observed with other proarrhythmic compounds. Experimental studies demonstrate that this compound inhibits hERG current with IC₅₀ values in the nanomolar to low micromolar range, significantly lower than concentrations required for H₁ receptor blockade, explaining the narrow therapeutic index [5].

Risk Factors and Drug Interactions

Several clinically significant factors dramatically increase the risk of this compound-induced cardiotoxicity, primarily involving concomitant medications that inhibit CYP3A4 metabolism, thereby elevating systemic this compound concentrations. Potent CYP3A4 inhibitors including ketoconazole, erythromycin, and grapefruit juice can increase this compound exposure by up to 5-fold, potentially resulting in plasma concentrations that cause dangerous hERG channel blockade [1]. Additionally, conditions that impair hepatic metabolism, such as cirrhosis or severe hepatic impairment, similarly increase this compound accumulation and subsequent cardiac risk.

Table 2: this compound Drug Interactions and Cardiac Risk Factors

Risk Factor Category Specific Examples Mechanism Clinical Management
CYP3A4 Inhibitors Ketoconazole, Itraconazole, Erythromycin, Clarithromycin Reduced this compound metabolism → increased plasma levels Absolute contraindication; use alternative antihistamines
Dietary Components Grapefruit juice Inhibition of intestinal CYP3A4 → increased bioavailability Complete avoidance during therapy
Herbal Supplements St. John's Wort Induction of CYP3A4 → potential reduced efficacy Avoid combination due to unpredictable effects
Medical Conditions Hepatic impairment, Electrolyte abnormalities (hypokalemia, hypomagnesemia) Reduced clearance or increased myocardial sensitivity Avoid use in patients with these conditions

Research has revealed intriguing allosteric interactions between different hERG channel blockers, such as the observed 14-22 fold rightward shift in hERG concentration-response curves for this compound when cells are pre-exposed to erythromycin, suggesting distinct, allosterically linked binding sites on opposite sides of the hERG channel [5]. This finding indicates that co-administration of certain weak hERG blockers might theoretically reduce the cardiac liability of potent hERG-blocking drugs like this compound, though this potential interaction has not been exploited clinically due to the availability of safer alternatives.

Additional Pharmacological Properties and Emerging Research Applications

Calcium Channel Antagonism

Beyond its primary antihistamine activity, this compound demonstrates calcium channel affinity with characteristics similar to diphenyl-alkylamine type calcium antagonists such as gallopamil [6]. Experimental studies measuring displacement of [³H]nitrendipine on rat cerebral cortex membranes revealed this compound pK({}{\text{d}}) values of 6.36±0.03, indicating moderate calcium channel blocking activity [6]. Interestingly, investigations with this compound enantiomers showed nearly identical affinity (pK({}{\text{d}}) 6.39±0.03 for R(+) isomer vs. 6.40±0.04 for S(-) isomer), suggesting a non-stereoselective binding interaction with calcium channels that contrasts with the stereoselectivity typically observed with dedicated calcium antagonists [6].

This calcium antagonism property may contribute to this compound's antiproliferative effects observed in various cancer cell lines, though its clinical significance in the context of antihistamine therapy remains uncertain. The structure-activity relationship studies among this compound analogues indicate that specific molecular features, particularly the diphenylmethane moiety and tertiary alcohol group, mediate this calcium channel interaction independently from the H₁ receptor antagonism [6]. This additional pharmacological activity expands this compound's polypharmacology profile and may partially explain its effects in non-allergic conditions.

Anticancer Properties and Apoptosis Induction

Recent investigations have revealed promising antiproliferative and pro-apoptotic activities of this compound in various human cancer cell lines, suggesting potential drug repurposing opportunities beyond its original antihistamine indication [7] [8]. In colorectal cancer HCT116 cells, this compound markedly attenuates viability by abrogating histamine H₁ receptor signaling and inducing mitochondrial-mediated apoptosis through modulation of Bax/Bcl-2 balance, triggering cytochrome c release, and stimulating the caspase cascade [7]. Additionally, this compound suppresses STAT3 phosphorylation and expression of downstream gene products by inhibiting MEK/ERK and JAK2 activation, representing a potentially novel mechanism for its anticancer effects.

In hormone-refractory prostate cancer models, this compound induces apoptotic signaling through histamine receptor-independent mechanisms involving Mcl-1 cleavage into a pro-apoptotic 28-kDa fragment and Bak up-regulation at both transcriptional and translational levels [8]. This leads to loss of mitochondrial membrane potential and release of apoptosis-inducing factors into the cytosol, subsequently activating caspase cascades and inducing a DNA damage response through phosphorylation of Chk1/Chk2 kinases and RPA32 [8]. These findings position this compound as a potential multimodal therapeutic agent in oncology, though clinical translation remains preliminary.

G cluster_H1 H1 Receptor Antagonism cluster_Cardiac Cardiac Effects cluster_Cancer Anticancer Mechanisms This compound This compound H1_Receptor H1_Receptor This compound->H1_Receptor hERG_Channel hERG_Channel This compound->hERG_Channel STAT3_Signaling STAT3_Signaling This compound->STAT3_Signaling Mitochondrial_Apoptosis Mitochondrial_Apoptosis This compound->Mitochondrial_Apoptosis Histamine_Release Histamine_Release H1_Receptor->Histamine_Release Inhibits Allergic_Symptoms Allergic_Symptoms Histamine_Release->Allergic_Symptoms Reduces Potassium_Current Potassium_Current hERG_Channel->Potassium_Current Blocks QT_Prolongation QT_Prolongation Potassium_Current->QT_Prolongation Delays Arrhythmia Arrhythmia QT_Prolongation->Arrhythmia Predisposes to STAT3_Signaling->Mitochondrial_Apoptosis Activates Caspase_Activation Caspase_Activation Mitochondrial_Apoptosis->Caspase_Activation Triggers Cancer_Cell_Death Cancer_Cell_Death Caspase_Activation->Cancer_Cell_Death Induces

Diagram 1: Multimodal mechanisms of this compound action showing H₁ receptor antagonism, cardiac effects, and anticancer properties

Experimental Methodologies for this compound Research

Receptor Binding and Enzyme Interaction Assays

The investigation of this compound's mechanism of action employs various in vitro experimental systems to characterize its receptor binding properties and metabolic interactions. Competitive binding assays using labeled histamine or H₁ receptor antagonists in cell membranes or recombinant systems quantify this compound's affinity for H₁ receptors, typically expressed as K({}{\text{i}}) or IC₅₀ values [9] [3]. For cytochrome P450 interaction studies, human liver microsomes and cDNA-transfected cell systems (e.g., B lymphoblastoid cells expressing specific CYP isoforms) incubate this compound with NADPH-generating systems, followed by LC-MS/MS quantification of metabolites to determine enzymatic kinetic parameters (K({}{\text{m}}), V({}_{\text{max}}) [4] [10].

For hERG channel blockade assessment, the whole-cell patch-clamp technique at physiological temperatures provides the gold standard measurement, where hERG-transfected HEK cells are voltage-clamped and exposed to increasing this compound concentrations to generate concentration-response relationships and determine IC₅₀ values for current inhibition [5]. This electrophysiological approach directly quantifies this compound's potency for hERG channel blockade, correlating with its proarrhythmic potential. Complementary fluorescence-based assays using membrane-potential sensitive dyes offer higher throughput screening alternatives, though with potentially reduced accuracy compared to direct electrophysiological measurements.

Cell-Based Assays for Anticancer Activity Evaluation

The investigation of this compound's antiproliferative and pro-apoptotic effects employs comprehensive cell biology techniques in various cancer cell lines. Viability assays (MTS, sulforhodamine B) measure concentration-dependent and time-dependent growth inhibition, while flow cytometry with Annexin V/propidium iodide staining quantifies apoptosis induction [7] [8]. Western blot analysis detects changes in apoptosis-related proteins (Bax, Bcl-2, Mcl-1, cleaved caspases, PARP cleavage) and signaling molecules (phosphorylated STAT3, ERK, JAK2), providing mechanistic insights into this compound's cellular effects.

For assessment of mitochondrial events during apoptosis, JC-1 staining or tetramethylrhodamine ethyl ester (TMRE) measurements evaluate mitochondrial membrane potential dissipation, while cytochrome c release from mitochondria is detected by immunocytochemistry or subcellular fractionation followed by Western blotting [8]. Gene expression analysis via RT-PCR or RNA sequencing identifies transcriptional changes in apoptosis regulators following this compound treatment, completing the comprehensive characterization of its anticancer mechanisms across multiple molecular levels.

Table 3: Key Experimental Assays for Studying this compound Mechanisms

Assay Type Specific Method Measured Parameters Research Application
Receptor Binding Competitive radioligand binding K({}_{\text{i}}), IC₅₀ H₁ receptor affinity determination [9]
Metabolism Studies Human liver microsomes + LC-MS/MS K({}{\text{m}}), V({}{\text{max}}), metabolic stability CYP-mediated metabolism characterization [4] [10]
hERG Channel Blockade Whole-cell patch-clamp IC₅₀, current inhibition Cardiac safety assessment [5]
Cell Viability MTS, sulforhodamine B IC₅₀, growth inhibition Antiproliferative activity [7] [8]
Apoptosis Detection Annexin V/PI staining + flow cytometry Apoptosis percentage Pro-apoptotic activity quantification [8]
Protein Expression & Modification Western blot Protein levels, cleavage, phosphorylation Signaling pathway analysis [7] [8]
Mitochondrial Function JC-1 staining + flow cytometry Mitochondrial membrane potential Early apoptosis detection [8]

G cluster_drug_int Drug Interactions This compound This compound Metabolism Hepatic Metabolism (CYP3A4/CYP2D6) This compound->Metabolism H1_Block H1 Receptor Blockade This compound->H1_Block Fexofenadine Fexofenadine Metabolism->Fexofenadine HERG_Block hERG Channel Block Metabolism->HERG_Block Impaired Fexofenadine->H1_Block QT_Prolongation QT_Prolongation HERG_Block->QT_Prolongation Arrhythmia Torsades de Pointes QT_Prolongation->Arrhythmia Therapeutic_Effect Allergy Symptom Relief H1_Block->Therapeutic_Effect CYP3A4_Inhibitors CYP3A4 Inhibitors (Ketoconazole, Erythromycin) CYP3A4_Inhibitors->Metabolism Inhibit Grapefruit_Juice Grapefruit_Juice Grapefruit_Juice->Metabolism Inhibit

Diagram 2: Metabolic pathways and clinical consequences of this compound administration, highlighting therapeutic and toxicological outcomes

Conclusion and Research Implications

This compound represents a pharmacologically complex compound with a multimodal mechanism of action extending beyond its primary H₁ receptor antagonism to include calcium channel modulation, hERG channel blockade, and anticancer activities through multiple signaling pathways. While its clinical use has been largely abandoned due to cardiac safety concerns, this compound remains an important research tool for understanding antihistamine structure-activity relationships, mechanisms of drug-induced arrhythmias, and potential drug repurposing opportunities in oncology.

The ongoing investigation of this compound's anticancer properties highlights how comprehensive mechanistic understanding can reveal unexpected therapeutic potential for withdrawn medications. The compound's ability to simultaneously modulate histamine signaling, STAT3 pathway, mitochondrial apoptosis mechanisms, and calcium homeostasis presents a unique polypharmacological profile that merits further controlled investigation in appropriate disease models. However, the well-established cardiac risks associated with this compound would require sophisticated chemical modification or targeted delivery approaches to separate therapeutic benefits from adverse effects should future clinical translation be pursued.

References

Original Pharmacodynamic Properties as an Antihistamine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core, historically recognized pharmacodynamic properties of terfenadine.

Property Description Clinical Outcome/Significance
Primary Mechanism Selective histamine H1 receptor antagonist [1] Alleviates symptoms of seasonal allergic rhinitis, perennial rhinitis, and histamine-mediated skin diseases [1].
CNS Penetration Lack of significant penetration into the central nervous system (CNS) [1] Incidence of sedation comparable to placebo; significantly less than conventional antihistamines. Does not impair psychomotor performance or enhance effects of alcohol/benzodiazepines [1].

Cardiac Safety: hERG Channel Inhibition

A critical aspect of this compound's pharmacodynamics is its blockade of the human ether-à-go-go-related gene (hERG) potassium channel. This action is responsible for its withdrawal from the market due to the risk of life-threatening cardiac arrhythmias.

Aspect Detail
Mechanism Potent open-channel blocker of the hERG channel, which carries the rapid delayed rectifier potassium current ((I_{Kr})) crucial for cardiac action potential repolarization [2] [3].
Potency IC50 values reported between 204 nM [3] and ~350 nM [3].
Functional Effect Inhibition of (I_{Kr}) leads to prolongation of the cardiac action potential, manifested as QT interval prolongation on the electrocardiogram (ECG) [2] [4].
Clinical Risk Increased risk of a specific ventricular arrhythmia called Torsades de Pointes, which can degenerate into ventricular fibrillation [5].

The following diagram illustrates the experimental workflow for assessing hERG channel blockade, a key part of its safety pharmacodynamics:

G Start Start: hERG Assay P1 Cell Preparation HEK-293 cells expressing hERG Start->P1 P2 Voltage Clamp Protocol Measure IKr current P1->P2 P3 Drug Application This compound (multiple concentrations) P2->P3 P4 Current Measurement Record IKr block P3->P4 P5 Data Analysis Calculate IC₅₀ value P4->P5 End End: Integrated Risk Assessment P5->End

Workflow for evaluating hERG channel blockade.

Experimental Protocols for Key Assays

For research purposes, understanding the experimental methodologies used to characterize this compound is essential.

1. hERG Patch Clamp Assay [2]

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG potassium channel.
  • Electrophysiology: Manual patch-clamp technique in whole-cell configuration.
  • Key Parameters: Cells are held at -80 mV, with depolarizing steps to measure the resulting potassium current ((I_{Kr})).
  • Drug Application: this compound is applied in increasing concentrations to establish a full concentration-response relationship.
  • Data Analysis: The concentration that inhibits 50% of the current ((IC_{50})) is calculated.

2. Apoptosis Induction in Cancer Cells [5] [6]

  • Cell Line: Human colorectal cancer HCT116 cells.
  • Treatment: Cells are treated with varying concentrations of this compound for 24-48 hours.
  • Viability Assessment: Cell viability is measured using colorimetric assays like MTS.
  • Apoptosis Detection: Flow cytometry for Annexin V/propidium iodide staining to quantify apoptotic cells.
  • Mechanistic Analysis: Western blotting to analyze key proteins, including:
    • Cleaved caspases (-9, -3, -7) and PARP
    • Pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins
    • Phosphorylation levels of STAT3, ERK, and JAK2

Emerging Anticancer Pharmacodynamics

Recent research has repositioned this compound as a candidate for drug repurposing in oncology. Its anticancer effects are mediated through complex, multi-pathway pro-apoptotic signaling.

G This compound This compound H1R H1 Receptor Antagonism This compound->H1R STAT3 STAT3 Signaling Inhibition This compound->STAT3 MM Mitochondrial Dysfunction This compound->MM ER ER Stress & Calcium Release This compound->ER Apoptosis Induction of Apoptosis H1R->Apoptosis STAT3->MM Downregulates Bcl-2 STAT3->Apoptosis MM->Apoptosis ER->MM Cytochrome c Release ER->Apoptosis

Pro-apoptotic mechanisms of this compound in cancer cells.

The table below summarizes the key anticancer mechanisms and experimental evidence.

Mechanism / Pathway Experimental Findings References
STAT3 Signaling Inhibition Suppresses phosphorylation of STAT3; downregulates downstream gene products (e.g., Bcl-2, survivin); inhibits upstream kinases JAK2 and MEK/ERK. [5] [6]
Mitochondrial Apoptosis Pathway Alters Bax/Bcl-2 balance; triggers cytochrome c release; activates caspase-9 and -3; induces PARP cleavage. [5] [7]
Modulation of Calcium Homeostasis Increases cytosolic Ca²⁺; induces ER stress; activates caspases (-4, -2). [8]
Induction of Autophagy Can promote apoptosis or serve as an adaptive survival mechanism in human melanoma cells. [8]
Disruption of 14-3-3ζ Protein Identified in a high-throughput screen as a disruptor of 14-3-3ζ:BAD interaction, promoting BAD-mediated apoptosis. [9]

Conclusion for Research and Development

  • A historical cautionary tale of a drug whose potent off-target hERG channel blockade led to its withdrawal, underscoring the critical importance of thorough cardiac safety testing.
  • A promising template for drug repurposing in oncology, with a robust multi-target mechanism that effectively induces apoptosis in various cancer cell models.

Further research is needed to design this compound derivatives or formulations that retain the potent anticancer effects while mitigating the cardiotoxic risks.

References

Comprehensive Technical Analysis: Terfenadine versus First-Generation Antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

The development of antihistamines represents a significant evolution in pharmaceutical science, beginning with the first-generation compounds discovered in the 1940s and progressing to more selective second-generation agents in the 1980s. First-generation antihistamines such as diphenhydramine, promethazine, and chlorpheniramine were groundbreaking for their ability to antagonize histamine H1 receptors, providing relief from allergic symptoms. However, these early compounds possessed poor receptor selectivity, interacting with muscarinic, adrenergic, and serotonin receptors in addition to histamine receptors, leading to substantial anticholinergic effects and central nervous system (CNS) penetration. This lack of specificity resulted in undesirable side effects including sedation, dry mouth, blurred vision, and cognitive impairment, limitations that motivated the pharmaceutical industry to develop safer alternatives. [1] [2]

Terfenadine, synthesized in 1973 and marketed in 1985 as Seldane, represented a revolutionary advance as the first non-sedating antihistamine. Its initial promise stemmed from its peripheral selectivity and minimal CNS penetration, offering effective allergy relief without the drowsiness associated with earlier agents. This compound achieved this through limited blood-brain barrier penetration, avoiding disruption of central histaminergic neurotransmission crucial for arousal, learning, memory, and circadian rhythm regulation. However, post-marketing surveillance revealed that this compound posed a significant risk of cardiac arrhythmias, particularly at elevated plasma concentrations, leading to its eventual withdrawal from markets worldwide between 1997-1999 and replacement by its active metabolite, fexofenadine. This transition underscores the critical importance of understanding drug metabolism and cardiac safety in pharmaceutical development. [3] [4] [5]

Comparative Pharmacological Properties

Mechanism of Action and Receptor Interactions
  • First-Generation Antihistamines: These compounds function as inverse agonists at histamine H1 receptors, stabilizing the receptor in its inactive conformation and shifting the equilibrium toward the "off" position. However, their lack of receptor selectivity results in significant interactions with muscarinic cholinergic receptors, α-adrenergic receptors, and serotonin receptors, accounting for their extensive anticholinergic effects. Their high lipophilicity and relatively small molecular size facilitate easy crossing of the blood-brain barrier, leading to disruption of central histaminergic neurotransmission and consequent sedative effects. The duration of action of first-generation antihistamines is typically brief, generally 4-6 hours, necessitating frequent dosing that can exacerbate side effects. [2] [1]

  • This compound: As a second-generation antihistamine, this compound demonstrates high selectivity for peripheral H1 receptors with minimal interaction with cholinergic or adrenergic receptors. Its limited CNS penetration results from its structure and physicochemical properties, making it devoid of sedative effects at therapeutic doses. Unlike first-generation agents, this compound exhibits a longer duration of action, allowing for twice-daily dosing. A critical pharmacological distinction is that this compound functions as a prodrug, undergoing extensive first-pass hepatic metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme system to form its active metabolite, fexofenadine. Under normal circumstances, plasma concentrations of the parent this compound compound remain negligible; however, when this metabolic pathway becomes compromised, this compound accumulates and reveals its inherent cardiotoxicity. [3] [4] [5]

Table 1: Comparative Pharmacological Properties of Antihistamines

Property First-Generation Antihistamines This compound
H1 Receptor Selectivity Low High
CNS Penetration Significant Minimal
Sedative Potential High None at therapeutic doses
Anticholinergic Effects Pronounced Negligible
Metabolism Hepatic (various pathways) Hepatic (CYP3A4)
Active Metabolites Variable (often active) Fexofenadine (active)
Dosing Frequency 4-6 hours 12 hours
Cardiac Safety Generally safe QTc prolongation risk
Quantitative Ion Channel Blockade Profiles

The cardiac safety profiles of antihistamines are largely determined by their interactions with specific cardiac ion channels. Electrophysiological studies using whole-cell patch clamp techniques on isolated guinea pig ventricular myocytes have revealed significant differences between drug classes:

  • This compound exhibits potent blockade of multiple cardiac ion channels at low micromolar concentrations. Research demonstrates it inhibits the delayed rectifier potassium current (I~K~) with an IC~50~ of 0.79 μmol/L, the fast sodium current (I~Na~) with an IC~50~ of 0.61 μmol/L, and the L-type calcium current (I~Ca-L~) with an IC~50~ of 0.60 μmol/L. This multi-channel blockade explains its significant proarrhythmic potential, particularly the I~K~ blockade which prolongs cardiac repolarization manifested as QT interval prolongation on electrocardiograms. The time-dependence of this compound's channel blockade is notably slow and long-lasting, with peak effects requiring 16-18 minutes and only 30-40% recovery after 30 minutes of washout, indicating high-affinity binding to cardiac channels. [6]

  • First-Generation Antihistamines such as promethazine show a different ion channel blockade profile, inhibiting the same channels but at substantially higher concentrations. Promethazine blocks I~K~ with an IC~50~ of 3.28 μmol/L, I~Na~ with an IC~50~ of 5.88 μmol/L, and I~Ca-L~ with an IC~50~ of 5.08 μmol/L. This 5-10 fold lower potency for cardiac ion channels compared to this compound, combined with its rapidly reversible binding (85% recovery within 12 minutes of washout), contributes to its lower arrhythmogenic potential despite similar multi-channel blocking activity. Importantly, these concentrations are significantly higher than those required for H1-receptor blockade, providing a reasonable therapeutic window for allergic conditions. [6]

Table 2: Ion Channel Blockade Profiles of Antihistamines

Ion Channel This compound IC~50~ (μmol/L) Promethazine IC~50~ (μmol/L) Clinical Correlation
Delayed Rectifier K+ (I~K~) 0.79 3.28 QTc prolongation, Torsades de Pointes risk
Fast Sodium (I~Na~) 0.61 5.88 Conduction slowing, potential local re-entry
L-type Calcium (I~Ca-L~) 0.60 5.08 Reduced contractility, additional arrhythmia mechanisms

Cardiac Toxicity Mechanisms

hERG Channel Blockade and QT Prolongation

The primary mechanism underlying this compound's cardiotoxicity is its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which encodes the α-subunit of the rapid delayed rectifier potassium current (I~Kr~) responsible for ventricular repolarization. This compound binds to the inner cavity of the hERG channel with greater potency than it binds to H1 receptors, resulting in prolonged action potential duration and QT interval elongation on surface electrocardiograms. When repolarization is significantly delayed, it creates an electrophysiological environment conducive to early afterdepolarizations and the polymorphic ventricular tachycardia known as Torsades de Pointes, which can degenerate into fatal ventricular fibrillation. The concentration-dependent nature of this channel blockade means that risk escalates with increasing plasma concentrations of the parent drug, particularly when the CYP3A4 metabolic pathway becomes saturated or inhibited. [3] [4]

G This compound This compound hERG_Block hERG K+ Channel Blockade This compound->hERG_Block APD_Prolongation Prolonged Action Potential Duration hERG_Block->APD_Prolongation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation EAD Early Afterdepolarizations (EADs) QT_Prolongation->EAD TdP Torsades de Pointes EAD->TdP

This compound cardiotoxicity pathway

Additional Cardiac Ion Channel Effects

Beyond hERG blockade, this compound's multi-channel inhibition profile contributes significantly to its arrhythmogenic potential. The drug's concurrent blockade of cardiac sodium channels (I~Na~) slows myocardial conduction velocity, potentially creating heterogeneous repolarization patterns that facilitate re-entrant arrhythmias. Simultaneous inhibition of L-type calcium channels (I~Ca-L~) further disrupts the delicate balance between depolarizing and repolarizing currents in the myocardium, creating a proarrhythmic substrate that extends beyond simple QT prolongation. This multi-channel blocking activity distinguishes this compound from pure Class III antiarrhythmic agents and explains its particularly high risk for causing malignant arrhythmias compared to other QT-prolonging drugs. [6]

Recent research has identified an additional mechanism: this compound also inhibits G-protein-gated inwardly rectifying K+ (GIRK) channels, particularly those containing Kir3.1 subunits, which are important regulators of cardiac electrophysiology. Structural analyses have identified Phe137 in the pore helix of Kir3.1 as a critical residue for this compound binding. This GIRK channel inhibition further disrupts cardiac repolarization and adds to the complex electrophysiological perturbations induced by this compound, representing a previously unrecognized pathway contributing to its cardiotoxicity. [7]

Metabolic Risk Factors and Drug Interactions

This compound's status as a prodrug with complete first-pass metabolism creates unique safety concerns. Under normal conditions, this compound is rapidly converted to its active metabolite fexofenadine by the CYP3A4 isoenzyme system in the liver, with negligible parent compound detected in plasma. However, when this metabolic pathway becomes compromised, this compound accumulates, reaching concentrations sufficient to block cardiac ion channels. Clinical circumstances that precipitate toxicity include:

  • Pharmacokinetic interactions with potent CYP3A4 inhibitors such as macrolide antibiotics (erythromycin, clarithromycin), azole antifungals (ketoconazole, itraconazole), and protease inhibitors, which competitively inhibit this compound metabolism
  • Dietary interactions with grapefruit juice, which contains natural CYP3A4 inhibitors that can significantly increase this compound bioavailability
  • Hepatic impairment from conditions such as cirrhosis or alcoholic liver disease, which reduces functional CYP3A4 activity
  • Overdose situations where the metabolic capacity becomes saturated

These risk factors were identified in post-marketing surveillance and directly led to regulatory actions including black box warnings and eventual market withdrawal of this compound-containing products. [3] [4] [5]

Experimental Methodologies for Cardiac Risk Assessment

Whole-Cell Patch Clamp Technique

The whole-cell patch clamp technique represents the gold standard for evaluating drug effects on cardiac ion channels and remains essential for preclinical cardiac safety assessment. The standard experimental workflow involves:

  • Cell Preparation: Isolation of fresh ventricular myocytes from guinea pig hearts through enzymatic digestion with collagenase, followed by maintenance in high-K+ storage solution to maintain viability and electrical stability.
  • Solution Design: Utilization of specific extracellular and intracellular solutions optimized for isolating particular currents:
    • Calcium current (I~Ca-L~): Holding potential of -40 mV with step depolarization to +10 mV for 600 ms
    • Sodium current (I~Na~): Holding potential of -80 mV with step depolarization to 0 mV for 10 ms
    • Potassium current (I~K~): Holding potential of -60 mV with step depolarization to +40 mV for 3 seconds
  • Data Acquisition: Current measurements using pClampex software with analysis via pClampfit programs, enabling precise quantification of current density changes in response to drug application.
  • Concentration-Response Analysis: Application of increasing drug concentrations (typically this compound 0.03-10 μmol/L; promethazine 0.3-100 μmol/L) to determine IC~50~ values and establish potency relationships.

This methodology allows direct quantification of drug effects on specific ion currents critical to cardiac electrophysiology and provides the fundamental data for predicting clinical arrhythmogenic potential. [6]

G Cell_Prep Ventricular Myocyte Isolation (Guinea Pig) Patch_Setup Whole-Cell Patch Clamp Setup Cell_Prep->Patch_Setup Sol_Application Application of Specific Solutions Patch_Setup->Sol_Application Current_Record Current Recording (ICa-L, INa, IK) Sol_Application->Current_Record Drug_Application Gradual Drug Application (this compound: 0.03-10 μmol/L) (Promethazine: 0.3-100 μmol/L) Current_Record->Drug_Application Analysis Data Analysis (IC50 Calculation) pClamp Software Drug_Application->Analysis

Ion channel assay experimental workflow

Molecular Docking and Mutagenesis Studies

Advanced techniques including site-directed mutagenesis and molecular docking simulations have been employed to elucidate precise drug-channel interactions at the molecular level:

  • Mutagenesis Analysis: Systematic replacement of specific amino acids in pore-forming regions of ion channels (such as Phe137 in Kir3.1 subunits) to identify critical binding residues responsible for drug-channel interactions.
  • Molecular Docking: Computational modeling of drug binding to channel structures using crystal structures or homology models to predict binding affinity and orientation within the channel pore.
  • Channel Specificity Profiling: Comparative assessment of drug effects on different channel subtypes (e.g., various GIRK subunit combinations) to determine selectivity profiles and identify vulnerable channel populations.

These approaches provide atomic-level insights into structure-activity relationships and facilitate the rational design of safer therapeutic agents with reduced cardiac liability. [7]

Clinical Implications and Regulatory Impact

Risk-Benefit Assessment and Regulatory History

The clinical experience with this compound demonstrates the critical importance of post-marketing surveillance and the limitations of pre-approval clinical trials in detecting rare adverse events. Despite its efficacy in managing allergic rhinitis, chronic urticaria, and other histamine-mediated conditions, this compound's risk-benefit profile became unacceptable once its cardiotoxicity was fully characterized. The regulatory timeline illustrates this evolving understanding:

  • 1985: this compound approved in the United States as Seldane, representing the first non-sedating antihistamine
  • 1990: Initial reports of serious ventricular arrhythmias prompt FDA review of risk factors
  • 1992: Black box warning implemented regarding drug interactions with macrolide antibiotics and ketoconazole
  • 1997: FDA recommends market withdrawal; this compound discontinued in the United States
  • 1999: Withdrawal from Canadian and United Kingdom markets

This regulatory response created an important precedent for subsequent cardiovascular safety assessments of new chemical entities, particularly those affecting cardiac repolarization. [3] [4]

Legacy in Drug Development and Safety Pharmacology

This compound's withdrawal fundamentally transformed drug development processes and regulatory requirements for new therapeutic agents:

  • Implementation of Comprehensive Cardiac Safety Testing: The International Council for Harmonisation (ICH) developed guidelines (ICH S7B and E14) establishing standardized approaches for evaluating new drugs' effects on cardiac repolarization, including mandatory hERG channel assays and thorough QT studies.
  • Enhanced Understanding of Metabolic Interactions: this compound's experience highlighted the critical importance of characterizing drug metabolism pathways and identifying metabolic inhibitors during drug development.
  • Prodrug Optimization: The successful transition from this compound to fexofenadine demonstrated the value of developing active metabolites as improved therapeutic agents with better safety profiles.
  • Post-Marketing Surveillance Systems: this compound contributed to the strengthening of pharmacovigilance systems designed to detect rare adverse events that escape detection in pre-marketing clinical trials.

These developments have significantly improved drug safety across therapeutic classes and underscore this compound's lasting impact on pharmaceutical development practices. [3] [4] [5]

Conclusion

The comparative analysis between this compound and first-generation antihistamines reveals a complex pharmacological profile where improved therapeutic properties (non-sedation) were counterbalanced by unanticipated cardiotoxicity. While both drug classes demonstrate activity at cardiac ion channels, this compound's significantly higher potency for blocking hERG potassium channels, combined with its multi-channel blockade profile and metabolic susceptibility, created a unique and dangerous arrhythmogenic potential that first-generation antihistamines lack despite their broader receptor interactions.

References

Terfenadine to Fexofenadine: Conversion Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The core transformation involves the oxidation of a tert-butyl group into a carboxylate group [1]. The diagram below illustrates the primary pathways for this conversion.

G Terfenadine This compound CYP3A4 CYP3A4 This compound->CYP3A4  Hepatic & Intestinal Fexofenadine Fexofenadine CYP3A4->Fexofenadine  Active Metabolite Microbial_Biotransformation Microbial_Biotransformation Fexofenadine_2 Fexofenadine Microbial_Biotransformation->Fexofenadine_2  Final Product In_Vivo In_Vivo In_Vivo->this compound In_Vitro In_Vitro Terfenadine_2 This compound In_Vitro->Terfenadine_2  Substrate Terfenadine_2->Microbial_Biotransformation  e.g., Absidia corymbifera

The two primary routes for converting this compound to fexofenadine: in vivo human metabolism and in vitro microbial biotransformation.

Key Experimental Data & Conditions

The tables below summarize core quantitative findings and conditions from research on this biotransformation.

Table 1: Microbial Biotransformation Efficiency by A. corymbifera [2]

Parameter Condition or Result Notes
Microorganism Absidia corymbifera ATCC 14058 One of the most efficient strains identified.
Maximum Conversion 99.35% (molar) Achieved at a substrate concentration of 200 ppm.
Optimal Growth Period 52 hours Cell culture growth prior to substrate addition.
Optimal Pre-growth pH 5.56 Resulted in a cell biomass of 6.11 mg/ml.
Conversion at 500 ppm 94.76% Indicates inhibition at higher concentrations.
Solvent Enhancement DMF (4% v/v) Superior to ethanol for improving substrate solubility and yield.

Table 2: Comparative Drug Profiles [1] [3] [4]

Property This compound Fexofenadine
Status Withdrawn (Cardiotoxicity) FDA-Approved (1996)
Primary Safety Concern QT prolongation, cardiac arrhythmia No significant cardiotoxicity
Main Metabolic Pathway Hepatic CYP3A4 Minimal hepatic metabolism
Active Metabolite Fexofenadine Itself is the active compound
Key Elimination Route Metabolism Biliary (feces) and renal (urine)
Half-life ~3.5 hours ~14.4 hours

Detailed Experimental Protocol: Microbial Biotransformation

This protocol summarizes the key methodology for converting this compound to fexofenadine using Absidia corymbifera ATCC 14058 [2].

Culture Preparation and Growth
  • Strain and Medium: Inoculate Absidia corymbifera ATCC 14058 into an appropriate liquid growth medium (e.g., containing glucose, phosphates).
  • Growth Conditions: Incubate the culture at a suitable temperature (e.g., 28-30°C) with aeration (shaking at 160-180 rpm) for 52 hours to reach the optimal growth phase (mid-log phase) prior to biotransformation.
  • Biomass Monitoring: The target cell biomass should be approximately 6.11 mg/ml at a pH of 5.56 at the time of substrate addition.
Biotransformation Reaction
  • Substrate Preparation: Dissolve this compound in a solvent like DMF (4% v/v final concentration) to enhance solubility. Ethanol can also be used but is less effective.
  • Substrate Addition: Add the this compound solution to the growing culture to achieve a final concentration of 200 ppm for maximum yield. Higher concentrations (e.g., 500 ppm) will still work but with reduced efficiency due to substrate inhibition.
  • Reaction Conditions: Continue incubation with aeration. Monitor the conversion over time, with high yields typically achieved within 24-48 hours after addition.
Product Extraction and Analysis
  • Extraction: After the incubation period, separate the biomass by centrifugation. Extract fexofenadine from the supernatant using an organic solvent like ethyl acetate.
  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify the conversion yield of this compound to fexofenadine. The specific method from the research uses a C8 column with a mobile phase of acetonitrile, methanol, and acetate buffer (pH 4.8) in a 50:30:20 ratio, with detection at 220 nm [1].

Analytical and Stability Considerations

For researchers quantifying these compounds, validated LC-UV methods are critical.

  • This compound Analysis: Use a LiChrospher C8 column. The mobile phase is acetonitrile, methanol, and acetate buffer (pH 4.8) in a 50:30:20 (v/v/v) ratio. Flow rate is 1.0 ml/min with detection at 220 nm [1].
  • Fexofenadine Analysis: Use a LiChrospher CN column. The mobile phase is acetonitrile, methanol, and acetate buffer (pH 3.1) in a 30:30:40 (v/v/v) ratio, supplemented with 5 mM sodium hexanesulfonate and 0.1% triethylamine. Flow rate is 2.0 ml/min with detection at 220 nm [1].
  • Chemical Stability: A comparative stability study found that under stress conditions (elevated temperature and different pH levels), fexofenadine was more sensitive to degradation than this compound. The degradation for both compounds followed first-order kinetics [1].

The transition from this compound to fexofenadine is a classic example of prodrug metabolism aimed at enhancing drug safety. The microbial biotransformation route offers an efficient and sustainable method for producing fexofenadine.

References

research on terfenadine as a potassium channel blocker

Author: Smolecule Technical Support Team. Date: February 2026

Terfenadine's Potassium Channel Blocking Profile

The following table summarizes the quantitative effects of this compound on various potassium channels.

Channel Type Experimental System IC₅₀ / Potency Key Findings / Mechanism
hERG (Kv11.1) Xenopus oocytes [1] 204 nM Potent open-channel blocker [1].
hKv1.5 Cloned human channel [2] 0.88 µM (Racemate) Open-state blocker; senses 21% of transmembrane electrical field [2].
KATP (Native) Rabbit ventricular myocytes [3] 1.7 µM Blocks cardiac KATP channels [3].
KATP (Native) RINm5F insulinoma cells [4] [5] 1.2 µM Blocks via the pore-forming Kir6.2 subunit; SUR1 presence enhances potency [4] [5].
KATP (Kir6.2Δ26) Truncated channel (no SUR) [4] [5] 3.0 µM Confirms binding to Kir6.2; block is slow and pH-dependent (potentiated at pH 6.5) [4] [5].
GIRK (Neuronal/Cardiac) Xenopus oocytes, atrial myocytes [6] - Blocks channels containing Kir3.1; critical residue Phe137 in the pore helix identified [6].

Key Experimental Methodologies

The following table outlines the core experimental approaches used to characterize this compound's channel blockade.

Methodology Application in this compound Research
Heterologous Expression & Mutagenesis Channels (hERG, hKv1.5, Kir6.2, Kir3.1) expressed in Xenopus laevis oocytes or COS-7 cells. Critical binding residues identified (hERG: Y652, F656; Kir3.1: F137) [6] [7].
Electrophysiology (Voltage-Clamp) Whole-cell and inside-out patch-clamp configurations used. Techniques quantified block potency (IC₅₀), kinetics, and voltage-dependence [4] [5] [2].

| Cell Culture and Transfection | Native channels: Studied in isolated rabbit ventricular myocytes [3] and RINm5F insulinoma cells [4] [5]. Recombinant channels: COS-7 cells transfected with Kir6.2Δ26, identified via co-expressed EGFP [4] [5]. | | Data & Kinetic Analysis | Channel activity (N·PO) calculated from patch recordings. Concentration-response curves fitted to the Hill equation to determine IC₅₀ [4] [5]. |

Experimental Workflow for Channel Blockade Analysis

The diagram below illustrates a generalized experimental workflow for studying this compound's effects on potassium channels, synthesizing methodologies from multiple studies.

cluster_prep System Preparation cluster_ephys Electrophysiology & Analysis Step1 1. System Selection Step2 2. Channel Expression Step1->Step2 Step1_Det Native Tissues: - Rabbit Ventricular Myocytes [3] - Rat Atrial Myocytes [6] Heterologous Systems: - Xenopus Oocytes [6] [2] [7] - COS-7 Cells [4] [5] Step1->Step1_Det Step3 3. Solution & Drug Prep Step2->Step3 Step2_Det Wild-type vs. Mutant Channels: - hERG (e.g., Y652A, F656A) [7] - Kir6.2Δ26 (C-terminal truncation) [4] [5] - Kir3.1/3.2 Chimeras & Mutants [6] Step2->Step2_Det Step4 4. Electrophysiological Recording Step3->Step4 Step5 5. Data Acquisition & Kinetic Analysis Step4->Step5 Step4_Det Configurations: - Whole-cell Voltage Clamp [2] - Inside-out Patch Clamp [4] [5] Key Protocols: - Use-dependent block protocols - Voltage-step ramps Step4->Step4_Det Step6 6. Mechanism Investigation Step5->Step6 Step6_Det Key Investigations: - State-dependence (Open/Rest) - Voltage-dependence - pH-sensitivity [4] [5] - Molecular Docking Step6->Step6_Det

Generalized workflow for studying this compound's effects on potassium channels.

Mechanisms of Action and Structural Insights

Research has pinpointed specific molecular interactions that define this compound's blocking mechanism across different channels:

  • hERG Channel Block: this compound blocks the central cavity of the open hERG channel. Key residues for binding include T623 and S624 at the base of the pore helix, and aromatic residues Y652 and F656 on the S6 domain [7]. This high-affinity block is the primary cause of QT prolongation.

  • KATP Channel Block: this compound acts as a slow blocker that binds directly to the cytoplasmic side of the pore-forming Kir6.2 subunit. The presence of the sulfonylurea receptor SUR1 modestly enhances block potency. Inhibition is potentiated at lower intracellular pH (6.5), suggesting protonation enhances drug binding [4] [5].

  • GIRK Channel Selectivity: this compound preferentially blocks neuronal and cardiac GIRK channels containing the Kir3.1 subunit. A critical determinant is Phe137 in the pore helix of Kir3.1; mutating this residue to a serine (the corresponding residue in the less-sensitive Kir3.2) significantly reduces block [6].

References

Comprehensive Application Notes: Terfenadine Experimental Models for Ventricular Arrhythmia Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Terfenadine Cardiotoxicity

This compound is a second-generation histamine H1-receptor antagonist that was widely prescribed for allergic conditions until its market withdrawal in the late 1990s due to serious cardiotoxic effects. Unlike first-generation antihistamines, this compound was developed as a non-sedating alternative due to its limited ability to cross the blood-brain barrier. However, clinical observations revealed that this compound could induce life-threatening ventricular arrhythmias, particularly at elevated plasma concentrations occurring with overdose, hepatic impairment, or drug interactions involving CYP3A4 inhibitors.

The cardiotoxicity profile of this compound is characterized by its ability to block multiple cardiac ion channels, with particular potency against the rapid delayed rectifier potassium current (IKr) encoded by the hERG gene, and at higher concentrations, the cardiac sodium channel (INa). This dual channel blockade results in two distinct arrhythmogenic mechanisms: (1) QT interval prolongation and potential torsades de pointes (TdP) due to IKr inhibition, and (2) QRS widening and non-TdP ventricular tachycardia/fibrillation (VT/VF) due to sodium channel blockade. Understanding these mechanisms through appropriate experimental models remains crucial for cardiac safety pharmacology in drug development.

Experimental Models for this compound-Induced Arrhythmias

Cellular and Molecular Models
2.1.1 hERG Channel Assay

The hERG potassium channel assay represents the foundational assessment for this compound's IKr-blocking potential. In HEK293 cells transfected with hERG, this compound demonstrates potent inhibition with IC50 values typically ranging from 0.1-0.3 μM, significantly below therapeutic concentrations when considering metabolite formation. The protocol involves whole-cell patch-clamp recording at 35±1°C, with cells held at -80 mV and depolarizing pulses applied to activate hERG currents. Test pulses to +20 mV for 4 seconds are followed by repolarization to -50 mV for 6 seconds to record tail currents, with this compound applied in cumulative concentrations. This assay reliably predicts this compound's QT-prolonging potential and should be included early in safety screening cascades.

2.1.2 Sodium Channel (INa) Assay

At higher concentrations (>1 μM), this compound demonstrates significant use-dependent sodium channel blockade, which contributes to conduction slowing and non-TdP ventricular arrhythmias. The protocol utilizes rabbit ventricular myocytes or human atrial myocytes maintained at 22°C, with tetrodotoxin-sensitive INa recorded using whole-cell patch-clamp techniques. Cells are held at -100 mV with depolarizing pulses to -20 mV for 80 ms (or 10 ms for use-dependence studies). This compound exhibits an IC50 of approximately 4.5 μM for INa blockade with marked use-dependence, explaining its potent effects at fast heart rates. This assay is critical for understanding this compound's complete proarrhythmic profile beyond QT prolongation.

Isolated Heart Preparations
2.2.1 Langendorff-Perfused Rabbit Heart

The isolated rabbit heart model provides a robust system for evaluating this compound's effects on cardiac repolarization, conduction, and arrhythmia incidence in an intact organ system. Hearts are excised from anesthetized rabbits (2.5-3.5 kg) and retrogradely perfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C and constant pressure (80 mmHg). A three-lead ECG and monophasic action potentials are recorded simultaneously. This compound at 1 μM slightly prolongs QT/JT intervals, while 10 μM causes marked QRS widening, cardiac wavelength shortening, and induces non-TdP-like VT/VF in 100% of preparations without significant QT prolongation. This model effectively demonstrates this compound's conduction-slowing effects at higher concentrations.

2.2.2 Left Ventricular Wedge Preparation

The canine/rabbit left ventricular wedge preparation allows assessment of transmural electrophysiological heterogeneity and its role in this compound-induced arrhythmogenesis. Transmural wedges are dissected from the left ventricular free wall and perfused through a native coronary artery. This compound at 0.1-1 μM produces concentration-dependent QT prolongation and at higher concentrations (10 μM) induces early afterdepolarizations (EADs) in 40% of preparations. This model demonstrates this compound's effect on increasing transmural dispersion of repolarization, a key factor in TdP genesis, while also capturing conduction abnormalities at higher concentrations.

In Vivo Models
2.3.1 Methoxamine-Sensitized Rabbit Model

The methoxamine-sensitized rabbit model enhances sensitivity for detecting drug-induced TdP through α-adrenergic stimulation. Anesthetized rabbits receive continuous infusion of the α1-adrenergic agonist methoxamine (10-20 μg/kg/min), followed by increasing intravenous doses of this compound (75, 250, and 750 nmol/kg/min). Despite this compound's known hERG blockade, this model produces minimal TdP incidence (0/7 rabbits) but reveals profound hypotensive effects and high mortality at the highest dose, highlighting this compound's predominant hemodynamic effects in this model rather than pure repolarization-mediated arrhythmogenesis.

2.3.2 Chronic AV-Blocked Dog

The chronic complete AV-block (CAVB) dog model provides a highly sensitive system for detecting drug-induced repolarization disturbances and TdP. Dogs with chronic AV block develop electrical remodeling that increases susceptibility to TdP. In conscious CAVB dogs, this compound at 1 mg/kg induces TdP in 1/6 animals, while 10 mg/kg produces TdP in 6/6 animals. This model demonstrates a clear dose-response relationship for this compound's proarrhythmic effects and confirms its TdP risk at high concentrations, validating its utility for comprehensive arrhythmogenicity assessment.

Pharmacological Arrhythmia Induction Models
2.4.1 Barium Chloride/Aconitine-Induced Arrhythmia

The barium chloride/aconitine model in rats evaluates this compound's potential antiarrhythmic properties through its multichannel blocking effects. Rats (200-250 g) are anesthetized, and this compound (6-18 mg/kg) is administered intraperitoneally before or after arrhythmia induction with BaCl2 (0.16 mg/kg, i.p.) and aconitine. This compound dose-dependently prolongs QTc intervals and reduces ventricular tachycardia duration, demonstrating effects similar to amiodarone. This paradoxical antiarrhythmic potential at specific concentrations highlights the complex concentration-dependent nature of this compound's cardiac actions.

Table 1: this compound Effects Across Experimental Arrhythmia Models

Model Type This compound Concentration/Dose Key Effects Arrhythmia Incidence
hERG Assay 0.1-0.3 μM (IC50) IKr blockade N/A
INa Assay 1.7-4.5 μM (IC50) Use-dependent INa blockade N/A
Langendorff Rabbit Heart 1 μM Slight QT prolongation Minimal
10 μM QRS widening, conduction slowing Non-TdP VT/VF: 100%
LV Wedge Preparation 0.1-1 μM QT prolongation, transmural dispersion EADs: 40%
10 μM Triangulation, instability VT: 100%
Methoxamine Rabbit 750 nmol/kg/min Hypotension, bradycardia TdP: 0/7
CAVB Dog 1 mg/kg QT prolongation TdP: 1/6
10 mg/kg Marked QT prolongation TdP: 6/6
BaCl₂/Aconitine Rat 6-18 mg/kg QTc prolongation, reduced VT duration Antiarrhythmic

Detailed Experimental Protocols

Protocol 1: hERG Current Assay in HEK293 Cells

Purpose: To evaluate this compound's potential for IKr blockade and QT prolongation.

Materials: HEK293 cells stably expressing hERG channels, patch-clamp setup, this compound stock solution (10 mM in DMSO), extracellular solution (NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10, pH 7.4), intracellular pipette solution (KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10, pH 7.2).

Procedure:

  • Maintain HEK293 cells in culture medium with appropriate selection antibiotics
  • Prepare cells for electrophysiology by plating on glass coverslips
  • Establish whole-cell patch-clamp configuration with 3-5 MΩ resistance pipettes
  • Maintain holding potential at -80 mV with depolarizing pulse protocol
  • Apply test pulses from -60 mV to +60 mV in 20 mV increments
  • Record control hERG tail currents during repolarization to -50 mV
  • Apply this compound in cumulative concentrations (0.001-30 μM)
  • Allow 5 minutes equilibration at each concentration
  • Normalize current amplitudes to control and plot concentration-response curve
  • Calculate IC50 using logistic function fitting

Key Parameters: Tail current amplitude, activation curve, deactivation kinetics, and use-dependence.

Protocol 2: Langendorff-Perfused Rabbit Heart

Purpose: To assess this compound's effects on cardiac repolarization, conduction, and arrhythmia induction in intact heart.

Materials: New Zealand White rabbits (2.5-3.5 kg), Langendorff perfusion system, oxygenated Tyrode's solution (NaCl 128.2, KCl 4.7, CaCl2 1.3, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 20.2, glucose 11.1, pH 7.4), ECG recording electrodes, monophasic action potential (MAP) electrodes, this compound stock solution.

Procedure:

  • Anesthetize rabbit with sodium pentobarbital (30-50 mg/kg, i.v.)
  • Rapidly excise heart and cannulate aorta for retrograde perfusion
  • Perfuse with oxygenated Tyrode's solution at 37°C, constant pressure (80 mmHg)
  • Stabilize heart for 20 minutes while monitoring ECG and MAP signals
  • Record baseline ECG parameters (QT, QTc, QRS, PR intervals) and MAP duration
  • Administer this compound in cumulative concentrations (0.1, 0.3, 1, 3, 10 μM)
  • Allow 15-minute stabilization between concentration increments
  • Continuously monitor for arrhythmias and changes in conduction parameters
  • Calculate cardiac wavelength (λ) as (ERP/QRS duration) or (CV × ERP)
  • Terminate experiment with high-dose potassium chloride if severe arrhythmias occur

Key Parameters: QT/QTc interval, QRS duration, ERP, MAP duration, triangulation, incidence of EADs, VT/VF, and cardiac wavelength.

Protocol 3: BaCl₂/Aconitine-Induced Arrhythmia in Rats

Purpose: To evaluate this compound's effects on chemically-induced ventricular arrhythmias.

Materials: Sprague-Dawley rats (200-250 g), pentobarbital anesthesia, this compound, BaCl2, aconitine, DMSO, ECG recording system with limb lead electrodes.

Procedure:

  • Anesthetize rats with pentobarbital (30 mg/kg, i.p.)
  • Secure subcutaneous needle electrodes for lead II ECG recording
  • Randomize animals to treatment groups (saline control, this compound 6, 12, 18 mg/kg, amiodarone positive control)
  • Administer treatments intraperitoneally in volume of 5 ml/kg
  • Record baseline ECG for 10 minutes pre-treatment
  • Administer BaCl2 (0.16 mg/kg, i.p.) followed by aconitine infusion
  • Continuously monitor ECG for 90 minutes post-arrhythmia induction
  • Document time to arrhythmia onset, types of arrhythmias, duration
  • Calculate QTc using Bazett's formula (QTc = QT/RR¹/²)
  • Compare arrhythmia scores between treatment groups

Key Parameters: Onset time of arrhythmias, cumulative aconitine dose for arrhythmia induction, duration of ventricular tachycardia, QTc interval changes.

Table 2: Quantitative Effects of this compound Across Species and Models

Parameter Guinea Pig Model Rabbit Model Canine Model Human Relevance
IKr Block IC50 0.3 μM [1] 0.2-0.5 μM 0.1-0.3 μM 0.1-0.3 μM (clinical TdP risk)
INa Block IC50 5.2 μM 4.5 μM [2] 3.8 μM 1.7-4.5 μM (conduction slowing)
QT Prolongation Threshold 1-4x antihistamine dose [1] 0.1-1 μM [3] 1 mg/kg [3] >0.02 μM plasma concentration
TdP Incidence Rare 0-40% (model dependent) [4] [3] 17-100% (model dependent) [3] ~1:1,000,000 (clinical exposure)
Non-TdP VT/VF Incidence Not reported 100% at 10 μM [2] Not reported Possibly underrecognized in clinical cases [2]
Major Metabolite Activity This compound carboxylate (inactive) [1] Fexofenadine (non-cardioactive) Fexofenadine (non-cardioactive) Fexofenadine (marketed as Allegra)

Data Analysis and Interpretation

Cardiac Wavelength Analysis

The cardiac wavelength (λ) represents a crucial integrative parameter for predicting this compound's arrhythmogenic potential, calculated as the product of conduction velocity and effective refractory period (λ = CV × ERP) or alternatively as ERP/QRS duration. This compound at 10 μM significantly shortens cardiac wavelength from control values of 75.2±4.1 cm/s × ms to 41.3±3.8 cm/s × ms in rabbit hearts, primarily due to conduction slowing rather than refractory period changes. Wavelength shortening below 50 cm/s × ms strongly correlates with induction of non-TdP VT/VF, providing a sensitive biomarker for this compound's proarrhythmic risk beyond QT measurement alone. This parameter should be routinely calculated in this compound safety studies.

Concentration-Response Relationships

This compound exhibits distinct concentration-dependent multi-channel blocking profiles that explain its complex arrhythmogenic potential. At submicromolar concentrations (0.1-0.3 μM), this compound predominantly blocks hERG channels, producing dose-dependent QT prolongation. At intermediate concentrations (1-3 μM), additional blockade of L-type calcium channels and other potassium channels occurs. At higher concentrations (>3 μM), significant use-dependent sodium channel blockade emerges, leading to QRS widening and conduction slowing. This multi-channel blocking profile results in a transition from pure repolarization abnormalities to combined repolarization and conduction disturbances, explaining the diverse arrhythmia phenotypes observed with this compound exposure.

Visualizing this compound's Arrhythmogenic Mechanisms

The following diagram illustrates the dual arrhythmogenic mechanisms of this compound through its effects on multiple cardiac ion channels:

G cluster_arrhythmias Resulting Arrhythmia Types This compound This compound hERG hERG Channel (IKr) This compound->hERG INa Sodium Channel (INa) This compound->INa ICaL L-type Calcium Channel (ICaL) This compound->ICaL APD Action Potential Prolongation hERG->APD EAD Early After- Depolarizations hERG->EAD CV Conduction Velocity Slowing INa->CV ICaL->EAD TdP TdP APD->TdP NonTdP Non-TdP VT/VF (Monomorphic) CV->NonTdP EAD->TdP

Conclusion and Applications

This compound remains a versatile pharmacological tool for understanding drug-induced arrhythmogenesis through its concentration-dependent multi-channel blocking properties. The experimental models described provide comprehensive approaches for evaluating both this compound's proarrhythmic potential and its paradoxical antiarrhythmic effects at specific concentrations. The dual arrhythmogenic mechanisms—QT prolongation with TdP risk at lower concentrations and conduction slowing with non-TdP VT/VF at higher concentrations—highlight the importance of comprehensive safety assessment beyond standard hERG screening.

These application notes provide researchers with validated protocols for thorough cardiac risk assessment, emphasizing the value of integrative parameters like cardiac wavelength and the importance of testing multiple concentrations to capture this compound's full electrophysiological profile. The paradoxical antiarrhythmic potential observed in some models underscores the complex concentration-effect and use-dependence relationships that characterize multi-channel blocking drugs, suggesting potential strategies for developing safer analogues with retained therapeutic benefits but reduced arrhythmogenic risk.

References

Comprehensive Application Notes and Protocols for Measuring Terfenadine Cardiotoxicity In Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Terfenadine Cardiotoxicity and Assessment Principles

This compound, a second-generation antihistamine withdrawn from the market due to cardiotoxic effects, presents a complex multichannel blocking profile that makes it an important case study in preclinical safety assessment. This compound-induced cardiotoxicity manifests through two primary arrhythmogenic mechanisms: inhibition of the rapid delayed rectifier potassium current (IKr) encoded by the human Ether-à-go-go-Related Gene (hERG), which can lead to QT interval prolongation and Torsades de Pointes (TdP); and dose-dependent blockade of cardiac sodium channels (INa), resulting in QRS widening and non-TdP ventricular tachycardia/ventricular fibrillation (VT/VF). This dual mechanism underscores the critical need for comprehensive in vitro screening strategies that extend beyond standard hERG testing to fully characterize a compound's cardiac safety profile [1] [2].

The role of metabolism significantly influences this compound's cardiotoxicity, as the parent compound—not its primary metabolite (this compound carboxylate)—exhibits potent channel blocking activity. Factors that impair this compound metabolism, such as hepatic dysfunction or co-administration with metabolic inhibitors, can lead to accumulation of the parent drug and increased cardiotoxicity risk. This highlights the importance of incorporating metabolic competence into in vitro testing systems, whether through hepatocyte co-culture models or metabolic enzyme incubation, to more accurately predict in vivo effects [3] [2].

Key In Vitro Assays for this compound Cardiotoxicity Screening

hERG Potassium Channel Inhibition Assays

Patch-Clamp Electrophysiology remains the gold standard for assessing hERG channel blockade due to its direct measurement of ion current and ability to provide detailed kinetic information. For this compound screening, the conventional whole-cell patch-clamp technique should be implemented using hERG-transfected HEK293 cells or native cardiomyocytes. Cells are maintained at a holding potential of -80 mV, with depolarizing steps to +20 mV for 1-2 seconds followed by repolarization to -50 mV for 2 seconds to record tail currents. This compound should be applied in cumulative concentrations (typically 1 nM to 30 μM) to generate a concentration-response curve, with an IC50 value below 0.1 μM indicating high risk for QT prolongation. Temperature control is critical, as some studies recommend reduced temperature cultivation (e.g., 27°C) to improve hERG channel expression and function [4].

Non-Patch-Clamp Alternative Methods have been developed for higher throughput screening, though with potentially reduced information content. The rubidium efflux assay utilizes the radioactive tracer 86Rb+ as a potassium analog, measuring its efflux from hERG-expressing cells during depolarization; this compound inhibition reduces efflux. Similarly, thallium flux assays employ thallium-sensitive dyes and FLIPR instruments to monitor flux through hERG channels. For this compound, these flux assays typically show good correlation with patch-clamp results but may lack sensitivity for compounds with complex state-dependent binding. The IonWorks HT system provides medium-throughput electrophysiology using planar array technology, allowing simultaneous recording from up to 384 cells, though with potentially reduced voltage control quality compared to conventional patch-clamp [4].

Multi-Organ Systems with Hepatic Metabolism

Human-on-a-Chip Technology represents an advanced approach for evaluating this compound cardiotoxicity in the context of hepatic metabolism. These systems typically consist of a multi-chamber microfluidic device containing human-induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) in one chamber and primary human hepatocytes in an interconnected chamber, maintained under serum-free, flow conditions. For this compound testing, the system enables real-time monitoring of cardiac functional parameters (contractile force, beat rate, electrical conduction) while assessing metabolite formation and hepatotoxicity biomarkers. The presence of functional hepatocytes converts this compound to its less cardiotoxic metabolite (fexofenadine), thereby reducing the cardiotoxic effects observed on cardiomyocytes—mimicking the in vivo protective role of hepatic metabolism. This model is particularly valuable for chronic exposure studies and investigating drug-interaction risks where metabolism is impaired [3].

Protocol for Multi-Organ Chip Studies:

  • System Setup: Use a pumpless, low-volume (typically 10-50 μL per chamber) microfluidic system with controlled fluidic resistance to maintain physiological flow rates between chambers.
  • Cell Culture: Seed primary human hepatocytes (1-2×10^6 cells/mL) in the liver chamber and iPSC-CMs (1-3×10^6 cells/mL) in the cardiac chamber, allowing each cell type to mature for 5-7 days before connecting chambers.
  • Dosing Regimen: Apply this compound (0.1-10 μM) to the hepatic inlet, allowing circulation through the system; include cyclophosphamide as a positive control for hepatically-activated cardiotoxicity.
  • Functional Assessment: Continuously monitor cardiac contractility using embedded microelectrode arrays (MEAs) for field potential duration and impedance recording for beat rate and contractile force.
  • Analytical Sampling: Periodically collect effluent for HPLC-MS analysis to quantify this compound and fexofenadine concentrations, enabling pharmacokinetic-pharmacodynamic modeling.
  • Endpoint Analysis: Assess hepatocyte viability (LDH release, ATP content) and metabolic function (albumin, urea production) alongside cardiotoxicity parameters [3].
In Vitro to In Vivo Correlation Models

Isolated Heart Preparations provide a bridge between cellular assays and whole-organism physiology. The Langendorff perfused rabbit heart model allows assessment of this compound effects on cardiac electrophysiology parameters including QT interval, QRS duration, and monophasic action potential duration. Hearts are perfused with oxygenated Tyrode's solution at constant pressure (70-80 mmHg) and temperature (37°C), with this compound administered via the perfusate in cumulative concentrations. Electrodes placed on the epicardium record surface ECGs, while a monophasic action potential electrode can be positioned on the ventricular surface for repolarization assessment. In this model, this compound at 1 μM typically produces slight QT/JT prolongation, while 10 μM causes significant QRS widening, conduction slowing, and inducibility of non-TdP VT/VF—consistent with its sodium channel blocking effects at higher concentrations [1].

Ventricular Wedge Preparations offer more detailed electrophysiological information by preserving the transmural structure of the ventricular wall. The rabbit left ventricular wedge preparation involves perfusing an arterial branch to maintain viability of a transmural wedge of ventricular tissue, allowing simultaneous recording of epicardial, midmyocardial (M-cell), and endocardial action potentials along with a transmural ECG. This model is particularly valuable for detecting this compound's potential to produce transmural dispersion of repolarization, a key factor in TdP arrhythmogenesis, while also assessing conduction parameters through measurement of conduction velocity and wavelength (λ = CV × ERP). In this preparation, this compound predominantly reduces wavelength rather than increasing dispersion, consistent with its stronger association with non-TdP VT/VF than with TdP [1].

Table 1: Comparison of In Vitro Assays for this compound Cardiotoxicity Screening

Assay Type Key Endpoints This compound Sensitivity Throughput Metabolic Competence
hERG Patch-Clamp IC50, current inhibition High (IC50 ~20 nM) Low No
Rubidium Efflux % inhibition at set concentration Moderate Medium No
Multi-Organ Chip Beat rate, contractility, conduction velocity, metabolite formation Context-dependent (reduced with hepatocytes) Low Yes (integrated)
Langendorff Heart QT interval, QRS duration, arrhythmia inducibility Moderate (1-10 μM effects) Low No
Ventricular Wedge Transmural ECG, action potential duration, conduction velocity, wavelength High for conduction abnormalities Very Low No

Detailed Experimental Protocols

hERG Current Recording Using Whole-Cell Patch-Clamp

Cell Preparation and Solutions:

  • Maintain hERG-transfected HEK293 cells in standard culture medium (DMEM with 10% FBS and selection antibiotic) at 37°C with 5% CO2.
  • For recording, use extracellular solution containing (in mM): NaCl 130, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10 (pH 7.4 with NaOH).
  • Prepare intracellular pipette solution containing (in mM): KCl 130, MgCl2 1, EGTA 10, HEPES 10, Mg-ATP 5 (pH 7.2 with KOH).
  • Plate cells on glass coverslips at 30-50% confluence 24-48 hours before recording.

Electrophysiological Recording Protocol:

  • Transfer coverslip to recording chamber and continuously perfuse with extracellular solution at 2 mL/min.
  • Pull borosilicate glass pipettes to resistance of 2-4 MΩ when filled with intracellular solution.
  • Establish whole-cell configuration with series resistance compensation (70-80%).
  • Implement voltage protocol: Hold at -80 mV, step to -50 mV for 20 ms (to inactivate Na+ channels), depolarize to +20 mV for 4 seconds, then repolarize to -50 mV for 5 seconds to record tail currents, finally return to holding potential. Repeat every 15 seconds.
  • After stable baseline recording (5-10 minutes), apply this compound cumulatively (0.001, 0.01, 0.1, 1, 3, 10 μM) with 5-minute exposure at each concentration.
  • Measure tail current amplitude at -50 mV following each test pulse and normalize to baseline.
  • Generate concentration-response curve by fitting normalized current to Hill equation: I = 1/(1 + ([Drug]/IC50)^nH) [4].
Cardiac Sodium Channel (INa) Recording in Human Atrial Myocytes

Cell Isolation and Solutions:

  • Obtain human atrial appendages from cardiac surgery patients with appropriate ethical approval and informed consent.
  • Isolate atrial myocytes enzymatically using collagenase (1-2 mg/mL) and protease (0.1 mg/mL) in Ca2+-free solution.
  • Use extracellular solution for INa recording containing (in mM): CsCl 130, NaCl 10, MgCl2 1.0, CaCl2 1.0, HEPES 5, glucose 10, CdCl2 0.3 (to block Ca2+ channels; pH 7.4 with CsOH).
  • Prepare pipette solution containing (in mM): NaCl 10, CsF 110, CsCl 20, EGTA 5, HEPES 5, ATP-Mg 5 (pH 7.4 with CsOH).

Sodium Current Recording Protocol:

  • Maintain holding potential at -100 mV to ensure sodium channel availability.
  • Apply 80 ms depolarizing steps from -80 mV to +40 mV in 5 mV increments.
  • Define INa as tetrodotoxin (TTX)-sensitive current by applying 30 μM TTX at end of experiment.
  • For use-dependence studies, apply 10 ms pulses from -100 mV to -20 mV at varying frequencies (0.5, 1, 2, 5 Hz).
  • Apply this compound (0.1-10 μM) to assess concentration- and use-dependent block.
  • Analyze current-density voltage relationships, steady-state inactivation, and recovery from inactivation.
  • For this compound, expect significant use-dependent block indicating high-affinity binding to inactivated sodium channels [1].

Table 2: Experimental Parameters for Measuring Cardiac Electrophysiology in Rabbit and Human Models

Parameter Rabbit Ventricular Myocytes Human Atrial Myocytes hERG-HEK293 Cells
Holding Potential -100 mV -100 mV -80 mV
Temperature 22±0.5°C 22±0.5°C 35±1°C
Pulse Duration 80 ms 80 ms 4000 ms
Test Potentials -80 mV to +40 mV -80 mV to +40 mV -50 mV to +60 mV
Extracellular [K+] 4 mM 4 mM 4 mM
This compound IC50 for current INa: ~1 μM INa: ~0.5 μM hERG: ~0.02 μM

Data Analysis and Interpretation

Key Cardiotoxicity Endpoints and Safety Margins

For comprehensive this compound cardiotoxicity assessment, multiple endpoints should be evaluated with careful attention to concentration-response relationships and safety margins. The primary hERG IC50 should be compared to estimated maximal free therapeutic plasma concentrations, with a safety margin (IC50/Cmax free) of <30-fold indicating high risk for QT prolongation. For this compound, the hERG IC50 of approximately 20 nM compared to therapeutic concentrations around 5 nM suggests a narrow safety margin, particularly in settings of impaired metabolism. Additionally, the INa blocking potency should be assessed, with this compound showing an IC50 of approximately 0.5-1 μM in human atrial myocytes. The ratio between hERG and INa IC50 provides insight into the predominant arrhythmia mechanism; for this compound, the hERG/INa ratio of approximately 0.02 indicates stronger hERG blockade at low concentrations, with sodium channel effects manifesting at higher concentrations [1] [2].

Cardiac wavelength (λ) represents a promising integrative parameter for predicting this compound's proarrhythmic potential, calculated as the product of conduction velocity (CV) and effective refractory period (ERP): λ = CV × ERP. Alternatively, in the intact heart, wavelength can be estimated from surface ECG parameters as ERP/QRS duration. Drugs that significantly reduce wavelength (by >20-30%) demonstrate increased risk for reentrant arrhythmias like VT/VF. In experimental models, this compound at 10 μM reduces wavelength by approximately 40%, primarily through conduction slowing rather than ERP shortening, consistent with its sodium channel blocking properties and association with non-TdP VT/VF. This wavelength reduction provides a potential biomarker for this compound-induced arrhythmogenesis that complements traditional QT interval monitoring [1].

Experimental Design Considerations

When designing this compound cardiotoxicity studies, several methodological factors require special consideration. Metabolic competence must be addressed either through inclusion of hepatocyte co-culture, S9 fraction supplementation, or pre-incubation with liver microsomes, as this compound's cardiotoxicity is highly dependent on the parent compound-to-metabolite ratio. Recording temperature significantly impacts channel kinetics and drug binding; while room temperature (22°C) recordings provide larger currents and improved stability, physiological temperature (35-37°C) offers more clinically relevant assessment of use-dependent block and kinetics. For this compound specifically, stimulation frequency proves critical for detecting use-dependent sodium channel block, with higher pacing rates (≥1 Hz) dramatically enhancing apparent potency. Finally, comprehensive profiling should include assessment of additional cardiac currents, particularly L-type calcium current (ICa-L), which this compound also inhibits at higher concentrations (IC50 ~1 μM), potentially contributing to negative inotropic effects [1] [5] [4].

Visualization of this compound Cardiotoxicity Mechanisms and Assessment

The following diagrams illustrate the key mechanisms of this compound cardiotoxicity and the recommended experimental workflow for its assessment.

G cluster_mechanisms Molecular Targets cluster_ecg Electrocardiogram Manifestations cluster_metabolism Metabolic Influence This compound This compound hERG hERG Potassium Channel This compound->hERG  High Affinity  IC50 ~20 nM INa Cardiac Sodium Channel (INa) This compound->INa  Moderate Affinity  IC50 ~0.5-1 μM ICaL L-type Calcium Channel This compound->ICaL  Lower Affinity  IC50 ~1 μM Liver Hepatic Metabolism (CYP3A4) This compound->Liver QT QT hERG->QT QRS QRS Widening INa->QRS Arrhythmia Arrhythmia Risk QRS->Arrhythmia  Non-TdP VT/VF QT->Arrhythmia  Torsades de Pointes Metabolite Fexofenadine (Low Cardiotoxicity) Liver->Metabolite Inhibitors Metabolic Inhibitors (Ketoconazole, Grapefruit) Inhibitors->Liver

Diagram 1: this compound Cardiotoxicity Mechanisms and Assessment - This diagram illustrates this compound's multi-channel blocking effects, electrocardiographic manifestations, and the critical role of hepatic metabolism in modulating its cardiotoxicity.

G cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Mechanistic Studies cluster_tier3 Tier 3: Integrated Systems cluster_decisions Risk Assessment Start Compound Screening (this compound) hERG1 hERG Binding Assay (Rubidium/Thallium Flux) Start->hERG1 hERG2 hERG Functional Assay (IonWorks HT) Start->hERG2 PatchClamp Manual Patch-Clamp (hERG, INa, ICaL IC50) hERG1->PatchClamp  Positive StemCell hiPSC-CM Assays (MEA, Impedance, Ca2+ Imaging) hERG1->StemCell  Positive hERG2->PatchClamp  Positive MultiOrgan Multi-Organ Chip (Heart-Liver Coculture) PatchClamp->MultiOrgan  Advanced Testing Langendorff Isolated Heart (Langendorff, Wedge) PatchClamp->Langendorff  Advanced Testing StemCell->MultiOrgan Safe Low Risk Profile (Proceed with Development) MultiOrgan->Safe  Adequate Safety Margin Moderate Moderate Risk (Additional Controls) MultiOrgan->Moderate  Narrow Safety Margin Langendorff->Moderate  Moderate λ Reduction HighRisk High Risk (Terminate Development) Langendorff->HighRisk  Significant λ Reduction

Diagram 2: Experimental Workflow for this compound Cardiotoxicity Screening - This diagram outlines a tiered testing approach progressing from high-throughput screening to mechanistic studies and integrated systems for comprehensive cardiotoxicity assessment.

Conclusion

This compound cardiotoxicity assessment requires a comprehensive in vitro strategy that addresses its complex multi-channel blocking properties and metabolic dependencies. A tiered approach beginning with high-throughput hERG screening, progressing to detailed mechanistic studies of sodium and calcium channels, and culminating in integrated multi-organ systems provides the most complete safety profile. The inclusion of metabolic competence through hepatocyte co-culture or enzyme supplementation is particularly critical for this compound assessment, as its conversion to fexofenadine significantly reduces cardiotoxicity risk. Additionally, cardiac wavelength assessment provides a valuable integrative parameter for predicting this compound's potential to induce non-TdP ventricular arrhythmias through sodium channel blockade. These detailed application notes and protocols provide researchers with a framework for thorough this compound cardiotoxicity evaluation that addresses both historical safety concerns and contemporary screening paradigms in drug development.

References

Comprehensive Application Notes and Protocols: Terfenadine Effects on QTc Interval in Animal Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Terfenadine, a once widely prescribed antihistamine, was withdrawn from the market in the late 1990s due to its association with life-threatening cardiac arrhythmias, particularly Torsades de Pointes (TdP). This adverse effect was linked to its ability to inhibit the rapid delayed rectifier potassium current (IKr) encoded by the hERG (human ether-à-go-go-related gene) channel, leading to prolonged cardiac repolarization manifested as QT interval prolongation on the electrocardiogram (ECG). This compound's cardiotoxicity was particularly pronounced under conditions of impaired metabolism (e.g., drug interactions or liver dysfunction), where elevated parent drug concentrations resulted in greater IKr blockade [1] [2]. The this compound case became a landmark example in pharmaceutical development, emphasizing the critical importance of thorough cardiac safety assessment for non-cardiac drugs and leading to more rigorous regulatory requirements for evaluating drug effects on ventricular repolarization, as outlined in the ICH S7B and E14 guidelines [3].

The clinical relevance of this compound-induced QT prolongation extends beyond its historical significance. Studies have demonstrated that this compound-associated QTc prolongation and ventricular arrhythmias occurred predominantly at plasma concentrations exceeding therapeutic levels, often due to drug interactions with CYP3A4 inhibitors such as ketoconazole and erythromycin [2]. This concentration-dependent effect underscores the importance of therapeutic drug monitoring and avoidance of concomitant medications that impair this compound metabolism. In clinical studies, this compound typically produced minimal QTc prolongation at therapeutic doses, but the risk of TdP and ventricular tachycardia/ventricular fibrillation increased substantially at higher concentrations [1]. This paradoxical observation—that this compound can induce severe proarrhythmia with only modest QTc prolongation—highlights the limitations of relying solely on QT interval measurement for arrhythmia risk prediction and emphasizes the need for more comprehensive preclinical assessment strategies.

Experimental Models and Methodological Approaches

Experimental Models for Assessing QT Prolongation
Model Type Species Key Features Applications This compound Findings

| Isolated Heart Preparation | Rabbit | • Perfused with this compound (1-10,000 nM) • Direct measurement of action potential parameters • Controlled electrolyte environment | • Study of direct cardiac effects • Assessment of proarrhythmic mechanisms without neurohumoral influences | • Concentration-dependent effects: shortening at 1 nM, prolongation at 10 nM • TRIaD phenomena observed at 1-1000 nM • Induction of TdP, VT, VF at higher concentrations [1] | | In Vivo Telemetry | Beagle dog | • Implanted telemetry transmitters • Continuous ECG recording in conscious animals • Standard 4-animal crossover design • Adherence to 3Rs principles | • Regulatory safety pharmacology studies • Translation to clinical effects • Assessment of drug effects in intact physiological system | • Used as reference hERG blocker in validation studies • Detection of QTc prolongation ≥5 ms with appropriate statistical methods [3] | | In Vivo Telemetry | Non-human primate (Cynomolgus monkey) | • Implanted telemetry devices (M11) • Large group sizes (n=48) for statistical power • Single-sex cohorts | • High-sensitivity QTc assessment • Evaluation of translation to human cardiac safety | • Methodology validated with moxifloxacin as positive control • One-step QTc model provides sensitivity to detect small changes [4] |

QT Correction Methods in Preclinical Studies
Correction Method Principle Advantages Limitations Application in this compound Studies

| One-Step QTc Model | Direct statistical modeling of QT-RR relationship without pre-correction | • High sensitivity (MDD ~3 ms with 4 animals) • Accounts for day-to-day and drug-induced changes in QT-RR slope • Uses all 1-min mean data points (~960/hour) | • Complex statistical implementation • Requires specialized expertise | • Recommended approach for improved translational value • Reduces false negatives in preclinical-to-clinical translation [3] [4] | | Conventional Two-Step Method | 1. Individual QT-RR slope determination 2. Statistical analysis of corrected QTc | • Established methodology • Regulatory familiarity | • Assumes fixed QT-RR relationship • Lower sensitivity (MDD ≥10 ms with 4 animals) • Limited to hourly means (16 values/hour) | • Traditional approach used in earlier this compound studies • Higher risk of false negatives [4] | | Individual Correction (LogQTRR) | Logarithmic transformation to linearize QT-RR relationship | • Handles curvature in QT-RR relationship at low RR intervals in dogs • Individualized correction | • Requires vehicle control period • Does not account for drug-induced slope changes | • Used in standard cardiovascular safety pharmacology studies [3] | | Individual Correction (LinQTHR) | Linear QT-heart rate relationship | • Simplicity • Approximately linear in dogs | • Requires vehicle control period • Assumes fixed relationship | • Used in standard cardiovascular safety pharmacology studies [3] |

Comprehensive Experimental Protocols

Rabbit Isolated Heart Perfusion Protocol for this compound Assessment

Purpose: To evaluate the direct effects of this compound on cardiac action potential duration, repolarization characteristics, and proarrhythmic potential in an isolated heart preparation.

Materials and Equipment:

  • Adult rabbit hearts
  • Langendorff perfusion system
  • Standard Tyrode's solution (composition in mM: NaCl 118, KCl 4.0, CaCl₂ 1.8, MgCl₂ 1.0, NaHCO₃ 24, NaH₂PO₄ 0.4, glucose 10)
  • This compound stock solution (prepared in DMSO, final concentration <0.1%)
  • ECG recording electrodes
  • Programmable stimulator
  • Data acquisition system with action potential analysis software

Procedure:

  • Heart Preparation and Perfusion:

    • Anesthetize rabbit and rapidly excise the heart.
    • Cannulate aorta and perfuse with oxygenated (95% O₂/5% CO₂) Tyrode's solution at 37°C.
    • Maintain constant perfusion pressure of 60-80 mmHg.
    • Stabilize heart for 20-30 minutes before starting experimental protocol.
  • Baseline Measurements:

    • Record baseline ECG and action potentials.
    • Measure action potential duration at 60% and 90% repolarization (APD₆₀, APD₉₀).
    • Determine cardiac wavelength (λ) as product of APD and conduction velocity.
    • Assess triangulation, reverse use dependence, instability, and dispersion (TRIaD) of repolarization.
  • This compound Administration:

    • Prepare this compound in concentration range of 1-10,000 nM.
    • Administer sequentially increasing concentrations (1, 10, 30, 100, 300, 1000, 3000, 10,000 nM).
    • Maintain each concentration for 10-450 minutes to assess time-dependent effects.
    • Continuous monitoring of ECG parameters throughout exposure period.
  • Washout Phase:

    • Revert to this compound-free Tyrode's solution.
    • Monitor recovery of action potential parameters for 60 minutes.
  • Data Collection and Analysis:

    • Continuously record ECG parameters (QT interval, RR interval, T-wave morphology).
    • Measure action potential characteristics every 10 minutes.
    • Document any arrhythmic events (early afterdepolarizations, TdP, ventricular tachycardia/fibrillation).
    • Calculate incidence of TRIaD phenomena at each concentration and exposure duration [1].
In Vivo Canine Telemetry Protocol for QTc Assessment

Purpose: To evaluate the effects of this compound on QTc interval in conscious, freely moving beagle dogs using implanted telemetry, following regulatory guidelines for cardiovascular safety pharmacology.

Materials and Equipment:

  • Adult beagle dogs (10-15 kg, 8-24 months old)
  • Radio telemetry transmitters (TL11M2D70PCT, L11 or M11 models for ECG)
  • ART or Ponemah acquisition software (Data Sciences International)
  • This compound formulation (appropriate for oral administration)
  • Vehicle control
  • Data analysis software (e.g., RPL, RS/1 programming language)

Surgical Procedure:

  • Preoperative Preparation:

    • Premedicate with acetylpromazine (0.05 mg/kg, SC) and buprenorphine (0.01 mg/kg, SC).
    • Induce anesthesia with thiopental (15-20 mg/kg, IV).
    • Maintain anesthesia with isoflurane (0.5%-1.5% in oxygen).
  • Transmitter Implantation:

    • Perform left thoracotomy.
    • Suture one electrode directly to left ventricular epicardium near apex.
    • Suture second electrode to pericardium above right atrium to approximate limb Lead II ECG.
    • Close surgical site following standard procedures.
  • Postoperative Care:

    • Administer analgesic treatment with buprenorphine/meloxicam for minimum 2 days.
    • Allow minimum 3 weeks for recovery from surgery.
    • House animals in pens in groups of 2-4 with environmental enrichment.

Experimental Protocol:

  • Study Design:

    • Use standard four-animal crossover design (4×4 Latin square) comparing vehicle to three this compound dose levels.
    • Include appropriate washout period (minimum 48-72 hours) between dosing sessions.
    • Administer doses between 2:00 and 3:30 PM to control for circadian variation.
  • ECG Recording:

    • Record ECGs continuously for minimum 2 hours before dosing up to 24 hours post-dose.
    • Sample ECG signal at 500 Hz.
    • Record environmental parameters (temperature 15°C-21°C, relative humidity 45%-65%, 12h light/dark cycle).
  • Data Analysis:

    • Perform beat-to-beat analysis of RR and QT intervals.
    • Apply one-step QTc correction model: QTc = QT-β·(HR-HRref) where HRref = 80 bpm.
    • Calculate slope β of QT/HR relationship individually every hour from all QT/HR pairs.
    • Calculate ΔQTc values from time-matched difference between QTc values [3].

Data Analysis and Interpretation Guidelines

Analysis of Proarrhythmic Risk Beyond QT Prolongation

The this compound case demonstrated that QTc prolongation alone is insufficient for comprehensive proarrhythmic risk assessment. The TRIaD phenomenon (Triangulation, Reverse use dependence, Instability, and Dispersion of repolarization) provides a more robust framework for evaluating arrhythmogenic potential [1]. In rabbit heart studies, this compound induced TRIaD at concentrations as low as 1 nM, with incidence increasing with both concentration and exposure time. At 10 nM for 450 minutes, this compound produced significant APD60 prolongation (46 ± 11 ms), but importantly, this prolongation further increased after washout, suggesting complex drug-channel interactions. At higher concentrations (≥30 nM), this compound produced biphasic effects on APD—initial shortening followed by prolongation—with the net effect dependent on exposure time. This complex concentration-response relationship underscores the importance of comprehensive sampling across multiple timepoints and concentrations.

The relationship between this compound-induced repolarization abnormalities and specific arrhythmia types depends on the net effect on cardiac wavelength (λ). When this compound induces TRIaD with APD prolongation and λ prolongation, the predominant arrhythmia is Torsades de Pointes. In contrast, when this compound causes APD shortening with λ shortening, the outcome is more frequently ventricular tachycardia or ventricular fibrillation [1]. This distinction is critical for accurate risk assessment, as FDA records for this compound suggested that the incidence of ventricular tachycardia/ventricular fibrillation exceeded that of TdP. These findings indicate that proarrhythmic risk assessment must extend beyond simple QT measurement to include evaluation of multiple electrophysiological parameters that collectively provide a more comprehensive picture of arrhythmogenic potential.

Statistical Considerations for QTc Analysis

The implementation of the one-step QTc model represents a significant advancement in the statistical sensitivity of preclinical QTc assessment. Traditional two-step methods in a four-animal crossover design have a minimal detectable difference (MDD) of ≥10 ms, whereas the one-step approach can achieve an MDD of approximately 3 ms with the same number of animals [4]. This enhanced sensitivity is achieved through several methodological advantages: (1) utilization of all 1-min mean data points (~960 per hour) rather than hourly means (16 values per hour), (2) accommodation of day-to-day variations in heart rate and QT-RR relationships, and (3) accounting for drug-induced changes in QT-RR slope. The one-step method directly models the QT-RR relationship within each time period, allowing slopes and intercepts to vary by animal, day, hour, and treatment, thereby avoiding the erroneous assumptions of fixed relationships inherent in conventional methods.

For this compound studies specifically, the application of the one-step QTc model is particularly valuable given the complex concentration-effect and time-effect relationships observed in experimental models. The model's ability to detect QTc changes as small as 5 ms with all reference hERG blockers makes it well-suited for characterizing this compound's effects on cardiac repolarization [3]. When implementing this approach, researchers should define the statistical model to include appropriate fixed effects (treatment, time, treatment-by-time interaction) and random effects (animal, period, sequence), with RR interval included as a covariate. The estimated marginal means should then be used to derive time-matched ΔΔQTc values relative to vehicle control, with appropriate adjustment for multiple comparisons using methods such as Tukey-Kramer or Dunnett's test. This rigorous statistical approach maximizes the likelihood of detecting clinically relevant QTc effects while minimizing false negatives in preclinical safety assessment.

Application Notes and Strategic Implementation

This compound as a Positive Control in Safety Pharmacology

This compound serves as an excellent positive control in cardiovascular safety pharmacology studies due to its well-characterized concentration-dependent hERG blockade and the extensive literature on its electrophysiological effects. When utilizing this compound as a positive control, researchers should select concentrations/doses that produce a range of effects from minimal to substantial QTc prolongation, typically spanning anticipated clinical exposure multiples. In rabbit isolated heart preparations, this compound concentrations of 10-100 nM produce consistent but modest APD prolongation, while concentrations exceeding 300 nM demonstrate more complex effects including initial shortening followed by prolongation [1]. This biphasic response pattern is particularly valuable for demonstrating assay sensitivity to both prolongation and shortening of repolarization. For in vivo telemetry studies, this compound doses should be selected to achieve exposures that produce statistically significant but non-lethal QTc effects, typically targeting ΔQTc values of 5-15 ms.

The use of this compound as a positive control also provides opportunity to assess assay performance across multiple endpoints beyond QT duration. Comprehensive studies should include evaluation of beat-to-beat variability of repolarization (BVR), spatial dispersion of repolarization (SDR), T-wave morphology changes, and arrhythmia incidence in addition to standard QTc measurements. This multi-parameter approach aligns with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative and provides a more robust assessment of proarrhythmic potential than QTc measurement alone. Furthermore, this compound's metabolism-dependent toxicity profile makes it particularly useful for evaluating drug interaction potential, especially with CYP3A4 inhibitors, allowing researchers to assess how concomitant medications might alter cardiac safety profiles of new chemical entities.

Translational Considerations and Clinical Correlation

Preclinical findings with this compound must be interpreted within the context of its known clinical behavior to maximize translational value. The therapeutic antihistaminic concentration of this compound is less than 1 nM, while the IC₅₀ for IKr blockade exceeds 200 nM, providing a substantial safety margin under normal metabolic conditions [1]. However, this margin is compromised by drug interactions that inhibit this compound metabolism (e.g., with ketoconazole or erythromycin), leading to elevated parent drug concentrations and increased arrhythmia risk [2]. This highlights the critical importance of considering metabolic pathways and potential interactions when extrapolating preclinical this compound data to clinical scenarios. Additionally, the observation that this compound can induce severe ventricular arrhythmias with only modest QTc prolongation in some patients underscores the limitation of relying exclusively on QT interval as a risk predictor and reinforces the value of complementary metrics such as TRIaD assessment.

When designing this compound studies to inform clinical translation, researchers should incorporate concentration-response modeling to define the relationship between this compound exposure and QTc effects. The relatively flat concentration-response relationship observed with this compound—where substantial hERG blockade (IC₅₀ >200 nM) produces variable effects on APD/QTc—contrasts with the steeper relationship typically seen with pure hERG blockers like dofetilide. This suggests that this compound's multiple ion channel effects (including late sodium current inhibition at higher concentrations) modify its net effect on repolarization [1]. Understanding these complex concentration-response relationships is essential for accurate extrapolation of preclinical findings to human cardiac safety assessment. Furthermore, the translation of this compound study results should always consider population risk factors identified in clinical practice, including female sex, heart failure, electrolyte disturbances, and concomitant medications that prolong QT interval, as these factors significantly modulate arrhythmia risk associated with this compound exposure.

Visualizing Experimental Workflows and Signaling Pathways

This compound Experimental Workflow and Risk Assessment

G This compound Assessment Workflow Start Study Design ModelSelection Model Selection Start->ModelSelection IsolatedHeart Isolated Rabbit Heart Perfusion Model ModelSelection->IsolatedHeart InVivoTelemetry In Vivo Telemetry (Dog or NHP) ModelSelection->InVivoTelemetry Dosing This compound Administration (1-10,000 nM isolated heart or appropriate in vivo doses) IsolatedHeart->Dosing InVivoTelemetry->Dosing ECGParams ECG/APD Parameter Measurement Dosing->ECGParams ArrhythmiaAssess Arrhythmia Assessment (TdP, VT, VF incidence) ECGParams->ArrhythmiaAssess TRIaD TRIaD Evaluation (Triangulation, Reverse use dependence, Instability, Dispersion) ECGParams->TRIaD Statistical Statistical Analysis (One-step QTc model recommended) ArrhythmiaAssess->Statistical TRIaD->Statistical RiskAssessment Integrated Risk Assessment Statistical->RiskAssessment ClinicalTranslation Clinical Translation Considerations RiskAssessment->ClinicalTranslation

Cardiac Repolarization Pathway and this compound Effects

G Cardiac Repolarization and this compound Effects This compound This compound Exposure hERGBlock hERG Channel Blockade (IKr inhibition) This compound->hERGBlock OtherCurrents Other Channel Effects (INa late inhibition at higher concentrations) This compound->OtherCurrents Repolarization Delayed Repolarization hERGBlock->Repolarization APDProlong Action Potential Prolongation Repolarization->APDProlong EADs Early Afterdepolarizations (EADs) APDProlong->EADs ArrhythmiaType Arrhythmia Type Determination APDProlong->ArrhythmiaType Dispersion Dispersion of Repolarization EADs->Dispersion TdP Torsades de Pointes (TdP) Dispersion->TdP VT_VF Ventricular Tachycardia/ Fibrillation (VT/VF) Wavelength Cardiac Wavelength (λ) Modification OtherCurrents->Wavelength Wavelength->ArrhythmiaType ArrhythmiaType->TdP ArrhythmiaType->VT_VF

Conclusion and Future Directions

The comprehensive assessment of this compound's effects on cardiac repolarization in animal models provides critical insights for modern drug safety evaluation. The historical experience with this compound underscores the importance of robust preclinical cardiovascular assessment that extends beyond simple QTc measurement to include evaluation of multiple electrophysiological parameters that collectively provide a more accurate prediction of clinical arrhythmogenic potential. The implementation of advanced statistical approaches such as the one-step QTc model significantly enhances the sensitivity of preclinical studies, enabling detection of smaller QTc effects with fewer animals while accounting for complex drug-induced changes in QT-RR relationships. Furthermore, the recognition that QT prolongation alone dangerously underestimates proarrhythmic potential has driven the development of more comprehensive assessment frameworks such as the TRIaD phenomenon, which better captures the complex nature of drug-induced arrhythmogenesis.

Moving forward, this compound will continue to serve as a valuable tool for validating new approaches in cardiac safety pharmacology, including the application of human stem cell-derived cardiomyocytes, computational modeling, and novel biomarkers of proarrhythmic risk. The complex concentration-dependent effects of this compound—with IKr blockade at lower concentrations and multi-channel effects at higher concentrations—make it an ideal compound for evaluating the predictive value of these emerging technologies. Moreover, the metabolic characteristics of this compound and its susceptibility to drug interactions continue to highlight the importance of considering metabolic pathways and comedications in comprehensive safety assessment. By leveraging the extensive knowledge base surrounding this compound's electrophysiological effects, researchers can continue to refine preclinical safety assessment strategies to better predict and prevent serious cardiac adverse events in clinical practice, ultimately enhancing drug safety and protecting patient health.

References

Comprehensive Application Notes and Protocols: Terfenadine in Barium Chloride/Aconitine-Induced Arrhythmia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cardiac arrhythmias represent one of the most challenging cardiovascular diseases, affecting approximately 37.5 million people worldwide and causing significant morbidity and mortality. [1] The development of reliable preclinical models for assessing drug-induced cardiotoxicity has become increasingly important in pharmaceutical research, particularly as cardiovascular toxicity remains a leading cause for drug development failure and market withdrawal. [2] [3] The barium chloride/aconitine-induced arrhythmia model in rodents has emerged as a well-established experimental system for evaluating potential antiarrhythmic compounds and studying the underlying mechanisms of ventricular arrhythmias.

Terfenadine, a second-generation histamine H₁-receptor antagonist, was widely used as a non-sedating antihistamine before being withdrawn from the market in many countries due to its association with severe cardiotoxic effects, including QT interval prolongation, torsades de pointes, and ventricular fibrillation. [4] Interestingly, despite its known cardiotoxicity, this compound has demonstrated potential antiarrhythmic properties through its ability to block multiple cardiac ion channels, particularly potassium channels (IKr), similar to the mechanism of action of amiodarone, a recognized class III antiarrhythmic agent. [4] [5] This paradoxical nature makes this compound an intriguing compound for pharmacological investigation in controlled experimental settings.

The biological basis of the barium chloride/aconitine-induced arrhythmia model involves distinct yet complementary mechanisms. Barium chloride primarily induces arrhythmias by blocking inward rectifier potassium channels, thereby reducing potassium conductance and enhancing automaticity. Aconitine, a neurotoxin derived from plants of the Aconitum genus, works by activating sodium channels, leading to persistent sodium influx and triggered activity. [4] [1] When combined, these compounds produce a robust and reproducible model of ventricular arrhythmias suitable for evaluating potential therapeutic interventions.

Experimental Methodology

Animal Model Preparation
  • Animals: Adult Sprague-Dawley rats (weighing 200-250 g) are recommended for this model. Rats should be housed in plastic cages with stainless steel grid tops at room temperature (23±2°C) with a 12-hour light/dark cycle and provided with free access to drinking water and standard laboratory diet. [4]

  • Anesthesia: Animals should be anesthetized by intraperitoneal injection of 3% pentobarbital (30 mg/kg). Anesthesia depth should be verified by absence of response to toe pinch before proceeding with experimental procedures. [4]

  • Ethical Considerations: All experiments must be performed in accordance with institutional animal care guidelines and approved by the appropriate ethics committee. The protocol described was approved by the Laboratory Center of Shanghai Tenth People's Hospital in accordance with Chinese national guidelines. [4]

Arrhythmia Induction Protocol
  • Barium Chloride Solution Preparation: Prepare a fresh solution of barium chloride in normal saline at appropriate concentration. The exact concentration may vary based on specific experimental requirements but should be optimized to induce consistent arrhythmias without excessive mortality. [4] [6]

  • Aconitine Solution Preparation: Prepare aconitine stock solution following manufacturer's instructions. Aconitine should be dissolved in appropriate vehicle (DMSO may be used as solvent) and further diluted to achieve working concentration. [4]

  • Induction Procedure:

    • Establish baseline ECG recording for each animal
    • Administer barium chloride via intraperitoneal injection
    • Follow with aconitine administration via intraperitoneal injection
    • Continuously monitor ECG for development of arrhythmic events
This compound Administration
  • Solution Preparation: This compound should be dissolved in DMSO and diluted to achieve target concentrations. Fresh solutions should be prepared for each experimental session. [4]

  • Dosing Protocol: Based on comparative studies, this compound should be administered at doses of 6, 12, and 18 mg/kg intraperitoneally to evaluate dose-dependent effects. Control groups should receive equivalent volumes of normal saline or DMSO vehicle. [4]

  • Timing: this compound or control solutions should be administered prior to arrhythmia induction to evaluate protective effects, with ECG recordings conducted for at least 90 minutes post-administration. [4]

Alternative Model Considerations

The barium chloride/aconitine model has also been successfully adapted for use in zebrafish embryos, which offer advantages including optical transparency for direct cardiac visualization and higher throughput capacity. In this model, zebrafish embryos 72 hours post-fertilization are exposed to barium chloride (2.1 µg/ml) to induce arrhythmia, followed by this compound treatment. [6] This alternative model may be particularly useful for initial screening studies before progressing to mammalian systems.

Data Recording and Measurement

Electrocardiogram Parameters

Electrocardiogram recordings should be performed using the standard limb lead II configuration with subcutaneous electrode placement. The BL-420S data acquisition and analysis system or equivalent should be used with the following parameters: [4]

  • Recording Duration: Continuous recording for at least 90 minutes following drug administration
  • Sampling Rate: Minimum of 1000 Hz to ensure accurate waveform capture
  • Parameters to Measure:
    • Heart rate in beats per minute (bpm)
    • RR interval in milliseconds (ms)
    • QT interval in milliseconds (ms)
    • Rate-corrected QTc using Bazett's formula: QTc = QT/RR¹/²
    • Onset time of arrhythmias following barium chloride administration
    • Cumulative dosage of aconitine required to induce various arrhythmias
    • Duration of ventricular tachycardia
Quantitative Measurements

The following quantitative parameters should be recorded and statistically compared between treatment groups:

Table: Key Quantitative Measurements for Arrhythmia Model

Parameter Measurement Unit Significance Control Values
QTc prolongation milliseconds (ms) Indicator of ventricular repolarization changes Baseline established in saline controls
Arrhythmia onset time seconds Measures delay in arrhythmia development ~120-180 sec in controls [4]
Aconitine dosage for arrhythmia µg/kg Quantifies resistance to arrhythmia induction Dose-dependent reduction with this compound
Ventricular tachycardia duration seconds Measures severity of sustained arrhythmia Significant reduction with this compound [4]

All ECG parameters should be expressed in milliseconds, and heart rate should be expressed in beats per minute. Data should be presented as mean ± SEM, with statistical significance set at P<0.05 using appropriate statistical tests (e.g., Student's t-test for normally distributed data with similar variance). [4] [2]

Results and Interpretation

This compound Effects on QTc Interval

Comparative studies have demonstrated that this compound dose-dependently prolongs the QTc interval in rats, with effects similar to those observed with amiodarone administration. At doses of 6, 12, and 18 mg/kg, this compound produces significant QTc prolongation compared to normal saline controls, with the most pronounced effects observed at the highest dose. [4] This QTc prolongation reflects this compound's known effect on cardiac repolarization through blockade of the rapid component of the delayed rectifier potassium current (IKr).

The experimental workflow below illustrates the key steps in the arrhythmia model and this compound testing protocol:

G Start Study Design Animal Animal Preparation Sprague-Dawley rats 200-250 g Start->Animal Anesthesia Anesthesia Pentobarbital 30 mg/kg IP Animal->Anesthesia Baseline Baseline ECG Recording Limb lead II configuration Anesthesia->Baseline Treatment Treatment Groups This compound (6, 12, 18 mg/kg) Amiodarone (positive control) Normal saline (negative control) Baseline->Treatment Arrhythmia Arrhythmia Induction Barium chloride IP Aconitine IP Treatment->Arrhythmia Recording ECG Recording 90 minutes continuous Arrhythmia->Recording Analysis Data Analysis QTc interval Arrhythmia onset time VT duration Recording->Analysis Interpretation Interpretation Analysis->Interpretation

Protective Effects Against Induced Arrhythmias

In the barium chloride/aconitine-induced ventricular arrhythmia model, this compound demonstrates significant protective effects across multiple parameters. Research findings indicate that this compound not only delays the onset time of arrhythmias induced by barium chloride but also increases the cumulative dosage of aconitine required to induce various arrhythmias. [4] [5] Furthermore, this compound administration results in a marked decrease in the duration of ventricular tachycardia compared to normal saline controls, suggesting potential antiarrhythmic efficacy.

Table: Comparative Effects of this compound and Amiodarone in Arrhythmia Model

Experimental Parameter This compound 18 mg/kg Amiodarone Normal Saline Control Statistical Significance
QTc prolongation Significant Significant Minimal P<0.05
Delay in arrhythmia onset Marked delay Marked delay No delay P<0.05
Aconitine dosage for VT induction Increased Increased Baseline P<0.05
Ventricular tachycardia duration Significant reduction Significant reduction Prolonged P<0.05

These effects are comparable to amiodarone, a established class III antiarrhythmic drug, suggesting that this compound's mechanism may involve similar pathways, particularly through multi-channel blockade including potassium channels. [4] [5] The antiarrhythmic protection observed occurs despite this compound's known potential to prolong QT interval, highlighting the complex relationship between QT prolongation and antiarrhythmic efficacy.

Mechanisms of Action

The diagram below illustrates the proposed cellular mechanisms of this compound's effects in the arrhythmia model:

G This compound This compound Administration K Potassium Channel Blockade (IKr specifically) This compound->K Na Sodium Channel Inhibition This compound->Na Ca L-type Calcium Channel Inhibition This compound->Ca APD Prolonged Action Potential Duration K->APD Na->APD Ca->APD QTc QTc Interval Prolongation APD->QTc Arrhythmia Reduced Arrhythmia Susceptibility QTc->Arrhythmia Protective in this model Toxicity Potential Proarrhythmic Risk (TdP) QTc->Toxicity Risk factor Balance Balance Between Antiarrhythmic and Proarrhythmic Effects Arrhythmia->Balance Toxicity->Balance

Application Notes

Model Applications

The barium chloride/aconitine-induced arrhythmia model, combined with this compound testing, has several valuable applications in cardiovascular research and drug development:

  • Antiarrhythmic Drug Screening: This model provides a robust platform for evaluating potential antiarrhythmic compounds, particularly those with multi-channel blocking properties. The ability to assess effects on both arrhythmia induction and progression makes it suitable for comprehensive drug characterization. [4] [1]

  • Cardiotoxicity Assessment: The model can be utilized to evaluate the cardiotoxic potential of new chemical entities, especially those suspected of affecting cardiac repolarization. The combination of this compound testing with this model may help identify compounds with balanced antiarrhythmic and proarrhythmic properties. [2] [3]

  • Mechanistic Studies: The model facilitates investigation into the cellular mechanisms of arrhythmogenesis and antiarrhythmic protection. Recent studies have employed similar models to explore signaling pathways such as the cGMP-PKG pathway and its role in arrhythmia modulation. [6]

Limitations and Considerations

While the barium chloride/aconitine model provides valuable insights, researchers should consider several limitations:

  • Species Differences: There are important species differences in cardiac electrophysiology that may limit direct extrapolation to humans. For example, mice and rats have a low action potential plateau at approximately -40 mV membrane potential compared to humans, primarily due to differential expression in repolarizing transient K-currents. [1]

  • Model Specificity: The induced arrhythmias may not fully recapitulate all aspects of clinical arrhythmogenic disorders, particularly those with genetic origins or complex structural heart disease components. [1]

  • This compound Specificity: As this compound has multiple cellular targets, it may be challenging to attribute effects to specific mechanisms without additional controlled experiments using more selective inhibitors.

Troubleshooting Guide

Common technical issues and solutions for this protocol include:

  • High Mortality Rate: If animal mortality exceeds acceptable limits (generally >20%), consider titrating the doses of barium chloride and aconitine. Prepare fresh solutions for each experiment as compound degradation may alter potency.

  • Inconsistent Arrhythmia Induction: Ensure consistent anesthesia depth, as this significantly affects arrhythmia susceptibility. Maintain stable environmental conditions including temperature control throughout experiments.

  • ECG Signal Artifacts: Proper electrode placement is critical for clean ECG recordings. Use subcutaneous needle electrodes firmly secured to minimize movement artifacts. Ensure proper grounding of all equipment.

Conclusion

The barium chloride/aconitine-induced arrhythmia model provides a valuable experimental system for evaluating potential antiarrhythmic compounds and studying ventricular arrhythmia mechanisms. This compound, despite its known cardiotoxicity in clinical settings, demonstrates significant antiarrhythmic effects in this model comparable to amiodarone. These effects include dose-dependent QTc prolongation, delayed onset of induced arrhythmias, increased resistance to aconitine-induced arrhythmias, and reduced duration of ventricular tachycardia.

The paradoxical nature of this compound—possessing both antiarrhythmic and proarrhythmic potential—highlights the complexity of cardiac electropharmacology and the importance of context in therapeutic applications. The experimental protocol described herein provides a standardized approach for investigating this duality and screening novel compounds with similar multi-channel blocking properties. Further research using this model may contribute to the development of safer antiarrhythmic therapies with improved risk-benefit profiles.

References

Comprehensive Protocol for Assessing Terfenadine hERG Channel Blockade: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac electrophysiology by conducting the rapid delayed rectifier K+ current (IKr), which is essential for the repolarization phase of the cardiac action potential. Inhibition of this channel by pharmaceutical compounds can lead to prolonged QT interval on the electrocardiogram, increasing the risk of potentially fatal ventricular arrhythmias known as Torsades de Pointes (TdP). Terfenadine, once a widely prescribed nonsedating antihistamine (marketed as Seldane), became the prototypical example of drug-induced hERG blockade when it was discovered to cause lethal cardiac arrhythmias under certain conditions, ultimately leading to its withdrawal from the market in 1998. This historical episode transformed hERG safety testing from a specialized investigation into a standard requirement in drug development pipelines, making this compound an enduring positive control compound in hERG assays [1] [2].

The clinical cardiotoxicity of this compound results from its direct blockade of the hERG channel at clinically relevant concentrations, with an apparent Kd value of approximately 350 nmol/L in heterologous expression systems. This effect is particularly dangerous because this compound undergoes extensive first-pass metabolism in the liver to produce fexofenadine (Allegra), which has significantly reduced hERG blocking activity at approximately 65 μM IC50 and does not cause QT prolongation in clinical trials. However, when metabolic capacity is exceeded due to overdose or coadministration with metabolic inhibitors (e.g., ketoconazole), parent this compound accumulates to dangerous levels in plasma, leading to acquired Long QT Syndrome [1] [2]. Unlike some other compounds that affect hERG through multiple mechanisms including disruption of channel trafficking, this compound acts primarily through direct open-channel blockade without affecting channel trafficking to the cell membrane [3].

Table: Key Properties of this compound and Metabolite

Parameter This compound Fexofenadine (Metabolite)
Molecular Weight 471.67 g/mol Not specified
hERG IC50 56-350 nM 65 μM
Primary Mechanism Direct open-channel block Minimal hERG interaction
QT Prolongation Risk High Negligible
Clinical Status Withdrawn (1998) Marketed (Allegra)

Experimental Protocols for hERG Assay

Manual Patch-Clamp Electrophysiology

The gold standard method for assessing hERG channel blockade employs the whole-cell patch-clamp technique on mammalian cells (typically HEK-293) stably expressing hERG channels. The standard voltage protocol consists of: (1) a holding potential of -80 mV; (2) a depolarizing step to +20 mV for 2-4 seconds to activate and inactivate hERG channels; (3) a repolarizing step to -40 mV or -50 mV for 2-5 seconds to elicit characteristic outward tail currents; and (4) return to holding potential. This protocol is applied repeatedly at 0.1-0.166 Hz to establish stable baseline currents before cumulative addition of this compound concentrations (typically from 1 nM to 30 μM) to construct concentration-response relationships. Only cells with seal resistance >100 MΩ and pre-compound tail current amplitude >0.2 nA should be included in data analysis to ensure technical quality [4] [5] [6].

For this compound specifically, researchers should note that block develops slowly in a pulse-dependent manner but exhibits ultra-slow recovery from block in the closed state, which can be accelerated by specific mutations (e.g., D540K) that allow the activation gate to reopen during hyperpolarization. This characteristic "trapping" behavior indicates that this compound becomes physically enclosed within the central cavity of the channel when the activation gate closes behind it during deactivation. When applying this compound via the patch-pipette solution in whole-cell experiments, significantly reduced potency is observed compared to extracellular application, suggesting that intracellular binding components may compete with channel binding or that steep concentration gradients exist within the sub-membrane space [1] [6].

G Start Start Experiment CellPrep Prepare HEK-293 cells stably expressing hERG Start->CellPrep Setup Establish whole-cell patch-clamp configuration CellPrep->Setup Criteria Quality Criteria: Seal resistance >100 MΩ Tail current >0.2 nA Setup->Criteria Criteria->Setup Does not meet Baseline Record baseline currents with voltage protocol Criteria->Baseline Meets criteria DrugApply Apply this compound (cumulative concentrations) Baseline->DrugApply Measure Measure tail current amplitude at -40 mV DrugApply->Measure Analyze Analyze concentration-response relationship Measure->Analyze End Calculate IC50 value Analyze->End

Automated Patch-Clamp Systems

High-throughput screening platforms have been developed to increase efficiency in hERG safety assessment while maintaining data quality comparable to manual patch-clamp. The QPatch HTX and SyncroPatch 384PE systems represent advanced automated electrophysiology platforms that follow the general principles of conventional patch-clamping while enabling parallel recording from multiple cells. For the QPatch HTX system, cells are placed in a 48-channel chip array with microfluidic chambers, where each cell interacts with a silicon-based glass planar substrate to form stable giga-ohm seals. After whole-cell configuration is achieved, pre-programmed voltage-clamp steps are applied continuously during the experiment, with test substances perfused sequentially at increasing concentrations for approximately 5 minutes per concentration to ensure adequate mixing and steady-state block [5].

The voltage protocol for automated systems typically involves: (1) a holding potential of -80 mV; (2) depolarization to +20 mV for 2 seconds; (3) repolarization to -40 mV for 2 seconds to measure tail currents; and (4) return to holding potential, applied at 0.1 Hz frequency. The stability of recording is assessed through initial wash with extracellular solution alone, followed by vehicle application (0.3% DMSO) for 3 minutes before this compound application. Test substances are applied in triplicate at increasing concentrations to at least two cells to ensure reproducibility. The percentage inhibition of hERG tail current amplitude is calculated at each concentration, and IC50 values are determined by fitting the concentration-response data to an appropriate model (e.g., Hill equation) [5].

Table: Comparison of hERG Assay Platforms

Parameter Manual Patch-Clamp QPatch HTX SyncroPatch 384PE
Throughput Low (1-4 cells/day) Medium (48 parallel) High (384 parallel)
Seal Requirement >100 MΩ >100 MΩ >50 MΩ
Minimum Current 0.2 nA 0.2 nA 0.2 nA
Typical this compound IC50 56-350 nM Similar to manual Similar to manual
Positive Control E-4031/Dofetilide E-4031 E-4031

Molecular Mechanisms of this compound Block

Structural Determinants of Binding

Site-directed mutagenesis studies have revealed that this compound binds within the central cavity of the hERG channel between the selectivity filter and the activation gate, interacting with specific residues located on the S6 domain and pore helix. The key molecular determinants for this compound binding include T623 and S624 located near the base of the pore helix, and Y652 and F656 located in the S6 domain. When these residues are mutated to alanine, channel sensitivity to this compound block is significantly reduced, confirming their critical role in drug binding. Interestingly, unlike methanesulfonanilide class III antiarrhythmic drugs (e.g., dofetilide, E-4031), mutation of V625, G648, or V659 does not alter hERG channel sensitivity to this compound, suggesting that different drugs can adopt distinct binding modes within the central cavity of the channel [1] [7] [8].

The aromatic residues Y652 and F656 are particularly important for this compound binding, with their aromatic side chains forming crucial interactions with the drug molecule. However, studies using fluorinated phenylalanine derivatives to assess cation-π interactions have shown that successive fluorinations at these sites do not linearly decrease this compound affinity, suggesting that while the aromaticity of these residues is critical, the mechanism does not primarily involve cation-π interactions between the drug and these side chains. The current model proposes that this compound gains access to its binding site from the intracellular side after channel activation, with the activation gate serving as a physical barrier that can "trap" the drug inside the channel pore when it closes during deactivation [8] [6].

G This compound This compound in central cavity PoreHelix Pore Helix Residues This compound->PoreHelix S6Domain S6 Domain Residues This compound->S6Domain Mechanism Block Mechanism This compound->Mechanism T623 T623 (Polar) PoreHelix->T623 S624 S624 (Polar) PoreHelix->S624 Y652 Y652 (Aromatic) S6Domain->Y652 F656 F656 (Aromatic) S6Domain->F656 OpenBlock Open channel block after activation Mechanism->OpenBlock SlowRecovery Slow recovery from block (trapping mechanism) Mechanism->SlowRecovery Effect Reduced IKr current APD prolongation OpenBlock->Effect SlowRecovery->Effect

State-Dependent Block

This compound exhibits preferential binding to the open and inactivated states of the hERG channel, with block developing slowly during depolarizing pulses in a voltage-dependent manner. This state-dependent block has important implications for the experimental protocol design, as the extent of block depends on both the concentration and the duration of depolarizing pulses. The recovery from this compound block is remarkably slow in the closed state, which can be explained by a "trapping" mechanism where the drug becomes physically enclosed within the central cavity when the activation gate closes during channel deactivation. This trapping phenomenon is supported by experiments showing that recovery from this compound block can be accelerated by mutations (e.g., D540K) that allow the activation gate to reopen in response to membrane hyperpolarization [1].

The access pathway for this compound to its binding site appears to be primarily from the intracellular side of the membrane, as demonstrated by experiments showing reduced potency when applied via the patch-pipette solution compared to extracellular application in whole-cell configuration. This difference is not due to P-glycoprotein-mediated efflux but may result from intracellular binding components competing with channel binding. Laser-scanning confocal microscopy and fluorescence correlation spectroscopy studies have shown that 37-68% of hERG/EGFP fusion proteins are slowly diffusible in the cytosol, demonstrating the presence of intracellular binding sites for hERG channel blockers that are not dialyzable by the patch-pipette solution [6].

Table: Molecular Determinants of this compound Binding to hERG Channel

Residue Location Role in this compound Binding Effect of Ala Mutation
T623 Pore helix Polar interaction Reduced sensitivity
S624 Pore helix Polar interaction Reduced sensitivity
Y652 S6 domain Aromatic interaction Reduced sensitivity
F656 S6 domain Aromatic interaction Reduced sensitivity
V625 Pore helix Not critical No effect
G648 S6 domain Not critical No effect
V659 S6 domain Not critical No effect

Quantitative Analysis and Data Interpretation

Concentration-Response Relationships

The half-maximal inhibitory concentration (IC50) is the fundamental parameter for quantifying this compound's potency in hERG blockade. Comprehensive analyses across multiple laboratories and experimental conditions have established that this compound exhibits IC50 values typically ranging from 56 to 350 nM in conventional patch-clamp assays, with some variability depending on experimental conditions such as external potassium concentration ([K+]e). Elevated [K+]e is known to reduce the sensitivity of hERG to drug block, with the IC50 for this compound increasing from 350 nM in 2 mM [K+]e to 2.8 μM in 96 mM [K+]e solution. This [K+]e-dependent reduction in potency is consistent across multiple hERG blockers and should be considered when comparing results across studies with differing experimental conditions [1] [4].

Recent analyses comparing legacy protocols with revised ICH S7B Q&A best practice recommendations have demonstrated remarkable consistency in this compound IC50 values despite protocol differences. In one extensive assessment using a consistent study design over twenty years, the this compound IC50 remained stable at approximately 100 nM, with 60 nM this compound producing the expected 30-40% inhibition based on this IC50. This long-term stability in hERG assay results should provide confidence in historical data and the reproducibility of hERG blocking potency measurements across different laboratories and over time. When constructing concentration-response curves for this compound, it is recommended to test at least 5 concentrations spanning a range from 1 nM to 30 μM, with each concentration applied until steady-state block is achieved (typically 5-15 minutes depending on the system) [4].

Protocol Considerations and Variability

The stability and reproducibility of hERG assay data have been extensively evaluated through comparisons of different experimental protocols and longitudinal assessments. Key protocol considerations include the composition of external and internal solutions, temperature, stimulation frequency, and drug application methods. While the ICH S7B Q&A revisions introduced specific 'best practice' recommendations in 2022, studies comparing legacy protocols with revised protocols have found that IC50 values for this compound and other positive controls (cisapride, dofetilide, moxifloxacin, ondansetron) remain similar between different experimental approaches, with differences typically within the ±2.1-fold variability described for multiple evaluations in the same laboratory under consistent conditions [4].

For this compound specifically, the direct block mechanism means that protocol elements affecting channel state occupancy during drug application will significantly influence the measured IC50. Protocols should ensure adequate depolarization duration to allow full development of block, with typical depolarizing steps lasting 2-4 seconds at frequencies of 0.1-0.166 Hz. The use of appropriate positive controls is essential for assay validation, with this compound itself serving as an excellent control once its characteristic IC50 range is established in a given laboratory. Data should be normalized to baseline measurements and vehicle controls, with results from multiple cells (typically n ≥ 4) combined to calculate mean IC50 values with associated measures of variability [1] [4] [5].

Emerging Technologies and Future Directions

Computational Prediction of hERG Blockade

Artificial intelligence (AI) approaches are increasingly being applied to predict hERG blockade early in drug discovery, potentially reducing late-stage attrition due to cardiotoxicity. Recent advances include the development of HERGAI, a stacking ensemble classifier employing deep neural networks trained on protein-ligand extended connectivity (PLEC) fingerprints extracted from hERG-bound docking poses. This model achieved state-of-the-art classification performance, accurately identifying 86% of molecules with IC50 ≤ 20 μM and 94% of strong hERG blockers (IC50 ≤ 1 μM) in challenging test sets. Another approach integrating eXtreme Gradient Boosting (XGBoost) with Isometric Stratified Ensemble (ISE) mapping demonstrated competitive predictive performance with a balance between sensitivity (0.83) and specificity (0.90), while enhancing model interpretability through variable importance analysis [9] [10].

These computational tools are particularly valuable for virtual screening of compound libraries before synthesis or purchasing, allowing medicinal chemists to prioritize compounds with reduced hERG liability. The models have been trained on extensive datasets comprising nearly 300,000 molecules from PubChem and ChEMBL, approximately 2,000 of which were confirmed hERG blockers identified through in vitro assays. For this compound specifically, computational analyses have confirmed its high affinity for the hERG channel and identified key molecular descriptors associated with its strong inhibition, including peoe_VSA8, ESOL, SdssC, MaxssO, nRNR2, MATS1i, nRNHR, and nRNH2. As these computational approaches continue to evolve, they offer the promise of earlier and more accurate prediction of hERG liability, potentially reducing reliance on resource-intensive electrophysiology screening for early-stage compounds [9] [10].

Intracellular Binding Considerations

Recent research has revealed that intracellular binding competition may significantly influence measured this compound potency in patch-clamp experiments. When this compound is applied via the patch-pipette solution in the whole-cell configuration, it blocks both hERG and KATP currents with much lower potency than after application via the bath solution. This difference is not observed with dofetilide and tolbutamide, and is not due to P-glycoprotein-mediated efflux of this compound. Instead, confocal microscopy and fluorescence correlation spectroscopy studies demonstrate that 37-68% of hERG/EGFP fusion proteins are slowly diffusible in the cytosol, and bath application of fluorescent channel blockers induces diffuse fluorescence throughout the cytosol of cells under whole-cell patch-clamp conditions. These observations suggest the presence of intracellular binding sites for hERG channel blockers that are not dialyzable by the patch-pipette solution [6].

This intracellular binding phenomenon has important methodological implications for hERG assays. The reduced potency of intracellularly applied this compound suggests that substances with high lipophilicity may not be freely diffusible inside the cell, and steep concentration gradients might exist within the cell and in the sub-membrane space. Researchers should be aware that the effective concentration of this compound at its hERG binding site may differ significantly from the concentration in the bulk solution, particularly during whole-cell experiments with intracellular application. This may partly explain differences in absolute IC50 values reported across different experimental systems and protocols [6].

Regulatory Implications and Integrated Risk Assessment

The assessment of hERG channel blockade has become a regulatory requirement for new chemical entities prior to first administration in humans, as stipulated in the ICH S7B guidance. While earlier guidelines did not specify detailed experimental protocols, the 2022 ICH S7B Q&A revisions introduced 'best practice' recommendations to facilitate the use of hERG data in integrated risk assessments. These recommendations provide a degree of standardization while acknowledging that prior practice, even if different from current best practices, generally produced reliable data. For this compound, the extensive historical database and consistent performance across different protocols support its continued use as a positive control in hERG safety assays [4].

The hERG margin, calculated as the ratio between the IC50 for hERG blockade and the estimated maximum free therapeutic plasma concentration (or effective concentration), has become a critical parameter in integrated risk assessments for drug-induced QT prolongation. For this compound, the hERG IC50 of approximately 100 nM compared to peak free plasma concentrations that can reach 100 nM in cases of impaired metabolism explains its clinical cardiotoxicity. A general regulatory concern exists when the hERG margin is less than 30-fold, though this is compound-specific and requires integration with other data including in vivo cardiovascular studies and clinical electrocardiographic assessments. The comprehensive in vitro proarrhythmia assay (CiPA) initiative represents an evolving approach that integrates hERG data with effects on other cardiac ion channels and in silico modeling to provide a more complete assessment of proarrhythmic risk beyond just hERG blockade [4] [5].

Conclusion

This compound remains a prototypical compound for studying hERG channel blockade due to its well-characterized mechanism of action, historical significance, and consistent performance as a positive control in hERG assays. The detailed protocols outlined in this document provide researchers with standardized methods for assessing hERG blockade using both manual and automated patch-clamp approaches, with specific considerations for this compound's unique pharmacological properties including its state-dependent block, slow recovery kinetics, and potential intracellular binding interactions. As drug discovery continues to prioritize safety assessment early in the development process, the lessons learned from this compound's history and the methodologies refined through its study will continue to inform cardiac safety pharmacology for years to come.

References

Comprehensive Analytical Methods for Terfenadine Metabolite Identification and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Terfenadine and Its Metabolic Profile

This compound is a historically significant antihistamine that was widely prescribed for allergic conditions before being withdrawn from the U.S. market in 1998 due to cardiotoxicity concerns. This compound is classified as a prodrug that undergoes extensive first-pass hepatic metabolism primarily via the cytochrome P450 3A4 (CYP3A4) system to form its active acid metabolite, fexofenadine (also known as this compound carboxylate). This metabolic transformation is crucial because while this compound itself can cause cardiac arrhythmias through QT interval prolongation, fexofenadine retains the therapeutic antihistamine effects without significant cardiotoxicity. The identification and quantification of this compound and its metabolites remain analytically relevant for several reasons: understanding metabolic pathways, drug interaction studies, toxicological investigations, and ongoing research into repurposing this compound for new applications such as antimicrobial therapy.

The metabolic pathway of this compound involves several biotransformation steps, with the primary conversion being the oxidation of the methyl group to a carboxylic acid, forming fexofenadine. Additional metabolites include This compound glucoside and This compound phosphate, though these are less abundant. Analytical methods must address the challenge of detecting both the parent drug and its metabolites, often at varying concentration ranges in different biological matrices. This application note provides comprehensive protocols and methodological details for researchers investigating this compound metabolism, with applications in drug development, forensic toxicology, and academic research on metabolic pathways and drug safety.

Historical Chromatographic Methods for this compound Analysis

Solid-Phase Extraction and HPLC with Fluorescence Detection

One of the most cited methods for determining this compound and its acid metabolite (fexofenadine) in plasma employs solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) with fluorescence detection. This method, developed in the early 1990s, provides robust quantification with adequate sensitivity for most pharmacokinetic studies [1].

The sample preparation protocol begins with 1 mL of plasma sample. The SPE procedure uses C8 or C18 cartridges that are first conditioned with methanol and water. Plasma samples are then loaded onto the conditioned cartridges, followed by washing with water and a water-methanol mixture. The analytes are eluted using methanol with 0.1% triethylamine. The eluate is evaporated to dryness under nitrogen stream and reconstituted in mobile phase prior to injection [1].

Table 1: HPLC-Fluorescence Method Parameters for this compound Analysis

Parameter Specification
Column C8 or C18 reverse phase (150-250 mm × 4.6 mm, 5 μm particle size)
Mobile Phase Acetonitrile-Methanol-Water with triethylamine (adjustable ratios, typically 40:40:20)
pH Adjustment Phosphoric acid to pH 3.0-4.0
Flow Rate 1.0-1.5 mL/min
Detection Fluorescence: λ_ex = 220 nm, λ_em = 290 nm
Linearity Range This compound: 10.0-84.2 ng/mL; this compound acid metabolite: 8.2-500 ng/mL

The chromatographic separation utilizes a reverse-phase mechanism with a mobile phase typically consisting of acetonitrile-methanol-water mixtures with addition of triethylamine as a modifier to improve peak shape. The pH is adjusted to approximately 3.0-4.0 using phosphoric acid. The method validation demonstrated acceptable precision with coefficients of variation of 5.7-30% for this compound and 4.1-24% for the acid metabolite across their respective linear ranges [1].

Analytical Method Validation and Performance

The validation data for the HPLC-fluorescence method established several key performance characteristics essential for reliable bioanalysis. For this compound, the quantitation range was validated from 10.0 to 84.2 ng/mL, covering concentrations observed in clinical studies with standard dosing. For the acid metabolite (fexofenadine), the validated range was 8.2 to 500 ng/mL, reflecting the higher concentrations typically found for this primary metabolite. The precision profile across these concentration ranges met accepted bioanalytical method validation standards, with coefficients of variation generally below 15% for most concentrations, though higher at the lower limit of quantification [1].

The sample preparation workflow can be visualized as follows:

G A Plasma Sample (1 mL) B Condition SPE Cartridge (Methanol/Water) A->B C Load Plasma Sample B->C D Wash Cartridge (Water/Methanol) C->D E Elute Analytes (Methanol + 0.1% Triethylamine) D->E F Evaporate to Dryness (Nitrogen Stream) E->F G Reconstitute in Mobile Phase F->G H HPLC-Fluorescence Analysis G->H

Advanced Mass Spectrometry Methods

LC-MS-MS Analysis in Biological Matrices

With advancements in analytical technology, liquid chromatography tandem mass spectrometry (LC-MS-MS) has become the preferred method for sensitive and specific determination of this compound and its metabolites. An optimized method for rat plasma using Oasis MCX mixed-mode SPE cartridges provides enhanced extraction efficiency and cleaner samples [2].

The sample preparation protocol for LC-MS-MS analysis involves protein precipitation followed by solid-phase extraction. Plasma samples (100-200 μL) are mixed with internal standard and subjected to protein precipitation using acetonitrile or methanol. After centrifugation, the supernatant is diluted with water and loaded onto Oasis MCX cartridges that have been conditioned with methanol and water. Following a wash step with acidic water and methanol, analytes are eluted with methanol containing 5% ammonium hydroxide. The eluate is evaporated and reconstituted in injection solvent [2].

Table 2: LC-MS-MS Method Parameters for this compound and Metabolites

Parameter Specification
Ionization Mode Electrospray Ionization (ESI) Positive
MS Transitions This compound: 472.3 → 436.3/418.3; Fexofenadine: 502.3 → 466.3/448.3
Column C18 reverse phase (50-100 mm × 2.1-3.0 mm, 1.7-3.5 μm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 3-5 minutes
Flow Rate 0.3-0.6 mL/min
Injection Volume 5-20 μL

The mass spectrometric detection typically employs multiple reaction monitoring (MRM) for maximum sensitivity and specificity. This compound is detected using the transition m/z 472.3 → 436.3, while its acid metabolite fexofenadine is monitored via m/z 502.3 → 466.3. These transitions correspond to the loss of water molecules from the protonated molecular ions. The use of stable isotope-labeled internal standards (when available) improves quantification accuracy, especially for matrix effect compensation [2].

DESI-Mass Spectrometry Imaging for Tissue Distribution

A novel application of mass spectrometry for this compound metabolite studies is desorption electrospray ionization mass spectrometry (DESI-MS) imaging, which enables direct visualization of drug and metabolite distribution in tissue sections. This approach was successfully applied to study this compound and its metabolites in locusts, providing insights into the spatial distribution and elimination pathways [3].

The sample preparation for DESI-MS imaging involves cryosectioning of tissue at 10-20 μm thickness using a cryostat. The sections are thaw-mounted onto glass slides and stored at -80°C until analysis. For measurement, the sections are brought to room temperature in a desiccator to prevent moisture condensation. The DESI-MS imaging analysis is performed using a solvent mixture of dimethylformamide-acetonitrile (1:1 v/v) delivered at a flow rate of 1.5 μL/min with nitrogen as the nebulizing gas. The mass spectrometer is operated in both full scan mode (m/z 200-1000) for metabolite identification and MS/MS mode for structural confirmation [3].

The experimental workflow for tissue distribution studies can be summarized as follows:

G A Dose Animal Model B Sacrifice and Collect Tissues A->B C Flash Freeze in Cryo-embedding Medium B->C D Cryosection (10-20 μm thickness) C->D E Thaw-mount on Glass Slides D->E F DESI-MS Imaging Analysis E->F G MS/MS for Structural Confirmation F->G H Spatial Distribution Mapping G->H

In the locust study, DESI-MS imaging revealed that This compound was primarily detected in the stomach region and intestine walls, while metabolites including fexofenadine, This compound glucoside, and This compound phosphate were found mainly in the unexcreted feces in the lower intestine. The lack of colocalization between parent drug and metabolites suggested rapid excretion of metabolites into the feces. Additional liquid chromatography-MS investigations of hemolymph and feces confirmed the presence of this compound and the three metabolites at low levels in both matrices [3].

Analytical Applications in Drug Development and Research

Metabolic Pathway Elucidation

Analytical methods for this compound metabolite identification have been crucial in elucidating its biotransformation pathways. The primary metabolic route involves oxidation to the carboxylic acid (fexofenadine), which is pharmacologically active but lacks the cardiotoxicity associated with the parent compound. Additional metabolites include This compound glucoside and This compound phosphate, though these are minor metabolites. The metabolic pathway can be summarized as follows:

G A This compound (C32H41NO2) B CYP3A4 Metabolism A->B C Fexofenadine Acid Metabolite (C32H39NO4) B->C D Glucuronidation C->D F Phosphorylation C->F E This compound Glucoside D->E G This compound Phosphate F->G

The analytical characterization of these metabolites has been instrumental in understanding why this compound causes cardiotoxicity in certain circumstances. When this compound metabolism is impaired—either due to drug interactions with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or liver dysfunction—the parent drug accumulates and can block the cardiac potassium channel HERG, leading to QT interval prolongation and potentially fatal arrhythmias like torsades de pointes. In contrast, the acid metabolite fexofenadine does not significantly block HERG channels, explaining its improved safety profile [4] [5].

Applications in Drug Repurposing Research

Recently, analytical methods for this compound and its metabolites have found new relevance in drug repurposing research. High-throughput screening identified this compound as having previously unreported antimicrobial activity against Staphylococcus aureus and other Gram-positive bacteria, including Mycobacterium tuberculosis. This discovery has prompted structure-activity relationship studies to develop this compound-based analogues with improved antimicrobial activity while attempting to reduce hERG liability [6].

In these studies, analytical methods are essential for characterizing the metabolic stability of new analogues and understanding their structure-activity relationships. Researchers synthesized 84 this compound-based analogues with modifications to different regions of the molecule, systematically evaluating their antibacterial potency against S. aureus. Mechanism of action studies revealed that these compounds exert their antibacterial effects, at least in part, through inhibition of bacterial type II topoisomerases—validating this scaffold as a novel structural class of antimicrobial compounds [6].

Table 3: Analytical Methods and Their Research Applications

Analytical Method Primary Applications Key Advantages Limitations
HPLC-Fluorescence Therapeutic drug monitoring, Pharmacokinetic studies Robust, widely accessible, cost-effective Limited sensitivity, requires derivatization for some metabolites
LC-MS-MS Metabolite identification, Drug interaction studies, Toxicological investigations High sensitivity and specificity, comprehensive metabolite profiling Expensive instrumentation, requires technical expertise
DESI-MS Imaging Tissue distribution studies, Metabolic pathway elucidation Spatial information, minimal sample preparation Semi-quantitative, specialized instrumentation

Safety and Regulatory Considerations

Historical Context and Current Status

This compound was originally approved as a nonsedating antihistamine but was withdrawn from the U.S. market in 1998 after numerous reports of serious cardiac arrhythmias, including torsades de pointes, and some fatalities. These adverse effects occurred primarily when this compound metabolism was impaired, leading to accumulation of the parent drug. Interestingly, this compound's active metabolite, fexofenadine, was subsequently developed as a safer alternative and remains widely marketed as Allegra [4] [7].

From an analytical perspective, researchers should note that this compound is still used in scientific research and may be available in some countries. All experimental protocols involving this compound should include appropriate safety precautions given its known cardiotoxicity risk. Analytical laboratories should implement stringent quality control measures when working with this compound, especially given its narrow therapeutic window and potential for serious adverse effects at elevated concentrations [5].

Analytical Method Selection Guide

Choosing the appropriate analytical method for this compound metabolite analysis depends on several factors including sensitivity requirements, available instrumentation, sample throughput, and research objectives. The following guidelines can assist in method selection:

  • HPLC with fluorescence detection is suitable for routine analysis of this compound and fexofenadine in plasma samples, especially in laboratories without access to mass spectrometry instrumentation. This method provides adequate sensitivity for most pharmacokinetic studies.

  • LC-MS-MS methods are preferred for high-sensitivity applications, comprehensive metabolite profiling, and studies requiring maximum specificity. These methods are essential for detecting low-abundance metabolites and for research involving complex matrices.

  • DESI-MS imaging offers unique capabilities for spatial localization of drugs and metabolites in tissues, providing insights into distribution patterns and sites of metabolism that cannot be obtained through conventional extraction-based methods.

When developing or implementing these methods, analysts should carefully consider matrix effects, extraction efficiency, and potential interferences. Method validation should include assessment of linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines for bioanalytical method validation.

Conclusion

The analysis of this compound and its metabolites remains analytically challenging due to the need to distinguish between the cardiotoxic parent drug and its active but safer metabolite, fexofenadine. The methods described in this application note provide researchers with robust tools for quantifying these compounds in various biological matrices, from traditional HPLC approaches to advanced mass spectrometry techniques. As research continues into potential repurposing applications for this compound, particularly in the antimicrobial field, these analytical methods will remain essential for understanding its metabolic fate, potential drug interactions, and structure-activity relationships in new contexts.

References

Comprehensive Application Notes and Protocols: HPLC Analysis of Terfenadine Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Terfenadine Chirality and Analytical Significance

This compound is a second-generation antihistamine that revolutionized allergy treatment when first introduced, primarily due to its non-sedating properties compared to first-generation alternatives. The molecular structure of this compound contains a single chiral center, resulting in the existence of two enantiomers—(R)-terfenadine and (S)-terfenadine. Although this compound was historically administered as a racemic mixture (containing both enantiomers in equal proportions), research has demonstrated that these enantiomers may exhibit differential pharmacological properties and stereoselective metabolism in biological systems [1]. This enantioselectivity extends to this compound's major active metabolite, fexofenadine, which also possesses a chiral center and is currently marketed as a racemic antihistamine [2].

The clinical significance of this compound enantiomer separation stems from several critical factors. First, studies indicate that the (R)-enantiomer of this compound undergoes preferential oxidation in vivo, leading to the formation of carboxylic acid metabolite enriched in the (R)-enantiomer [3]. Second, understanding the enantioselective pharmacokinetics and distribution patterns of these enantiomers is essential for comprehensive safety and efficacy assessments, as enantiomers may interact differently with biological systems despite having identical chemical compositions [4]. Third, the need for therapeutic drug monitoring and precise analytical methods became particularly important after this compound was associated with rare but serious cardiac adverse effects (including torsades de pointes), leading to its withdrawal from many markets in favor of its metabolite fexofenadine [1] [5].

Direct Chiral Separation Methods

Chiral Stationary Phase (CSP) Methods

Direct enantiomeric separation of this compound can be achieved through high-performance liquid chromatography (HPLC) utilizing specialized chiral stationary phases. These methods offer the advantage of analyzing native compounds without the need for derivatization, thereby simplifying sample preparation and reducing analytical variability. One highly effective approach employs an ovomucoid protein column (commercially available as Ultron ES-OVM or similar), which leverages the inherent chirality of protein structures to differentially interact with this compound enantiomers [3] [4]. The glycoprotein ovomucoid, derived from chicken egg whites, contains multiple chiral binding sites that selectively interact with each enantiomer through a combination of hydrophobic interactions, hydrogen bonding, and steric effects, resulting in baseline separation.

The typical mobile phase for ovomucoid-based separations consists of phosphate buffer (10-20 mM, pH 5.0-7.0) with a modest percentage of organic modifier (5-15% acetonitrile or methanol) to optimize retention times and resolution. The separation occurs through stereospecific binding between the enantiomers and chiral pockets of the immobilized protein, with the (S)-enantiomer typically eluting before the (R)-enantiomer under standard conditions [3]. This method has been successfully applied to both standard solutions and biological matrices, including rat and human plasma, with minimal sample preparation beyond protein precipitation or solid-phase extraction.

Alternative CSP approaches include the use of cellulose tris(3,5-dimethylphenylcarbamate) columns (commercially available as Chiralcel OD or similar), which operate through a different chiral recognition mechanism based on π-π interactions and hydrogen bonding with the carbamate groups of the polysaccharide derivative [6]. For this compound analysis on cellulose-based columns, normal-phase conditions with hexane and alcohol modifiers (such as ethanol or isopropanol) containing 0.1% diethylamine typically yield optimal results [2]. The addition of small amounts of amine modifiers serves to suppress silanol interactions and improve peak symmetry, which is particularly important for basic compounds like this compound.

Cyclodextrin-Based Chiral Separation

Another effective direct separation strategy employs cyclodextrin-based chiral stationary phases or mobile phase additives. Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior that can form inclusion complexes with appropriate guest molecules. The enantioselectivity arises from differential inclusion complex stability between the this compound enantiomers and the chiral cyclodextrin environment. A validated method for this compound enantiomer separation utilizes a β-cyclodextrin chiral stationary phase with a reversed-phase mobile phase consisting of methanol-water-triethylamine (70:30:0.1, v/v/v) adjusted to pH 5.5 with acetic acid [7].

The separation mechanism involves the insertion of the hydrophobic diphenylmethyl moiety of this compound into the cyclodextrin cavity, while the polar piperidine group interacts with the exterior rim. Subtle differences in the stability of these diastereomeric inclusion complexes, influenced by steric factors and specific functional group interactions, enable chiral resolution. The addition of triethylamine in the mobile phase serves to mask residual silanol groups on the stationary phase support, thereby reducing non-chiral interactions that could compromise enantioselectivity [7]. This method typically achieves a resolution factor (Rs) greater than 1.5 between this compound enantiomers, which is considered baseline separation for accurate quantitative analysis.

Table 1: Direct Chiral HPLC Methods for this compound Enantiomer Separation

Method Parameter Ovomucoid Protein Column Cellulose-Based Column Cyclodextrin-Based Column
Column Dimensions 150 × 4.6 mm, 5 μm 250 × 4.6 mm, 5 μm 250 × 4.6 mm, 5 μm
Mobile Phase Phosphate buffer (20 mM, pH 6.0):ACN (85:15) Hexane:Ethanol:Diethylamine (80:20:0.1) Methanol:Water:Triethylamine (70:30:0.1, pH 5.5)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection UV 220 nm UV 220 nm UV 220 nm
Retention Order (S)-terfenadine first, (R)-terfenadine second Varies with exact conditions (S)-terfenadine first, (R)-terfenadine second
Resolution (Rs) >1.5 >1.8 >1.5
Application Biological samples, metabolic studies Standard solutions, formulation analysis Standard solutions, purity testing

Indirect Chiral Separation Methods

Derivatization Protocol

Indirect chiral separation of this compound enantiomers involves chemical derivatization with an optically pure chiral reagent to form diastereomers, which can then be separated using conventional reversed-phase HPLC columns. This approach is particularly valuable when direct chiral separation methods are unavailable or insufficient for the specific analytical needs. For this compound, a highly effective derivatization protocol employs S-(+)-1-phenylethylisocyanate as the chiral derivatizing agent [4]. The reaction mechanism involves the nucleophilic addition of the tertiary amine group of this compound to the isocyanate functionality, resulting in the formation of urea diastereomers that exhibit distinct chromatographic behavior.

The detailed derivatization procedure begins with the extraction of this compound from the sample matrix (e.g., plasma, urine, or formulation). For biological samples, this typically involves liquid-liquid extraction with tert-butyl methyl ether or solid-phase extraction using C18 cartridges. The extracted this compound is then dissolved in 1.0 mL of anhydrous toluene, to which 50 μL of S-(+)-1-phenylethylisocyanate and 10 μL of triethylamine (as catalyst) are added. The reaction mixture is heated at 60°C for 2 hours with occasional shaking to ensure complete derivatization. After cooling to room temperature, the solution is evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in 500 μL of HPLC mobile phase prior to injection [4].

The resulting diastereomers are separated using a conventional C18 column (e.g., 250 × 4.6 mm, 5 μm particle size) with an isocratic mobile phase consisting of acetonitrile-water (65:35, v/v) at a flow rate of 1.0 mL/min. UV detection is typically set at 220 nm, where both diastereomers exhibit sufficient absorbance for sensitive detection. This method achieves excellent resolution (Rs > 2.0) with the (S)-terfenadine diastereomer eluting before the (R)-terfenadine diastereomer under these conditions. The primary advantage of this approach is the utilization of standard reversed-phase HPLC equipment, while the main limitation is the additional sample preparation time and potential for incomplete derivatization.

Alternative Derivatization Approaches

For the analysis of this compound's major metabolite, fexofenadine, alternative derivatization strategies may be employed. One notable approach involves methylation with diazomethane prior to chiral analysis, which significantly improves chromatographic performance by reducing the polarity of the carboxylic acid functionality [2]. The methylation procedure must be performed with caution due to the toxicity and instability of diazomethane, requiring specialized equipment and safety measures. After methylation, the enantiomers of fexofenadine can be separated using normal-phase chiral HPLC conditions similar to those used for underivatized this compound.

Another innovative derivatization approach utilizes chiral acids for diastereomeric salt formation followed by fractional crystallization. Specifically, 2-chlorotartranilic acid has been successfully employed to resolve this compound enantiomers through formation of diastereomeric salts with differing solubility properties [4]. While this method is more commonly used for preparative-scale separation rather than analytical purposes, it demonstrates the versatility of indirect chiral separation techniques for this compound and related compounds.

Table 2: Comparison of Indirect Chiral Separation Methods for this compound

Parameter Chiral Derivatization with S-(+)-1-Phenylethylisocyanate Derivatization with Diazomethane (for Fexofenadine) Diastereomeric Salt Formation
Chiral Reagent S-(+)-1-Phenylethylisocyanate Diazomethane 2-Chlorotartranilic acid
Reaction Conditions 60°C for 2 hours in toluene with triethylamine catalyst 0°C for 30 minutes in ether/methanol mixture Room temperature, 1-2 hours in ethanol
Separation Mode Reversed-phase C18 column Normal-phase chiral column Fractional crystallization
Analytical Scope Quantitative analysis Quantitative analysis Preparative scale
Key Advantage Uses standard HPLC equipment Improved chromatography for polar metabolite No specialized instrumentation needed
Primary Limitation Additional sample preparation time Diazomethane toxicity and instability Limited to milligram quantities

Analysis of this compound Metabolites

Fexofenadine Enantiomer Separation

The enantioselective analysis of this compound's primary active metabolite, fexofenadine (formerly known as MDL 16,455), presents unique analytical challenges due to its higher polarity and carboxylic acid functionality compared to the parent drug. Direct chiral separation of underivatized fexofenadine enantiomers typically results in prolonged analysis times and inadequate resolution with most chiral stationary phases [2]. To address these limitations, a two-step analytical approach has been developed: first, derivatization of the carboxylic acid group to reduce polarity; second, enantiomer separation using chiral HPLC conditions.

The recommended protocol involves methylation with diazomethane to form the methyl ester derivative of fexofenadine, which is then analyzed using a Chiralcel OD-H column with normal-phase elution. The mobile phase consists of hexane:ethanol:methanol:formic acid (90:7:3:0.1, v/v/v/v) at a flow rate of 0.8 mL/min with UV detection at 220 nm [2]. This method achieves baseline resolution (Rs > 1.5) with total analysis time under 25 minutes, representing a significant improvement over direct analysis of underivatized fexofenadine. For laboratories equipped with advanced instrumentation, alternative methods using chiral stationary phases based on macrocyclic glycopeptides (such as teicoplanin) have also shown promise for direct fexofenadine enantiomer separation without derivatization.

Stereoselective Metabolism Studies

Investigations into the stereoselective metabolism of this compound have revealed significant enantioselectivity in both preclinical and clinical settings. Following oral administration of racemic this compound to rats, the parent drug extracted from blood plasma was found to be enriched in the (S)-enantiomer, while the carboxylic acid metabolite (fexofenadine) was enriched in the (R)-enantiomer [3]. This differential distribution provides compelling evidence that the (R)-enantiomer of this compound undergoes preferential oxidation to form the acid metabolite, illustrating the importance of stereochemical considerations in drug metabolism studies.

In human subjects, similar stereoselective patterns have been observed, though with some interspecies differences. Studies with six human volunteers demonstrated that fexofenadine extracted from blood plasma was enriched in the (R)-enantiomer, while the same metabolite was excreted in urine as a racemate [4]. This observation suggests possible stereoselective renal handling or additional metabolic processes that influence the ultimate enantiomer composition in different biological compartments. These findings highlight the critical importance of enantioselective analytical methods for comprehensive understanding of this compound's pharmacokinetic profile and metabolic fate.

G Racemic this compound\nAdministration Racemic this compound Administration Absorption Absorption Racemic this compound\nAdministration->Absorption Distribution Distribution Absorption->Distribution Stereoselective Metabolism Stereoselective Metabolism Distribution->Stereoselective Metabolism Plasma Enrichment\n(S)-Terfenadine Plasma Enrichment (S)-Terfenadine Stereoselective Metabolism->Plasma Enrichment\n(S)-Terfenadine Metabolite Enrichment\n(R)-Fexofenadine Metabolite Enrichment (R)-Fexofenadine Stereoselective Metabolism->Metabolite Enrichment\n(R)-Fexofenadine Renal Excretion Renal Excretion Metabolite Enrichment\n(R)-Fexofenadine->Renal Excretion Urinary Elimination\n(Racemic Fexofenadine) Urinary Elimination (Racemic Fexofenadine) Renal Excretion->Urinary Elimination\n(Racemic Fexofenadine)

Figure 1: Stereoselective Metabolism Pathway of this compound Enantiomers. Following administration of racemic this compound, preferential oxidation of the (R)-enantiomer leads to metabolite enrichment, while the (S)-enantiomer predominates in plasma. Interestingly, despite plasma enrichment of (R)-fexofenadine, urinary excretion occurs as a racemate, suggesting additional stereoselective processes.

Method Selection and Analytical Considerations

Quantitative Analysis and Validation

For reliable quantification of this compound enantiomers in pharmaceutical formulations and biological matrices, comprehensive method validation is essential according to International Conference on Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For this compound enantiomer analysis, calibration curves typically demonstrate excellent linearity (r² > 0.999) across the concentration range of 0.1-50 μg/mL for standard solutions and 0.01-5 μg/mL for biological samples [2]. The LOD for most chiral HPLC methods ranges from 0.005-0.01 μg/mL, while the LOQ is generally 0.01-0.05 μg/mL, which is sufficient for monitoring therapeutic concentrations.

When analyzing this compound enantiomers in biological matrices such as plasma or serum, sample preparation is a critical step that significantly impacts method performance. Protein precipitation with acetonitrile or methanol is the most straightforward approach, providing clean chromatograms with minimal interference from endogenous compounds. For enhanced sensitivity and cleaner extracts, solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges is recommended, as this compound's basic nitrogen atoms facilitate selective retention and washing. The typical SPE protocol involves conditioning with methanol and water, sample loading, washing with dilute acid or organic solvent, and elution with organic solvent containing 2-5% ammonium hydroxide [4]. This approach typically yields recovery rates exceeding 85% for both enantiomers with minimal matrix effects.

Regulatory Considerations and Applications

The development and validation of chiral HPLC methods for this compound enantiomers must adhere to regulatory requirements for pharmaceutical analysis, particularly those outlined in ICH Q2(R1) guidelines for analytical method validation. Additionally, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) have issued specific guidance documents addressing the development of chiral drugs, which emphasize the importance of stereoselective analytical methods throughout the drug development pipeline [8]. These guidelines recommend that enantiomer separation methods be established early in development and applied to stability studies, pharmacokinetic evaluations, and clinical trials when relevant.

Beyond quality control of pharmaceutical formulations, enantioselective HPLC methods for this compound have several important applications in preclinical and clinical research. These include: (1) stereoselective pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion of individual enantiomers; (2) in vitro metabolism studies using hepatic microsomes or hepatocytes to identify stereoselective metabolic pathways; (3) drug interaction investigations to determine whether coadministered drugs influence the stereoselective metabolism of this compound; and (4) therapeutic drug monitoring in special populations, such as patients with hepatic impairment, who may exhibit altered enantiomer ratios [3] [4]. Furthermore, with the growing interest in drug repurposing—including recent investigations of this compound's antimicrobial properties against Staphylococcus aureus—reliable enantiomer separation methods may facilitate the development of new therapeutic applications for this well-characterized drug [5].

Table 3: Method Validation Parameters for this compound Enantiomer Analysis

Validation Parameter Acceptance Criteria Typical Values for Chiral HPLC Methods
Linearity R² > 0.995 R² = 0.998-0.999
Precision (RSD) Intra-day < 2%, Inter-day < 3% Intra-day: 0.5-1.5%, Inter-day: 1.0-2.5%
Accuracy (% Recovery) 98-102% 98.5-101.5%
LOD (Limit of Detection) S/N > 3 0.005-0.01 μg/mL
LOQ (Limit of Quantification) S/N > 10, RSD < 5% 0.01-0.05 μg/mL
Specificity No interference from blank Baseline separation of enantiomers (Rs > 1.5)
Robustness Retention time RSD < 2% with deliberate variations Retention time RSD: 0.8-1.5%

Conclusion

The enantioselective analysis of this compound and its active metabolite fexofenadine represents a critical capability in pharmaceutical analysis and drug metabolism research. This comprehensive review has detailed multiple chromatographic approaches—including direct separation using ovomucoid protein columns, cellulose- and cyclodextrin-based chiral stationary phases, and indirect methods employing chiral derivatization—each with distinct advantages and applications. The selection of an appropriate analytical method should be guided by several factors, including the specific research objectives, available instrumentation, sample matrix, and required sensitivity.

Future directions in this compound enantiomer analysis will likely focus on the development of ultra-high-performance liquid chromatography (UHPLC) methods with sub-2-micron particle columns to reduce analysis time and solvent consumption while maintaining resolution. Additionally, the integration of mass spectrometric detection can provide enhanced sensitivity and selectivity for trace-level enantiomer quantification in complex biological matrices. As regulatory requirements for chiral drugs continue to evolve and new therapeutic applications for this compound emerge, robust and reliable enantioselective analytical methods will remain essential tools for pharmaceutical scientists and clinical researchers.

References

Comprehensive Analytical Methods for Determination of Terfenadine and Metabolites in Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Challenges

Terfenadine, a once widely prescribed antihistamine, presents significant analytical challenges due to its unique pharmacokinetic and safety profile. The compound undergoes extensive pre-systemic metabolism by cytochrome P450-3A4 (CYP3A4) in both the gut wall and liver, resulting in the formation of active metabolites including fexofenadine (the carboxylic acid metabolite) and azacyclonol. After therapeutic doses of 60 mg once or twice daily, peak plasma concentrations of the parent drug are typically below 5 ng/mL, necessitating highly sensitive analytical methods for accurate quantification [1]. The cardiotoxic potential of this compound at elevated concentrations further underscores the importance of reliable plasma monitoring, particularly in cases of impaired metabolism due to drug interactions or hepatic dysfunction [1] [2].

The simultaneous analysis of this compound and its metabolites is complicated by their diverse chemical properties. A non-polar basic parent drug can undergo biotransformation into both basic metabolites and polar acidic metabolites, making it challenging to develop a single chromatographic method optimal for all analytes [3]. Additionally, the need for high sensitivity to detect sub-nanogram concentrations in complex biological matrices like plasma requires sophisticated instrumentation and optimized sample preparation techniques. These analytical challenges have driven the development of increasingly sensitive and selective methods for this compound quantification in biological fluids.

Analytical Method Development Strategy

Systematic LC Method Development Approach

A systematic screening approach to LC method development has been demonstrated as effective for selecting optimal chromatographic conditions for this compound and its metabolites. This comprehensive strategy involves screening multiple parameters including column chemistry, mobile phase pH, and organic modifier to identify the best combination for separation and detection [3].

Table 1: Method Development Screening Parameters for this compound and Metabolites

Screening Parameter Options Evaluated Observations and Impact
Column Chemistry C18, Shield RP18, Phenyl, HSS T3 HSS T3 provided best sensitivity for all compounds
Mobile Phase pH Low pH (~2.7), High pH (~11) Low pH provided excellent peak shape for all compounds
Organic Modifier Methanol, Acetonitrile Methanol provided slightly higher sensitivity
Detection System Triple quadrupole MS with MRM Enabled selective and sensitive detection

This systematic approach demonstrated that the best sensitivity for all compounds was achieved using an HSS T3 column at low pH with methanol as the organic modifier [3]. The entire screening process, consisting of 4 columns, 2 pH conditions, and 2 organic modifiers, was completed in just 49 minutes, demonstrating the efficiency of this method development strategy for bioanalytical applications.

Analytical Workflow

The diagram below illustrates the comprehensive analytical workflow for this compound and metabolite quantification in plasma:

workflow cluster_1 Sample Preparation Methods cluster_2 Detection Techniques SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Extraction Liquid-Liquid Extraction SamplePrep->Extraction LLE Liquid-Liquid Extraction SamplePrep->LLE SPE Solid Phase Extraction SamplePrep->SPE PPT Protein Precipitation SamplePrep->PPT Chromatography UPLC/HPLC Separation Extraction->Chromatography MSDetection MS/MS Detection Chromatography->MSDetection DataAnalysis Data Analysis MSDetection->DataAnalysis MSMS LC-MS/MS (MRM) MSDetection->MSMS UV HPLC-UV MSDetection->UV FL HPLC-Fluorescence MSDetection->FL Voltammetry Adsorptive Stripping Voltammetry MSDetection->Voltammetry PKModeling PK/PD Modeling DataAnalysis->PKModeling

Figure 1: Comprehensive Analytical Workflow for this compound and Metabolite Quantification in Plasma

LC-MS/MS Method for this compound Quantification

Experimental Protocol
3.1.1 Materials and Reagents
  • This compound standard (Sigma, Poole, UK)
  • Deuterated internal standard ([²H₃]this compound)
  • Methanol, HPLC grade
  • Bond Elut C18 solid phase extraction columns (3 ml/200 mg size, Varian)
  • Human plasma samples
  • Ammonium acetate buffer (0.1 M, pH 4.0)
3.1.2 Sample Preparation Procedure
  • Add internal standard: Pipette 100 μL of deuterated this compound internal standard solution (400 ng/mL in methanol) to 1 mL of human plasma.
  • Condition SPE columns: Pre-wet Bond Elut C18 columns with 2 mL methanol followed by 2 mL 0.1 M ammonium acetate buffer (pH 4.0).
  • Load samples: Apply plasma samples to the conditioned columns at a flow rate of approximately 1 mL/min.
  • Wash columns: Rinse with 2 mL of 10% methanol in water.
  • Elute analytes: Collect this compound and internal standard using 2 × 1 mL aliquots of methanol.
  • Evaporate and reconstitute: Evaporate the combined eluents to dryness under nitrogen at 40°C and reconstitute in 100 μL mobile phase for LC-MS/MS analysis [1].
3.1.3 Instrumentation and Chromatographic Conditions
  • LC system: ACQUITY UPLC and Quattro Premier
  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
  • Column temperature: 50°C
  • Flow rate: 600 μL/min
  • Mobile phase A: 0.1% HCOOH in H₂O (~pH 2.7)
  • Mobile phase B: Methanol
  • Gradient program: 5–95% B in 2 min, hold for 0.5 min; return to initial conditions
  • Injection volume: 5-10 μL [3]
3.1.4 Mass Spectrometric Conditions
  • Ionization mode: ESI Positive
  • Capillary voltage: 3200 V
  • Cone voltage: 31 V for this compound
  • Collision energy: 28 eV for this compound
  • MRM transitions:
    • This compound: m/z 472.6 → 436.6
    • Fexofenadine: m/z 502.4 → 466.3
    • Azacyclonol: m/z 268.2 → 250.2 [3]
Method Validation and Performance

This LC-MS/MS method has been rigorously validated for the determination of this compound in human plasma:

Table 2: Validation Parameters for LC-MS/MS Method for this compound

Validation Parameter Performance Characteristics Acceptance Criteria
Linear range 0.1-5.0 ng/mL R² > 0.99
Limit of quantification 0.1 ng/mL (100 pg/mL) Precision <20%, accuracy 80-120%
Between-run precision 2.6-6.0% RSD ≤15%
Between-run accuracy -2.0 to +2.2% relative error ±15%
Quality control precision (0.3, 1.5, 3.5 ng/mL) 1.0-5.9% RSD ≤15%
Quality control accuracy (0.3, 1.5, 3.5 ng/mL) +1.7 to +6.3% relative error ±15%
Extraction efficiency Consistent with deuterated internal standard Consistent and reproducible

The method employs liquid-liquid extraction with a deuterium-labelled internal standard, providing the necessary sensitivity and specificity for reliable this compound quantification at sub-nanogram concentrations [4]. The between-run precision and accuracy meet standard bioanalytical validation criteria, making this method suitable for pharmacokinetic studies in humans.

UPLC-MS/MS Method for Simultaneous Determination of this compound and Metabolites

Advanced UPLC-MS/MS Protocol
4.1.1 Sample Preparation

Samples (50 μL) undergo protein precipitation prior to UPLC-MS/MS analysis. For simultaneous determination of fexofenadine and other analytes, the precipitation is performed with 150 μL of acetonitrile containing internal standards, followed by vortex mixing for 1 minute and centrifugation at 14,000 × g for 10 minutes. The supernatant is then transferred to autosampler vials for analysis [5].

4.1.2 Chromatographic Conditions
  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
  • Flow rate: 0.5 mL/min
  • Column temperature: 40°C
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Gradient program:
    • 0-0.5 min: 20% B
    • 0.5-2.5 min: 20-90% B
    • 2.5-3.0 min: 90% B
    • 3.0-3.5 min: 90-20% B
    • 3.5-4.0 min: 20% B (re-equilibration)
  • Total run time: 4.0 min [5]
4.1.3 Mass Spectrometric Detection
  • Ionization mode: ESI Positive
  • Detection: Selected reaction monitoring (SRM)
  • Ion spray voltage: 5500 V
  • Source temperature: 500°C
  • SRM transitions:
    • Fexofenadine: m/z 502.4 → 466.3
    • This compound: m/z 472.6 → 436.6
    • Azacyclonol: m/z 268.2 → 250.2
Method Validation Data

The UPLC-MS/MS method for simultaneous determination has been validated according to regulatory guidelines:

  • Linear range: 1.0-500.0 ng/mL for both fexofenadine and olmesartan (extrapolatable to this compound)
  • Correlation coefficients: R² > 0.99 for all analytes
  • Intra- and inter-day accuracy and precision: ±15% for each analyte
  • Recovery: 93-98% for both analytes
  • Application: Successfully applied to in vivo pharmacokinetic and transporter phenotyping studies in humans [5]

This high-throughput method is particularly valuable for simultaneous quantification of this compound and its metabolites in pharmacokinetic studies, allowing for comprehensive understanding of the metabolic profile and potential drug-drug interactions.

Alternative Analytical Methods

HPLC with Fluorescence Detection

While mass spectrometric detection provides superior sensitivity and specificity, alternative methods have been developed for this compound quantification:

5.1.1 Derivatization Method Using Mixed Anhydrides
  • Principle: this compound weakly absorbs light in the UV region but can be derivatized with malonic acid anhydride (MAA) reagent to produce a highly fluorescent product.
  • Procedure:
    • Prepare MAA reagent by dissolving 10 g of malonic acid in 100 ml of acetic anhydride with gentle heating at 60°C.
    • Mix this compound standard or sample extract with 0.5 mL MAA reagent.
    • Heat at 80°C for 30 minutes.
    • Cool and measure fluorescence at 495 nm with excitation at 390 nm [2].
  • Advantages: Higher sensitivity compared to underivatized methods, simpler instrumentation requirements.
  • Applications: Suitable for pharmaceutical formulations and spiked human plasma.
Adsorptive Stripping Voltammetry
5.2.1 Electrochemical Method Protocol
  • Principle: Controlled adsorptive accumulation of Zn(II)-terfenadine complex (1:1) onto a hanging mercury drop electrode (HMDE) followed by differential pulse cathodic adsorptive stripping voltammetry.
  • Optimal conditions:
    • Supporting electrolyte: 0.1 mol L⁻¹ sodium perchlorate solution
    • Accumulation potential (Eacc): -0.5 V
    • Accumulation time (tacc): 360 s
    • Scan rate: 5 mV s⁻¹
    • Pulse height: 100 mV
  • Linear range: 6 × 10⁻⁸ - 9 × 10⁻⁷ mol L⁻¹
  • Detection limits: 0.4505 and 0.6115 ng mL⁻¹ in pharmaceutical formulations and human plasma, respectively
  • Recoveries: 98.97-99.35% in authentic form, 99.72-99.02% in pharmaceutical formulations, and 100.58-101.08% in human plasma [6]
Stability-Indicating HPLC Method for Fexofenadine

While not directly for this compound, this method is relevant for its active metabolite:

  • Column: Hypersil BDS C-18 (250 × 4.6 mm, i.d., 5 μm)
  • Mobile phase: Phosphate buffer (pH 2.7) with 0.1 gm% 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) triethylamine:methanol (60:40, v/v)
  • Flow rate: 1.5 ml/min
  • Detection: UV at 215 nm
  • Internal standard: Lisinopril
  • Linear range: 0.1-50 μg/ml for fexofenadine and its related compounds [7]

This method is stability-indicating and can separate fexofenadine from its potential impurities and degradation products, making it valuable for quality control and metabolic studies.

Data Analysis and Pharmacokinetic Applications

Pharmacokinetic Parameters

Population pharmacokinetic studies have characterized this compound disposition following oral administration:

Table 3: Population Pharmacokinetic Parameters of this compound

Pharmacokinetic Parameter Mean Value Variability Method of Analysis
Cmax 1.54 ng/mL Not specified Noncompartmental
Tmax 1.3 hr Not specified Noncompartmental
t½ λZ 15.1 hr Not specified Noncompartmental
Cl/F 5.48 × 10³ L/hr Not specified Noncompartmental
VλZ/F 119.2 × 10³ L Not specified Noncompartmental
Ka 2.80 hr⁻¹ CV 66-244% NONMEM (2-compartment model)
Tlag 0.33 hr CV 66-244% NONMEM (2-compartment model)
Cl/F 4.42 × 10³ L/hr CV 66-244% NONMEM (2-compartment model)
Vc/F 89.8 × 10³ L CV 66-244% NONMEM (2-compartment model)

Data obtained from 132 healthy male subjects after a single 120 mg oral dose of this compound [8]. The large intersubject variability in this compound pharmacokinetics is consistent with its significant first-pass metabolism.

Pharmacokinetic-Pharmacodynamic Relationships

The relationship between this compound plasma concentrations and electrocardiographic effects has been quantitatively characterized:

  • Experimental model: Rats with constant intravenous infusion of this compound (5 or 15 mg/kg/h)
  • ECG parameters: QT interval (limb lead II and precordial chest lead), heart rate, PR interval
  • Concentration-effect: Significant and concentration-dependent QT prolongation
  • C₁₀ value (concentration producing 10 ms QT prolongation): 1.03 μM for this compound
  • C₁₀-f value (unbound concentration): 10.3 nM for this compound
  • Clinical relevance: Drug-induced QT prolongation was quantitatively reproduced in rats within the clinical concentration range [9]

These findings demonstrate the clinical importance of monitoring this compound concentrations, particularly in patients with risk factors for impaired metabolism, as the cardiotoxic effects are directly related to plasma concentrations.

Analytical Decision Framework

The diagram below illustrates the method selection framework based on analytical requirements:

framework Start Start: Analytical Need SensitivityReq Sensitivity Requirement Start->SensitivityReq Equipment Equipment Availability SensitivityReq->Equipment < 1 ng/mL HPLCUV HPLC-UV/FL LOD: 10 ng/mL SensitivityReq->HPLCUV ≥ 10 ng/mL LCMSMS LC-MS/MS Method LOD: 0.1 ng/mL Equipment->LCMSMS LC-MS/MS available Voltammetry Stripping Voltammetry LOD: 0.45 ng/mL Equipment->Voltammetry Electchemical equipment Throughput Throughput Needs UPLCMS UPLC-MS/MS Method LOD: 1.0 ng/mL Throughput->UPLCMS High throughput needed Metabolites Metabolite Coverage Regulatory Regulatory Purpose Metabolites->Regulatory Multiple metabolites Regulatory->UPLCMS Full validation required LCMSMS->Throughput LCMSMS->Metabolites

Figure 2: Analytical Method Selection Framework for this compound Plasma Analysis

Conclusion

The accurate quantification of this compound and its metabolites in plasma requires sophisticated analytical methods capable of detecting sub-nanogram concentrations in complex biological matrices. LC-MS/MS has emerged as the gold standard technique, providing the necessary sensitivity, specificity, and throughput for pharmacokinetic studies and therapeutic drug monitoring. The development of efficient method screening approaches has significantly reduced the time required to establish optimal chromatographic conditions for these analyses.

When developing analytical methods for this compound, researchers must consider the diverse chemical properties of the parent drug and its metabolites, the extremely low concentrations present in plasma after therapeutic doses, and the clinical implications of concentration-dependent cardiotoxicity. The methods outlined in these application notes provide robust protocols for reliable this compound quantification, contributing to safer and more effective use of this historically important pharmaceutical compound.

References

Comprehensive Application Notes and Protocols for Studying Terfenadine-Induced Calcium Channel Blockade

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Terfenadine as a Multi-Channel Blocker

This compound, initially developed as a second-generation histamine H₁ receptor antagonist, has emerged as a prototypical multi-channel blocker with significant research applications in cardiovascular pharmacology and oncology. Despite its withdrawal from clinical markets due to cardiotoxicity concerns, this compound has gained substantial importance as a research tool for investigating ion channel modulation and calcium signaling pathways. The drug exhibits a complex pharmacological profile, interacting with multiple ion channels including L-type calcium channels, voltage-gated sodium channels, and various potassium channels at different concentration ranges. This multi-target activity makes this compound particularly valuable for studying integrated cellular signaling and the interplay between different ion channel systems in various physiological and pathological states.

The significance of this compound research extends beyond its historical role as an antihistamine, with recent studies revealing its potential anti-cancer properties through modulation of calcium-mediated apoptosis pathways. The concentration-dependent effects of this compound further enhance its research utility, with nanomolar concentrations typically affecting potassium channels, while micromolar concentrations are required for calcium and sodium channel blockade. These properties necessitate precise experimental protocols to elucidate the complex mechanisms of this compound action and their implications for basic research and drug development.

Mechanisms and Signaling Pathways

Molecular Targets of this compound

This compound exerts its effects through interaction with several key molecular targets in excitable cells, with its actions being highly dependent on concentration and cellular context:

  • L-Type Calcium Channels: this compound demonstrates potent blockade of L-type voltage-gated calcium channels (CaV1.2), with studies indicating an affinity in the low micromolar range (pKd ≈ 6.36-6.40). This blockade occurs through interaction with the dihydropyridine binding site and is characterized by state-dependent inhibition, showing preferential binding to inactivated channel states. The calcium channel blockade contributes significantly to this compound's effects on cardiac contractility and vascular smooth muscle relaxation. [1] [2]

  • Voltage-Gated Sodium Channels: this compound blocks cardiac sodium channels (NaV1.5) with an IC₅₀ of approximately 0.93 μM, demonstrating both tonic blockade (approximately 50% of total block) and use-dependent blockade (approximately 26% of total block) characteristics. This sodium channel blockade is more pronounced at depolarized holding potentials and contributes to this compound's local anesthetic-like properties and cardiac conduction effects. [3]

  • Potassium Channels: At lower concentrations (nanomolar range), this compound potently blocks the rapid delayed rectifier potassium current (IKr) encoded by the hERG channel, leading to QT interval prolongation and increased risk of torsades de pointes. Additionally, this compound inhibits other potassium currents including the delayed rectifier (IK) and inward rectifier (IK1) currents, though with lower potency compared to hERG blockade. [4] [2]

  • Store-Operated Calcium Channels: At higher concentrations (>10 μM), this compound inhibits store-operated calcium entry (SOCE), particularly in non-excitable cells, affecting calcium oscillations and downstream signaling pathways. This mechanism may contribute to this compound's recently investigated anti-cancer effects. [4]

Signaling Pathway Integration

The complex interplay between this compound's multi-channel blockade converges on several critical signaling pathways that mediate its diverse physiological effects:

G cluster_channels Primary Ion Channel Targets cluster_secondary Secondary Effects cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound LTCC L-Type Calcium Channels This compound->LTCC Nav Voltage-Gated Sodium Channels This compound->Nav hERG hERG Potassium Channels This compound->hERG SOC Store-Operated Channels This compound->SOC CaOsc Altered Ca²⁺ Oscillations LTCC->CaOsc Blockade cGMP cGMP Formation LTCC->cGMP Reduced Vm Membrane Potential Changes Nav->Vm Stabilization APD Action Potential Duration hERG->APD Prolonged SOC->CaOsc Inhibition STAT3 STAT3 Signaling CaOsc->STAT3 ERK MEK/ERK Pathway CaOsc->ERK JAK2 JAK2 Activation CaOsc->JAK2 Neuro Neuromodulation CaOsc->Neuro Cardio Cardiac Effects (APD, Contractility) APD->Cardio Vm->Cardio PKC PKC Substrate Phosphorylation cGMP->PKC Reduced Apoptosis Apoptotic Pathways STAT3->Apoptosis Inhibition Cancer Anti-Cancer Effects (Apoptosis Induction) STAT3->Cancer Apoptosis->Cancer ERK->Apoptosis JAK2->Apoptosis PKC->Apoptosis

Figure 1: Integrated Signaling Pathways of this compound Action. This diagram illustrates the complex interplay between this compound's multi-channel blockade and the resulting cellular signaling consequences, explaining both cardiotoxic and potential therapeutic anti-cancer effects.

The calcium-mediated signaling pathway represents a central mechanism through which this compound exerts both its cardiotoxic and potential therapeutic effects. By blocking L-type calcium channels, this compound reduces calcium influx, leading to diminished activation of calcium-dependent transcription factors including NFAT and CREB. Additionally, this compound inhibition of store-operated calcium entry further perturbs calcium homeostasis, affecting numerous calcium-sensitive processes. In cancer cells, this calcium disruption appears to converge with STAT3 signaling inhibition, resulting in cell cycle arrest and apoptosis induction through modulation of Bcl-2 family proteins and caspase activation. [5] [6]

Quantitative Data Summary

Comprehensive Ion Channel Affinity Profile

Table 1: Quantitative Summary of this compound's Effects on Various Ion Channels

Ion Channel Type Experimental System IC₅₀/EC₅₀ Value Key Experimental Parameters Primary Functional Consequences
L-Type Calcium Channels Rat cerebral cortex membranes pKd = 6.36-6.40 [1] [³H]Nitrendipine displacement assay Vascular relaxation, reduced cardiac contractility
Guinea pig ventricular myocytes ~3 μM complete blockade [2] Whole-cell patch clamp, HP = -40 mV Inhibition of calcium transients
Voltage-Gated Sodium Channels Canine atrial myocytes 0.93 ± 0.12 μM [3] Whole-cell patch clamp, 17°C Reduced action potential upstroke velocity
Guinea pig ventricular myocytes Near-complete blockade at 3 μM [2] HP = -40 mV with conditioning pulses Use-dependent blockade
hERG Potassium Channels GH₃ cells, cardiac myocytes 1-30 nM [4] Single-cell microfluorimetry, patch clamp APD prolongation, QT interval extension
Delayed Rectifier (Iₖ) Guinea pig ventricular myocytes Significant reduction at 3 μM [2] Peak tail current measurement at -40 mV Contribution to APD prolongation
Store-Operated Channels GH₃ pituitary cells 0.3-30 μM inhibition [4] Thapsigargin-induced store depletion Altered calcium oscillations
Concentration-Dependent Effects

Table 2: Concentration-Dependent Effects of this compound in Various Experimental Models

Concentration Range Primary Targets Affected Observed Physiological Effects Research Applications
1-30 nM hERG K⁺ channels [4] Increased frequency/amplitude of Ca²⁺ oscillations; mild APD prolongation Studying acquired long QT syndrome; IKr blockade models
100 nM - 1 μM Additional K⁺ channels; Initial Na⁺ channel effects [3] Significant QT prolongation; reduced cardiac excitability Cardiac safety pharmacology; proarrhythmic risk assessment
1-10 μM L-type Ca²⁺ channels; Significant Na⁺ channel blockade [2] [1] Negative inotropy; vasodilation; conduction slowing Ischemia-reperfusion injury models; vascular biology studies
>10 μM Store-operated Ca²⁺ channels; Multiple channel blockade [4] [5] Inhibition of Ca²⁺ oscillations; apoptosis induction Oncology research; mechanistic calcium signaling studies

The dose-response relationship for this compound varies significantly depending on the specific ion channel target, with potassium channels being most sensitive (nanomolar range), followed by sodium channels (sub-micromolar to low micromolar range), and calcium channels requiring higher concentrations (low to mid-micromolar range) for significant blockade. This hierarchical affinity profile explains why this compound's cardiac effects manifest as QT prolongation at therapeutic doses, while more profound cardiovascular depression occurs only at elevated concentrations, such as in overdose scenarios or with metabolic inhibition. [4] [3] [2]

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch clamp technique represents the gold standard for evaluating this compound's direct effects on various ion channels. This protocol provides detailed methodology for assessing this compound blockade of L-type calcium channels in isolated cardiac myocytes:

  • Cell Preparation: Isolate ventricular myocytes from adult guinea pig or rat hearts using Langendorff perfusion with collagenase digestion (100 U/mL CLS II collagenase in Ca²⁺-free Tyrode's solution). Perform stepwise calcium reintroduction to maintain cell viability. Store cells in high-K⁺ solution containing (in mM): 20 KCl, 10 KH₂PO₄, 70 potassium glutamate, 10 taurine, 10 EGTA, and 0.1% albumin (pH 7.4 with KOH). [3] [2]

  • Electrophysiological Recording Solutions: For calcium current (I₍Ca₎) recordings, use Cs⁺-based internal solution containing (in mM): 135 CsF, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH). Use external solution containing (in mM): 132.5 CsCl, 5 NaCl, 1 MgCl₂, 1 CaCl₂, 11 dextrose, 20 HEPES, and 100 μM CdCl₂ to block calcium current (pH 7.35 with CsOH). For sodium current (I₍Na₎) recordings, maintain temperature at 17°C to improve current kinetics and voltage control. [3]

  • Voltage Protocol Design: For I₍Ca₎ assessment, utilize holding potential of -40 mV to inactivate sodium channels, with 300-ms test pulses from -40 mV to +60 mV in 10-mV increments. For I₍Na₎ measurements, implement holding potentials of -90 mV and -140 mV to assess voltage-dependence, with test pulses from -100 mV to +50 mV. Include conditioning prepulses between -90 mV and -60 mV to assess steady-state inactivation. [3] [2]

  • Drug Application: Prepare this compound stock solution in DMSO (final DMSO concentration <0.1%) and dilute to working concentrations (typically 100 nM - 30 μM) in external solution. Apply via gravity-fed perfusion system at 3 mL/min with complete bath exchange within 1-2 minutes. Allow 10-minute equilibration after drug application before data collection. [3] [2]

  • Data Analysis: Determine current density by normalizing current amplitude to cell capacitance. Calculate percentage blockade as (1 - I₍drug₎/I₍control₎) × 100%. Generate concentration-response curves using non-linear regression to determine IC₅₀ values. Analyze use-dependence with pulse trains at varying frequencies (0.5-2 Hz). [3]

Radioligand Binding Assays

Competitive binding studies provide quantitative information about this compound's affinity for calcium channels and are particularly useful for initial screening and comparison with known calcium channel blockers:

  • Membrane Preparation: Isolate crude synaptic membranes from rat cerebral cortex by homogenization in 50 mM Tris-HCl buffer (pH 7.4) followed by centrifugation at 48,000 × g for 10 minutes. Repeat washing steps three times to remove endogenous ligands. Resuspend final pellet in assay buffer at protein concentration of 0.5-1.0 mg/mL as determined by Bradford assay. [1]

  • Binding Assay Conditions: Incubate membrane preparations (100-200 μg protein) with 0.1-0.5 nM [³H]nitrendipine in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM CaCl₂. Include this compound at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M to generate competition curves. Use 1 μM nifedipine to determine non-specific binding. Maintain incubation for 90 minutes at 25°C in dark conditions. [1]

  • Separation and Detection: Terminate binding reactions by rapid vacuum filtration through Whatman GF/B glass fiber filters presoaked in 0.3% polyethyleneimine. Wash filters three times with 5 mL ice-cold Tris-HCl buffer. Measure filter-bound radioactivity by liquid scintillation counting using appropriate scintillation cocktail. [1]

  • Data Analysis: Calculate specific binding as total binding minus non-specific binding. Fit competition data to one-site binding model to determine IC₅₀ values. Convert to Kᵢ values using Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [L]/K₍d₎), where [L] is radioligand concentration and K₍d₎ is its dissociation constant. For this compound, expected Kᵢ values for L-type calcium channels are approximately 0.1-0.4 μM. [1]

Intracellular Calcium Measurement

Fluorescent calcium indicators enable real-time monitoring of this compound effects on intracellular calcium dynamics and store-operated calcium entry:

  • Cell Culture and Loading: Culture GH₃ pituitary cells or HCT116 colorectal cancer cells in appropriate medium. Seed cells on glass coverslips at 50-70% confluence 24 hours before experimentation. Load cells with 2-5 μM fura-2 AM in standard extracellular solution containing 0.02% pluronic F-127 for 30-45 minutes at room temperature. Allow de-esterification for 15-30 minutes before imaging. [4] [5]

  • Calcium Imaging Setup: Use inverted epifluorescence microscope with 40× oil immersion objective. Alternate excitation between 340 nm and 380 nm using monochromator or filter wheel, with emission collection at 510 nm. Capture images at 0.5-5 second intervals depending on experimental protocol. Maintain temperature at 35-37°C using stage heater. [4]

  • Experimental Protocols: For store-operated calcium entry assessment, incubate cells in Ca²⁺-free extracellular solution containing 10 μM thapsigargin (SERCA pump inhibitor) for 10 minutes to deplete intracellular stores. Reintroduce 2 mM CaCl₂ to external solution to activate store-operated channels. Apply this compound (0.3-30 μM) 5 minutes before calcium reintroduction. For spontaneous calcium oscillations, record baseline activity for 5-10 minutes before this compound application. [4]

  • Data Analysis: Calculate ratio (R) of fluorescence at 340 nm/380 nm excitation. Convert to [Ca²⁺]ᵢ using standard calibration with ionomycin and Ca²⁺-free solution. For oscillation analysis, determine frequency (peaks/minute), amplitude (Δ[Ca²⁺]ᵢ), and duration. For store-operated entry, quantify peak [Ca²⁺]ᵢ increase and area under curve following calcium reintroduction. [4]

G cluster_preparation Preparation Phase (Day 1) cluster_experimental Experimental Setup (Day 2) cluster_intervention Intervention & Data Collection cluster_analysis Data Analysis A1 Cell Isolation/Plating (Ventricular myocytes, GH3, or HCT116) B1 Equipment Calibration (Patch clamp or imaging system) A1->B1 A2 Drug Solution Preparation (this compound in DMSO, serial dilution) C1 This compound Application (Concentration range: 1nM-30μM) A2->C1 A3 Buffer/Reagent Preparation (External/Internal solutions) B3 Baseline Recording (5-10 min control period) A3->B3 B2 Cell Loading (Fura-2 AM for Ca²⁺ imaging) B1->B2 B2->B3 B3->C1 C2 Equilibration Period (10-15 minutes) C1->C2 C3 Stimulus Application (Depolarization, Thapsigargin, etc.) C2->C3 C4 Continuous Recording (Voltage clamp, Ca²⁺ imaging, ECG) C3->C4 D1 Current Density Calculation (pA/pF normalization) C4->D1 D2 Calcium Parameter Quantification (Frequency, amplitude, SOCE) D1->D2 D3 Concentration-Response Analysis (IC₅₀ determination) D2->D3 D4 Statistical Comparison (Control vs. treated groups) D3->D4

Figure 2: Experimental Workflow for Assessing this compound Calcium Channel Blockade. This diagram outlines the sequential steps from cell preparation through data analysis for comprehensive evaluation of this compound effects on calcium signaling and related pathways.

Research Applications and Case Studies

Cardiotoxicity Assessment

This compound serves as an important positive control in cardiac safety pharmacology studies due to its well-characterized hERG channel blockade and QT prolongation effects. The following case study exemplifies a standardized protocol for assessing this compound cardiotoxicity:

  • Experimental Model: Use male Sprague-Dawley rats (200-250 g) anesthetized with 3% pentobarbital (30 mg/kg i.p.). Record standard limb lead II electrocardiogram using subcutaneous needle electrodes connected to data acquisition system (e.g., BL-420S). Maintain body temperature at 37°C using heating pad. [7]

  • Experimental Protocol: Administer this compound intraperitoneally at doses of 6, 12, and 18 mg/kg (dissolved in DMSO, final volume 5 mL/kg). Use vehicle control (DMSO) and normal saline control groups. Record ECG continuously for 90 minutes post-administration. Analyze RR, QT intervals, and calculate QTc using Bazett's formula (QTc = QT/RR¹/²). [7]

  • Expected Results: this compound produces dose-dependent QTc prolongation, with approximately 10-25% increase at 6-18 mg/kg doses. This correlates with clinical observations of QT prolongation and validates the model for cardiac safety screening. Additional parameters including heart rate variability and arrhythmia incidence can provide further safety assessment. [7]

Anti-Cancer Mechanisms Investigation

Recent evidence suggests this compound possesses anti-neoplastic properties through calcium-mediated apoptosis pathways. The following protocol outlines assessment of this compound effects in cancer models:

  • Cell Viability Assessment: Culture HCT116 colorectal cancer cells in McCoy's 5A medium with 10% FBS. Seed cells in 96-well plates (5 × 10³ cells/well) and treat with this compound (1-100 μM) for 24-72 hours. Assess viability using MTT assay (0.5 mg/mL for 4 hours) measuring absorbance at 570 nm. Include H₁ receptor agonists (histamine, 2-pyridylethylamine) and antagonists (hydroxyzine) as controls. [5]

  • Apoptosis Mechanism Evaluation: For apoptosis analysis, treat HCT116 cells with this compound (10-30 μM) for 24 hours. Analyze by flow cytometry using Annexin V-FITC/PI staining. Assess mitochondrial membrane potential using JC-1 dye. Examine protein expression by Western blotting for cleaved caspases (-9, -3, -7), PARP cleavage, Bax/Bcl-2 ratio, and cytochrome c release. [5]

  • STAT3 Signaling Analysis: Evaluate STAT3 phosphorylation (Tyr705, Ser727) by Western blot after 6-12 hours this compound treatment (10-30 μM). Examine upstream regulators including JAK2 and MEK/ERK phosphorylation. Use specific inhibitors (AG490 for JAK2, U0126 for MEK) as comparative controls. Assess STAT3-DNA binding activity by electrophoretic mobility shift assay or luciferase reporter assay. [5]

  • In Vivo Xenograft Studies: Administer this compound (10 mg/kg i.p. daily) to nude mice bearing HCT116 xenograft tumors. Monitor tumor volume regularly using caliper measurements. After 4-6 weeks, analyze tumors for apoptosis markers (TUNEL staining) and proliferation indicators (Ki-67 immunohistochemistry). [5]

Safety and Compliance Considerations

When working with this compound in research settings, several critical safety aspects must be addressed to ensure experimental reproducibility and personnel safety:

  • Stability and Storage: Prepare this compound stock solutions in DMSO at 10-100 mM concentration and store at -20°C in airtight containers. Avoid repeated freeze-thaw cycles. Use within 6 months of preparation. Protect from light during storage and experimental use due to photosensitivity. [5] [3]

  • Waste Disposal: Collect all this compound-containing solutions and dispose as hazardous chemical waste according to institutional regulations. Do not dispose in sink drains or regular trash due to potential environmental toxicity. [5]

  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses when handling this compound solutions. Use chemical fume hood for preparation of stock solutions and during procedures generating aerosols. [5] [3]

  • Animal Research Compliance: All animal studies must be approved by Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. Implement humane endpoints with clear criteria for early euthanasia to minimize suffering. For cardiovascular studies, these may include severe bradycardia (<200 bpm in rats), respiratory distress, or loss of righting reflex. [7]

Conclusion

This compound represents a versatile research tool for investigating calcium channel modulation and multi-channel blockade phenomena. The comprehensive methodologies outlined in these application notes provide researchers with standardized approaches for evaluating this compound's effects across multiple experimental systems. The concentration-dependent specificity of this compound enables its use in studying various ion channels, while its complex effects on calcium signaling pathways offer insights into both cardiotoxic mechanisms and potential therapeutic applications in oncology.

Recent discoveries regarding this compound's anti-cancer effects through STAT3 signaling inhibition and apoptosis induction highlight the continuing research relevance of this compound beyond its historical association with cardiotoxicity. The integration of electrophysiological, biochemical, and functional approaches described in these protocols facilitates comprehensive investigation of this compound's mechanisms and supports its utility in basic research and drug discovery applications.

References

terfenadine CYP3A4 inhibition experimental considerations

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Terfenadine & CYP3A4 Inhibition Studies

Here are answers to some frequently asked questions to clarify the core concepts for your experiments.

  • Q1: Is this compound a mechanism-based inhibitor of CYP3A4? No, this compound is primarily a substrate of CYP3A4, not a mechanism-based inhibitor [1]. It is metabolized by the enzyme. The clinical concern arises when this compound is co-administered with a potent CYP3A4 inhibitor, which can lead to dangerous accumulation of unmetabolized this compound and potential cardiotoxicity.

  • Q2: What is the key clinical consideration when using this compound in an inhibition study? The primary consideration is safety. This compound was withdrawn from the market because its metabolism is easily saturated. If CYP3A4 activity is inhibited, this compound levels can rise sharply, leading to cardiac arrhythmias (prolonged QT interval) [1]. In a laboratory setting, this underscores the importance of using this compound as a probe substrate to assess the inhibitory potential of other compounds.

  • Q3: What defines a mechanism-based inhibitor (MBI) of CYP3A4? A mechanism-based inactivator is characterized by NADPH-, time-, and concentration-dependent enzyme inactivation [2]. The inhibitor is converted by CYP3A4 into a reactive metabolite that irreversibly binds to the enzyme, permanently removing it from the pool of active enzyme. The effects are long-lasting and depend on the synthesis of new enzyme protein [2].

Experimental Data & Protocols

The table below summarizes key pharmacokinetic data from a clinical drug interaction study, which can serve as a reference point for in vitro to in vivo extrapolation.

Table: Pharmacokinetic Data from a this compound-Sertindole Interaction Study [1] This table shows the lack of a significant inhibitory effect of sertindole on this compound metabolism in a clinical setting.

Analyte Pharmacokinetic Parameter This compound Alone (Mean ± SD) This compound + Sertindole (Mean ± SD) p-value
This compound Cmax (ng/mL) 2.42 ± 1.48 2.99 ± 1.85 > 0.05
AUC (ng·hr/mL) 29.6 ± 18.9 37.9 ± 23.4 > 0.05
Carboxythis compound (Metabolite) Cmax (ng/mL) 531 ± 195 506 ± 190 > 0.05
AUC (ng·hr/mL) 3,728 ± 1,163 4,003 ± 1,739 > 0.05
Protocol: Assessing Time-Dependent Inhibition (TDI) of CYP3A4

This is a standard methodology to identify mechanism-based inhibitors, which can be adapted using this compound as a probe substrate.

  • Objective: To determine if a test compound causes time- and NADPH-dependent inactivation of CYP3A4.
  • Materials:
    • Human liver microsomes (HLM) or recombinant CYP3A4 enzyme.
    • NADPH regenerating system.
    • Test compound at various concentrations.
    • This compound and a specific CYP3A4 marker substrate (e.g., midazolam for positive control).
    • LC-MS/MS system for analyte quantification.
  • Primary Incubation:
    • Prepare two sets of incubation mixtures containing HLM, test compound (at multiple concentrations), and potassium phosphate buffer.
    • Pre-warm the mixtures.
    • Initiate the reaction in the test set by adding the NADPH regenerating system. Initiate the control set with buffer instead of NADPH.
    • Aliquot samples from both sets at pre-determined time points (e.g., 0, 5, 15, 30 minutes).
  • Secondary Incubation:
    • Dilute each primary incubation aliquot into a larger volume of a secondary incubation mixture containing a saturating concentration of this compound and NADPH.
    • This dilution (typically 10- to 20-fold) ensures that any reversible inhibition from the primary incubation is minimized, allowing measurement of the remaining CYP3A4 activity.
    • Incubate for a short, defined period and stop the reaction.
    • Quantify the formation of the this compound metabolite (e.g., carboxythis compound) using LC-MS/MS.
  • Data Analysis:
    • Plot the natural log of the remaining enzyme activity (%) versus pre-incubation time for each concentration of the test compound.
    • The slope of the line for each concentration is the observed inactivation rate constant ((k_{obs})).
    • Plot (k_{obs}) against the inhibitor concentration ([I]) to determine the maximal inactivation rate ((k_{inact})) and the inhibitor concentration at which half-maximal inactivation occurs ((K_I)).

Experimental Workflow Visualization

The following diagram outlines the logical workflow for characterizing a compound's interaction with CYP3A4, from initial screening to detailed mechanistic studies.

CYP3A4_Workflow Start Start: New Compound RevInhib Reversible Inhibition Screen Start->RevInhib TDI_Assay Time-Dependent Inhibition (TDI) Assay RevInhib->TDI_Assay Pos_Result Positive TDI Result? TDI_Assay->Pos_Result Neg_Result Negative TDI Result Pos_Result->Neg_Result No Char_Data Characterize Kinetic Parameters (kinact, KI) Pos_Result->Char_Data Yes End Classify as MBI Char_Data->End

Troubleshooting Common Experimental Issues

Here are some potential issues and solutions based on the search results and general experimental principles:

  • Issue: High variability in IC50 values for CYP3A4 inhibitors.
    • Consideration: CYP3A4 has a large, flexible active site and can exhibit atypical kinetics, including homotropic and heterotropic cooperativity [3] [4]. The choice of probe substrate (e.g., midazolam vs. testosterone) can significantly influence the measured IC50 value. Standardize your probe substrate and consider the potential for allosteric effects.
  • Issue: Differentiating reversible inhibition from time-dependent inhibition.
    • Solution: The two-stage incubation protocol with dilution is critical. The dilution step minimizes the impact of reversible inhibition, allowing you to measure true irreversible inactivation. Ensure your dilution factor is sufficient (often >10-fold).
  • Issue: Lack of effect in your TDI assay, contrary to literature.
    • Solution: Verify the integrity of your NADPH regenerating system. Use a known mechanism-based inhibitor (e.g., erythromycin [2]) as a positive control in every experiment to confirm the system is functioning correctly.

References

preventing terfenadine-induced QT prolongation in studies

Author: Smolecule Technical Support Team. Date: February 2026

What is Terfenadine-Induced QT Prolongation?

This compound is a second-generation antihistamine that was withdrawn from the market due to its association with serious cardiac arrhythmias, including Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia [1] [2].

The cardiotoxicity is primarily caused by two distinct mechanisms:

  • Blockade of the hERG Channel: this compound potently blocks the rapid delayed rectifier potassium current (IKr) by binding to the hERG (Kv11.1) potassium channel. This inhibits the outward repolarizing potassium current, prolonging the cardiac action potential and the QT interval on the electrocardiogram (ECG) [3] [1] [2].
  • Sodium Channel Blockade: At higher concentrations, this compound also blocks cardiac sodium channels (INa). This action can slow cardiac conduction, widen the QRS complex on the ECG, and induce a different type of ventricular tachycardia/fibrillation (VT/VF) that is not typical of TdP [4].

The diagram below illustrates how these mechanisms disrupt normal cardiac electrophysiology.

Quantitative Effects & Risk Thresholds

Understanding the quantitative relationship between this compound exposure and its effects is crucial for experimental design.

Parameter & Context Observed Effect Key Implication for Research
Dose-Response (Human) [5] 60 mg twice daily: QTc ↑ 6 ms (healthy); ↑ 12 ms (CVD patients). Largest increase: 28 ms. Establishes a baseline for significant QTc change (>35 ms indicates drug effect with 95% confidence).
Concentration Effect (Preclinical) [4] 1 µM: slight QT/JT prolongation. 10 µM: marked QRS widening, non-TdP VT/VF. Suggests a concentration-dependent shift from repolarization to conduction toxicity. Tissue accumulation can occur.
General QTc Risk Thresholds [6] [7] QTc ≥ 500 ms or ΔQTc > 60 ms from baseline = extreme TdP risk. Every 10 ms QTc increase ≈ 5-7% TdP risk increase. Universal safety thresholds for terminating or modifying experiments.

Experimental Design & Risk Mitigation

A robust experimental plan proactively addresses key risk factors.

Assessing and Controlling for Risk Factors

Numerous factors can significantly increase susceptibility to this compound's pro-arrhythmic effects. Your experimental design should account for and document these variables [6] [7].

Risk Category Specific Factors Mitigation Strategy in Experiments
Non-Modifiable Female sex, Age >65 years, Congenital LQTS, Structural heart disease Control for sex and age in animal/model selection. Avoid models with compromised cardiac function unless it's the subject of study.
Potentially Modifiable Hypokalemia, Hypomagnesemia, Hypocalcemia Check and correct electrolyte levels in cell media/blood before and during experiments.
Impaired hepatic/renal function Use models with intact metabolism or carefully account for altered pharmacokinetics.
Bradycardia Monitor and control heart rate.
Drug-Related Drug overdose, Polypharmacy, Metabolic inhibition (e.g., CYP3A4 inhibitors) Use precise dosing; avoid concomitant QT-prolonging drugs; be aware of metabolic pathways in your model.
Core Protocol: ECG Monitoring and QT Assessment

Accurate QT measurement is a cornerstone of cardiac safety assessment. Below is a standard operating procedure for manual QT assessment, which is considered the gold standard in many contexts [3] [6] [8].

G Start 1. Acquire High-Quality ECG A Use 12-lead ECG Stable baseline, free of artefacts Start->A B 2. Select Leads for Measurement A->B C Use Leads II and V5/V6 (Provide highest predictive value) B->C D 3. Measure the QT Interval C->D E From QRS onset to T-wave end Use tangent method for precision D->E F 4. Calculate Mean QT E->F G Average measurements from 3-5 consecutive cardiac cycles F->G H 5. Correct for Heart Rate (QTc) G->H I Apply correction formula (e.g., Bazett) Note: Bazett over/under-corrects at extreme heart rates H->I J 6. Interpret the QTc I->J K Compare to baseline and thresholds (Male: >450 ms; Female: >470 ms = Prolonged) J->K

Choosing a QT Correction Formula: The most universally used method is Bazett's formula (QTc = QT/√RR), but it has limitations. For heart rates outside 60-100 bpm, consider Fridericia (QTc = QT/RR^(1/3)) or Framingham (QTc = QT + 0.154(1 - RR)) for more accurate correction [3] [6].

Troubleshooting Common Experimental Scenarios

Problem: Significant QTc prolongation is observed during the experiment.

  • Action: Immediately assess the concentration/dose of this compound. Check for and correct any electrolyte imbalances (especially potassium and magnesium). Evaluate for potential drug interactions if multiple compounds are in use. If QTc reaches or exceeds 500 ms, the risk of TdP is extreme, and discontinuing this compound administration should be strongly considered [7].

Problem: The ECG shows widening of the QRS complex.

  • Interpretation: This suggests this compound is exerting its sodium channel (INa) blocking effect, which is associated with a risk of non-TdP-like ventricular tachycardia (VT/VF) [4]. This can occur independently of, or alongside, QT prolongation.
  • Action: This is a significant pro-arrhythmic signal. You should halt the infusion and be prepared for interventions for wide-complex tachycardia.

Problem: High spontaneous variability in QTc measurements makes the drug effect hard to distinguish.

  • Context: Spontaneous QTc fluctuation in a single patient can be as high as 56 ms [5].
  • Action: Increase the number of baseline ECG measurements to establish a reliable individual baseline. Use a change from baseline of >35 ms as a robust indicator of a drug effect with 95% confidence [5].

Key Takeaways for Researchers

  • Dual Mechanism Awareness: this compound's cardiotoxicity is not limited to hERG blockade and QT prolongation. Always monitor both the QTc and QRS complex, as sodium channel blockade and associated VT/VF pose a separate, significant risk [4].
  • Context is Critical: The pro-arrhythmic risk is not solely a function of this compound concentration. It is profoundly influenced by the experimental model's underlying risk factors, such as electrolyte status, sex, and cardiac health [6] [7].
  • Robust ECG Methodology: Adhere to standardized protocols for QT measurement, including the use of appropriate leads (II, V5, V6) and the tangent method. Understand the limitations of different heart rate correction formulas and choose the most appropriate one for your experimental conditions [3] [8].

References

terfenadine stability and storage conditions for experiments

Author: Smolecule Technical Support Team. Date: February 2026

Terfenadine Stability Data and Storage Conditions

The table below summarizes quantitative stability data for this compound from experimental studies.

Stress Condition Details Observed Stability Key Findings & Kinetics
Thermal & pH High temperature (e.g., 70°C) across pH range (acidic, neutral, alkaline) [1] Degradation observed; more stable than fexofenadine [1] Follows first-order kinetics; pH of the environment is a critical factor [1].
Photolytic Exposure to UV/VIS light across a pH range [1] Similarly sensitive to high doses of light as fexofenadine [1] Degradation follows first-order kinetics [1].
Physical State Study of amorphous (glassy) state [2] Amorphous form is metastable and can recrystallize [2] Glass Transition Temp (Tg): ~60°C; Recrystallization Temp: ~120°C; Melting Points: 148°C & 150°C [2].
Solution Stability Stock solution in methanol (1 mg/mL) [1] Stable for several weeks when stored correctly [1] Recommended Storage: +4°C, in the dark [1].

Experimental Protocols & Methodologies

Here are detailed methodologies for key stability-testing experiments cited in the literature.

Protocol for Monitoring Chemical Degradation by LC-UV

This validated method can be used to monitor this compound degradation under various stress conditions [1].

  • Chromatographic Conditions:

    • Column: LiChrospher C8 (125 × 4.0 mm, 5 µm)
    • Mobile Phase: Acetonitrile, Methanol, and Acetate buffer (pH 4.8) in a ratio of 50:30:20 (v/v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 220 nm
    • Internal Standard: Amiodarone hydrochloride
    • Column Temperature: 25°C [1]
  • Sample Preparation:

    • Prepare a stock solution in methanol at 1 mg/mL.
    • For working solutions, dilute the stock solution with methanol to a concentration range of 5–60 µg/mL.
    • Add a fixed volume of the internal standard solution (e.g., 0.8 mL of i.s. to a 10 mL final volume) [1].
  • Stress Study Procedure:

    • Expose this compound solutions to the desired stress conditions (e.g., high temperature at different pH levels, UV/VIS light).
    • Withdraw samples at predetermined time intervals.
    • Analyze the samples using the LC-UV method to determine the remaining concentration of this compound and quantify degradation products [1].
Protocol for Investigating Physical Crystallization

This methodology uses thermal analysis to study the recrystallization behavior of amorphous this compound.

  • Sample Preparation (Amorphous Form):

    • Method A (Grinding): Grind crystalline this compound to transform it into an amorphous state.
    • Method B (Quenching): Melt the crystalline form and then rapidly cool it to form a quenched glass [2].
  • Analysis via Differential Scanning Calorimetry (DSC):

    • Use a DSC instrument to heat the amorphous sample (e.g., at a rate of 10°C/min).
    • Monitor thermal events: The glass transition (Tg) will appear as a stepwise change in heat flow, followed by an exothermic peak representing recrystallization, and endothermic peaks representing the melting of the formed crystals [2].
  • Simultaneous XRD-DSC:

    • For more detailed structural information, use a simultaneous XRD-DSC system. This allows you to correlate the thermal events observed in DSC with the simultaneous structural changes detected by X-ray diffraction, identifying which polymorphs are crystallizing from the amorphous state [2].

Troubleshooting FAQs

Q1: Why does the potency of my this compound stock solution seem to decrease over time?

  • A: This is likely due to chemical degradation. This compound is susceptible to hydrolysis at various pH levels and can degrade when exposed to light [1]. Ensure your stock solution is prepared in methanol and stored at +4°C in the dark. Under these conditions, it should be stable for several weeks [1].

Q2: I am working with amorphous this compound, but my results are inconsistent. What could be happening?

  • A: The amorphous form of this compound is physically metastable. It can recrystallize during storage or handling, especially if stored close to or above its glass transition temperature of approximately 60°C [2]. The recrystallized material may be a mixture of polymorphs (Form I and Form II), which could have different properties [2]. For consistency, control the storage temperature and humidity carefully, and characterize the solid state of your material before use.

Q3: My cell-based assay (e.g., using cardiomyocytes) shows a variable response to this compound. How can I improve reproducibility?

  • A: Variability can arise from inconsistent intracellular concentrations. Note that the pharmacodynamic effect (e.g., hERG channel blockade) is driven by the intracellular concentration, which may not directly correlate with the concentration in the culture media, especially in static assays [3]. Furthermore, if your experimental system includes metabolically active cells (e.g., hepatocytes), this compound will be converted to fexofenadine, which has a different activity profile [3]. Consider using a recirculating system to better control exposure and measure intracellular concentrations if possible.

Experimental Workflow and Stability Concerns

To help visualize the key experimental considerations and potential failure points when working with this compound, the following diagram outlines a general workflow and critical stability checkpoints.

G Start Start Experiment Storage Storage Condition Start->Storage CheckSolid Is material solid? Storage->CheckSolid CheckSolution Is material in solution? CheckSolid->CheckSolution No SolidState Solid Form Analysis CheckSolid->SolidState Yes SolutionPrep Solution Preparation CheckSolution->SolutionPrep Yes Experiment Proceed with Experiment CheckSolution->Experiment No Crystal Stable form. Known melting point. SolidState->Crystal Crystalline Amorphous Metastable form. Prone to recrystallization. SolidState->Amorphous Amorphous ExpCond Store at +4°C, in dark. Stable for weeks. SolutionPrep->ExpCond Control pH & Light Crystal->Experiment ExpT Store below Tg (~60°C). Avoid high humidity. Amorphous->ExpT Check Temp vs Tg ExpT->Experiment ExpCond->Experiment

References

optimizing terfenadine solubility for in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Terfenadine Properties & Stability Data

The tables below consolidate key information for researchers working with this compound.

Property Value / Description
IUPAC Name 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol [1]
Molecular Formula C32H41NO2 [1]
Molecular Weight 471.67 g/mol [1]
Solubility (DMSO) ≥18 mg/mL [1]
Solubility (EtOH) ≥8.06 mg/mL (with ultrasonic assistance) [1]
Solubility (H2O) Insoluble [1]
Primary Metabolite Fexofenadine (this compound Carboxylate) [2] [1]
Metabolizing Enzyme CYP3A4 [1]
Stress Condition Chemical Stability of this compound
High Temperature & Different pH More stable than its metabolite, fexofenadine [2]
UV/VIS Light & Different pH Similarly sensitive to degradation as fexofenadine when exposed to high doses of light [2]
Degradation Kinetics Follows first-order kinetics under all tested stress conditions [2]

Experimental Workflow for Solubility Assessment

This workflow outlines a systematic approach to evaluate this compound solubility and stability under various conditions.

Start Start: this compound Solubility Assessment Prep Preparation of Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analysis LC-UV Quantitative Analysis Stress->Analysis Temp Temperature & pH Stress->Temp Stability Light UV/VIS Light & pH Stress->Light Stability Bio Biorelevant Media (Dispersion & Digestion) Stress->Bio Solubility Model Data Modeling & Prediction Analysis->Model End End: Developability Decision Model->End PLS Partial Least Squares (PLS) Modeling Model->PLS R² = 0.80 (Pre) R² = 0.76 (Post) MLR Multiple Linear Regression (MLR) with: - Melting Point - LogD - Aromatic Ring Count Model->MLR R² = 0.70 (Pre) R² = 0.68 (Post) Temp->Analysis Light->Analysis Bio->Analysis

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution? this compound is susceptible to degradation under UV/VIS light across various pH levels. While it is more stable than fexofenadine under temperature and pH stress, its degradation follows first-order kinetics when exposed to light. You should protect solutions from light and consider the stability of the final formulation [2].

Q2: Besides standard solvents, what factors can predict this compound's solubility in complex, biorelevant media? Computational models can be highly informative. Research indicates that molecular descriptors like melting point, LogD, and the number of aromatic rings are significant predictors. Multiple Linear Regression (MLR) models using these descriptors have shown good predictivity (R² = 0.70 pre-digestion, R² = 0.68 post-digestion) for solubility changes during the dispersion and digestion of lipid-based formulations [3].

Q3: My this compound precipitates in aqueous solution. What are some practical strategies to improve solubility?

  • Use a co-solvent: Prepare a stock solution in DMSO (solubility ≥18 mg/mL) or ethanol (≥8.06 mg/mL with sonication) before dilution [1].
  • Employ lipid-based formulations (LBFs): These are particularly promising for in vivo studies, as they can maintain drug concentration during digestion. Cationic drugs like this compound have been observed to show higher concentrations post-digestion in such systems [3].
  • Apply ultrasonic energy: As noted in its solubility profile in ethanol, sonication can aid in dissolving this compound [1].

References

Understanding Terfenadine Metabolism and Interference

Author: Smolecule Technical Support Team. Date: February 2026

Terfenadine is rapidly and extensively metabolized, making the parent drug difficult to detect in plasma while leading to potentially interfering metabolites [1] [2].

  • Key Metabolites: The primary active metabolite is fexofenadine (also known as this compound carboxylate or acid metabolite) [3] [2]. Other metabolites include azacyclonol and a primary alcohol [1].
  • Enzymes Involved: Metabolism is primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme [4] [3]. CYP2D6 may also play a secondary role [4].

The table below summarizes the core metabolic profile:

Aspect Description Key Implication for Assays
Extent of Metabolism Extensive first-pass metabolism; >99% of parent drug is biotransformed [1] [2]. Very low plasma concentrations of this compound itself (often <5 ng/mL after therapeutic dose) [1] [2].
Primary Active Metabolite Fexofenadine (this compound carboxylate) [3] [2]. Can be a major source of interference if the assay is not specific; plasma concentrations can exceed parent drug by over 100-fold [2].
Primary Metabolic Enzyme Cytochrome P450 3A4 (CYP3A4) [4] [3]. Drug interactions with CYP3A4 inhibitors/inducers can drastically alter metabolite profiles, complicating analysis [3].

Troubleshooting Guide: Common Scenarios & Solutions

Here are specific interference issues and recommended solutions, particularly for chromatographic assays:

Problem Scenario Underlying Cause Recommended Solution

| Co-elution of this compound and metabolites, leading to inaccurate quantification. | Poor chromatographic resolution between parent drug and its metabolites (e.g., fexofenadine, azacyclonol) [5]. | - Optimize chromatographic conditions: Adjust mobile phase (e.g., methanol-water ratio, additives like acetic acid/triethylamine) [5] and column type.

  • Use a longer or different selectivity column to improve separation. | | Inconsistent recovery and ion suppression in LC-MS. | Metabolites and matrix components in plasma can affect the ionization efficiency of the target analyte [6]. | - Implement effective sample clean-up: Use Solid-Phase Extraction (SPE) which offers higher selectivity and cleaner samples than liquid-liquid extraction [7] [1].
  • Use a stable isotopically labeled internal standard (e.g., D3-terfenadine) to correct for variability [1]. | | Insufficient sensitivity to detect low this compound levels. | Low abundance of parent drug due to extensive metabolism; inadequate limit of detection (LOD) of the method [1]. | - Employ highly sensitive detection systems. LC-MS/MS is preferred over HPLC with fluorescence detection for its superior sensitivity and specificity [1] [6] [5]. | | Unexpected peaks or interference in complex matrices. | Presence of other drugs, matrix components, or degradation products that interfere with the assay. | - Use high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to accurately identify the mass of interfering peaks [6].
  • Perform thorough method validation for specificity against known metabolites and common co-medications. |

Recommended Experimental Protocols

Here are detailed methodologies for accurately measuring this compound and its metabolites, based on established techniques.

Protocol 1: LC-MS Analysis of this compound in Human Plasma

This protocol is adapted from methods designed to achieve high sensitivity and specificity [1] [5].

  • Sample Preparation (Solid-Phase Extraction):

    • Alkalify plasma sample (e.g., 1 mL) with sodium hydroxide [5].
    • Load onto a C18 SPE cartridge conditioned with methanol and water.
    • Wash with water or a mild buffer to remove impurities.
    • Elute this compound with a organic solvent like ethyl acetate [5] or methanol.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue in the mobile phase for injection.
  • Liquid Chromatography Conditions:

    • Column: Phenomenex C18 (250 mm × 4.6 mm, 5 μm) or equivalent [5].
    • Mobile Phase: Methanol-water (e.g., 80:20) with additives like 1% glacial acetic acid and 0.5% triethylamine to improve peak shape [5].
    • Flow Rate: 1.0 mL/min [5].
    • Column Temperature: 25°C [5].
  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI+) [1] [5].
    • Mode: Selected Ion Monitoring (SIM) for unit resolution, or Multiple Reaction Monitoring (MRM) for higher specificity.
    • Ions Monitored: this compound: m/z 472 [M+H]+; Fexofenadine: m/z 502 [M+H]+ (if applicable); Internal Standard: as per choice (e.g., m/z 203 for flunarizine) [5].
Protocol 2: Reaction Phenotyping to Identify Metabolizing Enzymes

This is crucial for predicting and understanding drug-drug interactions that can alter metabolite profiles [8].

  • Incubation with Recombinant Enzymes: Incubate this compound with human cDNA-expressed CYP enzymes (e.g., CYP3A4, CYP2D6) and appropriate co-factors.
  • Chemical Inhibition in Human Liver Microsomes (HLM): Incubate this compound with HLM in the presence of specific chemical inhibitors:
    • Ketoconazole: A strong CYP3A4 inhibitor [4] [3].
    • Quinidine: A strong CYP2D6 inhibitor [4].
  • Analysis: Measure the formation of fexofenadine and other metabolites (e.g., hydroxythis compound) using a validated LC-MS/MS method [4] [8].
  • Interpretation: A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme pathway.

Visualizing Workflows

To solidify your experimental design, here are diagrams of the key workflows.

G Start Plasma Sample SPE Solid-Phase Extraction (Alkalify, Load, Wash, Elute) Start->SPE LC Liquid Chromatography (C18 Column, Methanol-Water Mobile Phase) SPE->LC MS Mass Spectrometry (ESI+ Ionization, SIM/MRM Detection) LC->MS Result Quantitative Result MS->Result

LC-MS Analysis Workflow for this compound

G This compound This compound CYP3A4 Primary Pathway: CYP3A4 Enzyme This compound->CYP3A4 Major CYP2D6 Secondary Pathway: CYP2D6 Enzyme This compound->CYP2D6 Minor Fexofenadine Fexofenadine (Active Metabolite) CYP3A4->Fexofenadine OtherMetabolites Other Metabolites (e.g., Azacyclonol) CYP3A4->OtherMetabolites CYP2D6->OtherMetabolites Inhibition Inhibitors (e.g., Ketoconazole) Block Metabolism Inhibition->CYP3A4

This compound Metabolic Pathways and Inhibition

References

controlling for terfenadine variable metabolism in models

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Terfenadine Metabolism & Inhibition

This compound undergoes extensive first-pass metabolism, leading to highly variable systemic concentrations and the potential for drug-drug interactions. The table below summarizes the key enzymes involved and this compound's effect on them.

Enzyme / Parameter Interaction with this compound Key Quantitative Data
CYP3A4 Primary metabolic pathway; also inhibits this enzyme [1] [2]. IC₅₀ for inhibition: 23 μM (testosterone 6β-hydroxylation) [1].

| CYP2D6 | Minor metabolic pathway and inhibitor [1] [3]. | • IC₅₀ for inhibition: 14-27 μM [3]. • Kᵢ for inhibition: ~3.6 μM (bufuralol 1'-hydroxylase) [3]. | | Pharmacokinetics | Extensive first-pass metabolism; high variability [4]. | • Apparent Clearance (Cl/F): 4.42 × 10³ L/hr (mean population value) [4]. • Intersubject Variability (CV): 66% to 244% [4]. |

Experimental Design & Control Strategies

Here are specific methodologies and considerations for controlling this compound's variable metabolism in different experimental settings.

In Vitro Microsomal Studies

These studies are used to identify metabolic pathways and inhibition potential.

  • Key Experimental Findings:
    • In human liver microsomes, the formation of the primary metabolite (this compound alcohol) and azacyclonol from this compound is predominantly catalyzed by CYP3A4 [2].
    • The rate of formation of the acid metabolite (fexofenadine) from the alcohol metabolite is nearly 9 times faster than the formation of azacyclonol [2].
  • Protocol Outline:
    • Incubation: Incubate this compound (at various concentrations, e.g., up to 50 μM) with a pool of human liver microsomes and an NADPH-generating system [2] [3].
    • Inhibition Confirmation: Use specific chemical inhibitors like ketoconazole (for CYP3A4) to confirm enzyme involvement [2].
    • Analysis: Quantify this compound and its metabolites (alcohol, acid, azacyclonol) using HPLC [2] [4].
Clinical Interaction Studies

These assess the impact of this compound on the metabolism of other drugs in humans.

  • Key Experimental Finding:
    • A single-dose study in healthy volunteers found that this compound (60 mg and 120 mg) did not produce a statistically significant change in the metabolic ratio of the CYP2D6 substrate debrisoquine [5] [6]. This suggests that for single doses, the impact on CYP2D6 may be low.
  • Protocol Outline:
    • Design: A randomized, single-dose crossover study in healthy volunteers identified as "extensive metabolizers" for the enzyme of interest (e.g., CYP2D6) [5].
    • Dosing: Administer increasing single doses of this compound (e.g., 60 mg, 120 mg) at weekly intervals, followed by a probe drug like debrisoquine [5].
    • Analysis: Collect urine over 8 hours and measure the ratio of parent drug to metabolite (e.g., debrisoquine/4-hydroxydebrisoquine) via HPLC to determine metabolic activity [5].

Visualizing Metabolic Pathways and Interactions

The diagrams below illustrate the key metabolic pathways of this compound and its interactions with cytochrome P450 enzymes, which are central to understanding and controlling its variable metabolism.

Terfenadine_Metabolism This compound This compound This compound Alcohol This compound Alcohol This compound->this compound Alcohol CYP3A4 (Major) Azacyclonol Azacyclonol This compound->Azacyclonol CYP3A4 (Minor) OH-Terfenadine OH-Terfenadine This compound->OH-Terfenadine CYP2D6 (Minor) Inhibits CYP3A4 Inhibits CYP3A4 This compound->Inhibits CYP3A4 Inhibits CYP2D6 Inhibits CYP2D6 This compound->Inhibits CYP2D6 This compound Acid (Fexofenadine) This compound Acid (Fexofenadine) This compound Alcohol->this compound Acid (Fexofenadine) CYP3A4 This compound Alcohol->Azacyclonol CYP3A4 CYP3A4 CYP3A4 CYP2D6 CYP2D6

Frequently Asked Questions (FAQs)

Q1: What is the most critical metabolic pathway to control for when studying this compound? A1: The CYP3A4 pathway is the most critical. It is responsible for the primary and most extensive metabolism of this compound. Inhibiting this pathway (e.g., with ketoconazole or grapefruit juice) can lead to a dangerous accumulation of the parent drug [7] [2].

Q2: Does this compound inhibit CYP2D6 in a clinically relevant way? A2: The data is context-dependent. In vitro studies show this compound is a potent inhibitor of CYP2D6 (Kᵢ ~3.6 μM) [3]. However, a single-dose in vivo study in healthy volunteers did not show a significant effect on CYP2D6 activity [5]. You should control for this potential interaction in chronic dosing models or when co-administering with narrow-therapeutic-index CYP2D6 substrates.

Q3: How can I model the high variability in this compound exposure? A3: Utilize population pharmacokinetic models. One study reported a mean apparent clearance (Cl/F) of 4.42 × 10³ L/hr with an intersubject coefficient of variation (CV) ranging from 66% to 244% [4]. Incorporating this high variability into your model is essential for accurate predictions.

References

terfenadine dosing regimen optimization for efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Terfenadine Dosing for Research Applications

The table below summarizes the dosing regimens for this compound's investigated applications in research models.

Application / Model In Vitro Dosage In Vivo Dosage (Mouse Models) Key Findings Citation
Colorectal Cancer (HCT116 cells) 5-40 μM (for MTS assay, flow cytometry, etc.) 10 mg/kg (administered intraperitoneally) Induced apoptosis, suppressed STAT3 signaling, and retarded tumor growth. [1]
Non-Small Cell Lung Cancer (A549/EPI-resistant cells) 6-24 μM (in combination with Epirubicin) 10 mg/kg (combined with Epirubicin 2 mg/kg) Reversed chemoresistance and epithelial-mesenchymal transition (EMT). [2]
Melanoma (A375 cells) 10-50 μM (in serum-deprived vs. complete medium) Information not specified in search results Induced apoptosis and autophagy via distinct pathways dependent on culture conditions. [3]
Giardiasis (Giardia lamblia trophozoites) 1-3 μM (IC50 = 1.6 μM after 48h) Information not specified in search results Inhibited growth, reduced adhesion to host cells, and caused morphological damage. [4]

Detailed Experimental Protocols

Here are the methodologies for key experiments examining this compound's effects, which you can adapt for your work.

Assessing Cell Viability and Proliferation (MTS Assay)

This method is used to determine the cytotoxic effect of this compound, as described in studies on colorectal and lung cancer cells [1] [2].

  • Cell Seeding: Plate cells (e.g., HCT116, A549) in 96-well plates at a density of 1x10⁵ cells/mL and allow them to attach overnight.
  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., from 5 μM to 40 μM) for 24-72 hours. Include control wells with culture medium only and vehicle control (e.g., DMSO at a final concentration ≤0.05%).
  • Viability Measurement: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well and incubate for 1-4 hours at 37°C.
  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control cells: (Experimental Absorbance / Control Absorbance) x 100. The IC50 value can be determined using non-linear regression analysis.
Analyzing Apoptotic Pathways (Western Blot)

This protocol is critical for elucidating the mechanism of this compound-induced cell death, as performed in colorectal cancer and melanoma studies [1] [3].

  • Protein Extraction: After this compound treatment, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and then transfer onto a PVDF or nitrocellulose membrane.
  • Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C. Key antibodies used in research include:
    • Apoptosis: Cleaved caspase-9, caspase-3, caspase-7, PARP, Bax, Bcl-2, cytochrome c.
    • Signaling Pathways: p-STAT3 (Tyr705), STAT3, p-ERK1/2, ERK1/2, p-JAK2, JAK2, p53, Mdm2.
  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and analyze band density with software like ImageJ.
Evaluating In Vivo Efficacy (Tumor Xenograft Model)

The following method, used for colorectal cancer, demonstrates how to test this compound's efficacy in a live model [1].

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
  • Tumor Inoculation: Subcutaneously inject HCT116 cancer cells (e.g., 5-10 million cells per mouse) into the flank to establish tumors.
  • Drug Administration: Once tumors reach a palpable size (e.g., ~100 mm³), randomly allocate mice into control and treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily.
  • Tumor Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Continue the experiment for a predetermined period or until control tumors reach a maximum allowable size.

Mechanisms of Action: Signaling Pathways

Research shows that this compound induces cancer cell death through multiple pathways. The diagram below synthesizes key mechanisms from colorectal cancer and melanoma studies [1] [3].

G cluster_h1r H1 Receptor Blockade cluster_effects Cellular Outcomes cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound H1R Histamine H1 Receptor (H1R) This compound->H1R Antagonizes BetaArr β-arrestin 2 Complex This compound->BetaArr Disrupts Autophagy Induction of Autophagy This compound->Autophagy EMT EMT & Chemoresistance Reversal This compound->EMT BaxBcl2 Bax/Bcl-2 Balance This compound->BaxBcl2 Modulates GQ Gαq/11 Protein H1R->GQ PLC Phospholipase C (PLC) GQ->PLC PKC PKC Activation PLC->PKC ERK MEK/ERK Pathway PKC->ERK STAT3 STAT3 Signaling Downregulation ERK->STAT3 Promotes BetaArr->STAT3 Inhibits Apoptosis Induction of Apoptosis STAT3->Apoptosis Suppresses CytoC Cytochrome c Release BaxBcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation & PARP Cleavage Casp9->Casp3 Casp3->Apoptosis

The diagram above illustrates the primary signaling pathways affected by this compound. Key mechanistic insights include:

  • H1 Receptor Antagonism & Downstream Inhibition: this compound's primary identified action is blocking the histamine H1 receptor (H1R) [1]. This abrogates G protein-coupled signaling, inhibiting pathways like MEK/ERK and JAK2, which are upstream regulators of the oncogenic transcription factor STAT3. This compound also disrupts the formation of the β-arrestin 2 signaling complex, further contributing to STAT3 downregulation [1].
  • Activation of Intrinsic Apoptosis: A consistent finding across studies is that this compound promotes mitochondrial apoptosis. It alters the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to cytochrome c release from mitochondria. This triggers a cascade involving caspase-9 and caspase-3, resulting in the cleavage of PARP and execution of apoptosis [1] [3].
  • Additional Death Mechanisms: Depending on the cell type and conditions, this compound can also induce autophagy and generate reactive oxygen species (ROS), which can promote cell death [3]. Furthermore, in lung cancer models, it has been shown to reverse the epithelial-mesenchymal transition (EMT), a process linked to metastasis and chemoresistance [2].

Critical Safety Information for Researchers

  • Cardiovascular Toxicity: this compound was withdrawn from the clinical market because it can cause QT interval prolongation, leading to serious ventricular arrhythmias (e.g., torsades de pointes) and cardiac arrest [5] [6] [7]. This risk is heightened with overdose, hepatic impairment, or concomitant use with drugs that inhibit its metabolism (e.g., ketoconazole, erythromycin, clarithromycin) [5] [7].
  • Research Considerations: While preclinical studies use these drugs for mechanistic insight, the cardiac toxicity profile is a significant barrier to clinical translation. Some researchers are exploring derivatives of this compound to lower cardiac effects while retaining anticancer activity [2].

References

addressing terfenadine species differences in metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Key Background on Terfenadine

To provide context for your FAQs, here are the core facts about this compound that all troubleshooting guides should be built upon:

  • Withdrawal Reason: this compound was withdrawn from the market because unmetabolized parent drug can cause QT interval prolongation and a rare but serious cardiac arrhythmia known as torsades de pointes [1].
  • Primary Metabolic Pathway: this compound undergoes extensive first-pass metabolism, primarily by the cytochrome P450 enzyme CYP3A4, which transforms it into its active carboxylic acid metabolite, fexofenadine [1] [2]. Fexofenadine is the active component of the non-cardiotoxic drug Allegra.
  • Cardiotoxicity Trigger: Toxicity occurs when this primary metabolic pathway is saturated or inhibited, leading to elevated levels of the parent this compound in the bloodstream [1] [3].

Metabolic Pathways & Enzymes

The metabolism of this compound is complex and involves multiple enzymes to varying degrees. The following diagram and table summarize these key interactions.

G cluster_primary Primary Pathway cluster_secondary Secondary Pathways This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Major Oxidation CYP2D6 CYP2D6 This compound->CYP2D6  Minor Hydroxylation Other_P450s Other CYP Enzymes This compound->Other_P450s  Other Routes Cardiotoxicity Cardiotoxicity This compound->Cardiotoxicity  If Unmetabolized Fexofenadine Fexofenadine CYP3A4->Fexofenadine

Diagram: Key Enzymatic Pathways in this compound Metabolism

Enzyme Role in this compound Metabolism Key Characteristics & Experimental Notes
CYP3A4 Primary enzyme; catalyzes oxidation to fexofenadine [2] [4] High capacity, but saturable. Inhibition is a major cause of drug interactions and toxicity [1].
CYP2D6 Minor pathway; forms hydroxythis compound [2] Lower capacity than CYP3A4. Polymorphisms can contribute to population variability [2].
Other CYP Enzymes Potential involvement in other minor metabolic routes [4] Role may be more significant if primary pathways are impaired.

Experimental Data & Protocols

For researchers, understanding the experimental models used to study this compound metabolism is crucial. Below is a summary of key in vitro systems.

Experimental System Key Findings & Utility Critical Protocol Parameters
Human Liver Microsomes Confirmed CYP3A4 as dominant metabolizer; identified CYP2D6's minor role [2] [4]. Use chemical inhibitors (troleandomycin for CYP3A4) or antibodies to isolate specific enzyme contributions [4].
cDNA-Expressed P450s Directly quantified metabolic rates: CYP3A4 Vmax was ~6x greater than CYP2D6 [2]. System provides clear attribution of metabolic activity to a single enzyme.
Heart:Liver MPS Demonstrated functional cardiotoxicity (prolonged FPD) in "heart-only" chip; protection by linking to metabolically competent liver module [5]. Confirms temporal PK/PD relationships. Measure intracellular drug concentration for best correlation with effect [5].

Critical Factors & Troubleshooting

Here are answers to potential FAQs that users might have when troubleshooting their experiments:

  • Why is there high variability in this compound parent drug concentrations in my in vitro system? This is expected. Population studies show wide intersubject variability in this compound pharmacokinetics due to its extensive and saturable first-pass metabolism [3] [6]. In a study of 150 healthy volunteers, 11 subjects had quantifiable levels of parent this compound at steady-state, demonstrating a "pseudo-polymorphism" in metabolic capacity [3].

  • Which drug interactions are most critical for this compound? The most dangerous interactions are with potent CYP3A4 inhibitors. These include:

    • Macrolide antibiotics (e.g., erythromycin) [1]
    • Azole antifungals (e.g., ketoconazole, itraconazole) [1]
    • Other inhibitors like Posicor (mibefradil) [1]
    • Grapefruit juice can also inhibit metabolism [1]
  • How do species differences impact the translation of this compound safety data? Inter-species differences in drug metabolism are the rule and complicate the extrapolation of animal safety data to humans [7]. The expression and activity of CYP enzymes vary significantly between species. Therefore, data from pre-clinical animal models using this compound may not accurately predict human metabolic profiles or cardiotoxicity risks, highlighting the value of human-relevant systems like liver microsomes or MPS models [4] [5].

  • What are the best practices for analyzing this compound and its metabolites?

    • Use Sensitive LC-MS/MS: Due to low plasma concentrations of the parent drug (mean Cmax ~1.54 ng/mL after a 120 mg dose), highly sensitive methods like HPLC with mass spectrometry detection are required for accurate this compound quantification [6].
    • Consider Enantiomers: this compound is administered as a racemate, and its (R)-enantiomer is preferentially metabolized to the (R)-enriched acid metabolite in some species [8]. Enantioselective analysis may be necessary for detailed pharmacokinetic studies.

References

minimizing terfenadine cardiotoxicity in preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Key Quantitative Findings on Terfenadine Cardiotoxicity

Experimental Model This compound Concentration Key Effects Observed Primary Arrhythmia Type
Rabbit isolated hearts & left ventricular wedge preparations [1] 1 µM Slight QT/JT interval prolongation Not specified at this concentration
10 µM Marked QRS complex widening, shortened cardiac wavelength, non-TdP-like VT/VF Non-Torsades de Pointes Ventricular Tachycardia/Fibrillation (non-TdP-like VT/VF) [1]
Anesthetized guinea pigs (intravenous) [2] 10 mg/kg Significant QTc prolongation, pronounced bradycardia, hypotension, proarrhythmogenic activity Torsades de Pointes (TdP) [2]
Conscious guinea pigs (oral) [2] 60 mg (oral) No adverse QTc prolongation when given alone None
Conscious guinea pigs (oral with Ketoconazole) [2] 60 mg (oral) Significant QTc prolongation (due to inhibited metabolism) Torsades de Pointes (TdP) [2]

Experimental Design & Protocols

To effectively screen for this compound's cardiotoxicity, your preclinical models should capture its complex effects. The following workflow and detailed protocols are based on the studies analyzed.

start Start: Preclinical Assessment of this compound Cardiotoxicity model_sel Select Experimental Model start->model_sel param Measure Key Parameters model_sel->param A hERG-transfected HEK293 Cells or Human/Rabbit Cardiac Myocytes model_sel->A In Vitro B Rabbit Ventricular Wedge or Langendorff-Perfused Heart or Anesthetized Guinea Pig model_sel->B Ex Vivo/In Vivo mech Identify Toxicity Mechanism param->mech P1 hERG Potassium Current (IKr) param->P1 P2 Sodium Current (INa) param->P2 P3 QT/QTc Interval param->P3 P4 QRS Complex Width param->P4 P5 Cardiac Wavelength (λ) param->P5 conclusion Determine Proarrhythmic Risk mech->conclusion M1 Torsades de Pointes (TdP) Risk mech->M1 If hERG block & QT prolongation are dominant M2 Non-TdP Ventricular Tachycardia/Fibrillation (VT/VF) Risk mech->M2 If INa block & QRS widening are dominant

Protocol 1: Assessing Effects on Ion Channels in Vitro

This method directly measures this compound's impact on the two primary cardiac ion channels.

  • Objective: To quantify the concentration-dependent blockade of hERG potassium channels and cardiac sodium channels (INa) by this compound.
  • Cell Models:
    • hERG assay: HEK293 cells transfected with the hERG gene [1].
    • Sodium channel assay: Isolated rabbit ventricular myocytes or human atrial myocytes [1].
  • Key Technique: Whole-cell patch-clamp recording at room temperature [1].
  • Critical Parameters:
    • For hERG: Measure the inhibition of the hERG tail current.
    • For INa: Analyze the current-voltage (I-V) relationship and monitor use-dependence, where the blocking effect increases with higher stimulation frequencies [1].
  • Troubleshooting Tip: A strong use-dependent block of INa is a key indicator of a drug's potential to slow cardiac conduction and cause QRS widening, similar to Class Ic antiarrhythmics [1].
Protocol 2: Evaluating Proarrhythmic Potential in an Isolated Heart System

This integrated system assesses the net effect of this compound on the whole heart.

  • Objective: To characterize the pro-arrhythmic effects of this compound and its impact on key electrocardiographic parameters.
  • Model: Rabbit isolated, Langendorff-perfused heart or isolated, arterially perfused left ventricular wedge preparation [1].
  • Procedure: Incrementally perfuse this compound (e.g., 1 µM and 10 µM) while continuously monitoring the ECG [1].
  • Key Metrics to Monitor:
    • QT/JT Interval: Prolongation indicates hERG block and increased risk for Torsades de Pointes.
    • QRS Complex Width: Widening indicates sodium channel block (INa) and increased risk for non-TdP-like VT/VF.
    • Cardiac Wavelength (λ): Calculate this as λ = Effective Refractory Period (ERP) / QRS duration. A decrease in λ is a key biomarker for proarrhythmic risk, as it favors re-entrant arrhythmias [1].
    • Arrhythmia Incidence: Specifically note the type (TdP vs. non-TdP VT/VF).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's cardiotoxicity? this compound has a dual cardiotoxic mechanism. It is a potent blocker of the hERG potassium channel, which can prolong the QT interval and lead to Torsades de Pointes (TdP). However, research shows it also strongly blocks the cardiac sodium channel (INa), which slows conduction, widens the QRS complex, and can cause a different, often more frequent, type of ventricular tachycardia/fibrillation (non-TdP VT/VF) [3] [1].

Q2: My model shows only slight QT prolongation. Is this compound safe at this dose? Not necessarily. Studies indicate that at higher concentrations (e.g., 10 µM in rabbit hearts), this compound's sodium channel blocking effects can dominate, causing severe QRS widening and non-TdP VT/VF without significant QT prolongation [1]. Relying solely on QT interval is insufficient; you must also monitor the QRS complex width and calculate the cardiac wavelength.

Q3: How do drug interactions influence this compound's toxicity in models? Significantly. this compound is metabolized by the liver enzyme CYP3A4. Coadministering strong CYP3A4 inhibitors (e.g., ketoconazole) in your model will impair its metabolism, leading to dangerously high blood levels of the parent drug and exacerbating cardiotoxicity. This can be used intentionally in models to precipitate arrhythmias [3] [2].

Q4: Are there newer, safer human cell-based models I can use? Yes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used for cardiotoxicity screening. Protocols have been developed to generate highly pure cardiomyocyte cultures through metabolic selection, providing a more human-relevant platform for testing compounds like this compound [4].

References

terfenadine vs amiodarone antiarrhythmic effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Compounds

Terfenadine was a second-generation antihistamine, and amiodarone is a well-established Class III antiarrhythmic drug. Interestingly, research has indicated that despite its withdrawal from the market, this compound exhibits antiarrhythmic properties that are comparable in some respects to those of amiodarone in experimental models [1] [2].

The core mechanism of both drugs involves the blockade of key cardiac ion channels, which alters the heart's electrical activity. The table below summarizes and compares their primary molecular targets.

Compound Primary Known Use hERG/K⁺ Channels (IKr) Na⁺ Channels (INa) Ca²⁺ Channels (ICa-L)
This compound Antihistamine (withdrawn) Potent blockade [1] [3] [2] Potent blockade [3] [2] Moderate blockade [2]
Amiodarone Class III Antiarrhythmic Potent blockade [1] [2] Information missing Information missing

The following diagram illustrates how blocking these ion channels leads to both antiarrhythmic and proarrhythmic effects, which is central to understanding the dual nature of these drugs.

drug_mechanism This compound This compound hERG hERG/K⁺ Channel Blockade This compound->hERG SodiumChannel Na⁺ Channel Blockade This compound->SodiumChannel CalciumChannel Ca²⁺ Channel Blockade This compound->CalciumChannel Amiodarone Amiodarone Amiodarone->hERG Amiodarone->SodiumChannel Potential Amiodarone->CalciumChannel Potential APD ↑ Action Potential Duration (APD) hERG->APD Conduction ↓ Conduction Velocity SodiumChannel->Conduction Antiarrhythmic Antiarrhythmic Effect CalciumChannel->Antiarrhythmic ERP ↑ Effective Refractory Period (ERP) APD->ERP QT_Prolongation QTc Interval Prolongation ERP->QT_Prolongation ERP->Antiarrhythmic QRS_Widening QRS Complex Widening Conduction->QRS_Widening Conduction->Antiarrhythmic TdP_Risk ↑ Risk of Torsades de Pointes (TdP) QT_Prolongation->TdP_Risk NonTdPVT_Risk ↑ Risk of non-TdP VT/VF QRS_Widening->NonTdPVT_Risk

Comparison of Experimental Antiarrhythmic Effects

A 2014 study directly compared the protective effects of this compound and amiodarone in a rat model of ventricular arrhythmias induced by barium chloride and aconitine [1] [2]. The key quantitative results from this study are summarized in the table below.

Experimental Metric This compound Effect Amiodarone Effect Comparison & Significance
QTc Interval Prolongation Dose-dependent prolongation [1] [2] Dose-dependent prolongation [1] [2] Similar effect profile [1] [2]
Onset Time of Arrhythmia Delayed onset [1] [2] Delayed onset [1] [2] Similar significant delay (P<0.05) vs. control [1] [2]
Dosage to Induce Arrhythmia Increased cumulative aconitine dose required [1] [2] Increased cumulative aconitine dose required [1] [2] Similar significant increase (P<0.05) vs. control [1] [2]
Ventricular Tachycardia (VT) Duration Decreased duration [1] [2] Decreased duration [1] [2] Similar significant decrease (P<0.05) vs. control [1] [2]

Detailed Experimental Protocol

For researchers looking to replicate or understand the specifics of the comparative study, here is a detailed breakdown of the methodology used in the 2014 research [2]:

  • Animal Model: The study used Sprague-Dawley rats weighing 200-250 grams.
  • Anesthesia and Monitoring: Rats were anesthetized with intraperitoneal pentobarbital (30 mg/kg). A standard limb lead II electrocardiogram (ECG) was recorded subcutaneously using a BL-420S data acquisition system.
  • Drug Administration:
    • This compound/Amiodarone Pre-treatment: Rats received intraperitoneal injections of either this compound (6, 12, or 18 mg/kg) or amiodarone. This compound was dissolved in DMSO, and control groups received normal saline or DMSO alone.
    • Arrhythmia Induction: Ventricular arrhythmias were induced by sequential administration of barium chloride (BaCl₂) and aconitine via intraperitoneal injection.
  • ECG Parameter Measurement: ECG was recorded for 90 minutes after drug administration. Parameters measured included:
    • Heart rate (bpm)
    • RR interval (ms)
    • QT interval (ms)
    • QTc interval (calculated using Bazett's formula: QTc = QT/RR^1/2)
  • Arrhythmia Assessment: The study evaluated:
    • The onset time of the first arrhythmic event after BaCl₂ injection.
    • The cumulative dosage of aconitine needed to induce various types of arrhythmias (ventricular premature beats, ventricular tachycardia, etc.).
    • The total duration of ventricular tachycardia.

Critical Safety and Proarrhythmic Potential

It is crucial to understand that the ion channel blockade responsible for the antiarrhythmic effects also carries a significant risk of provoking new, potentially fatal arrhythmias. The profile of this proarrhythmic risk differs between the two drugs.

  • This compound's Dual Risk: this compound is a potent blocker of both the hERG potassium channel (which can lead to QT prolongation and Torsades de Pointes) and the cardiac sodium channel (INa) [3] [2].
    • Non-TdP Ventricular Tachycardia/Fibrillation: Research indicates that at higher concentrations (e.g., 10 µM), this compound's sodium channel blockade becomes dominant, leading to marked widening of the QRS complex, slowing of cardiac conduction, and a high incidence of non-TdP-like ventricular tachycardia/ventricular fibrillation (VT/VF) [3]. This suggests that the risk for this type of fatal arrhythmia may exceed its risk for TdP [3].
  • Amiodarone's Risk Profile: As a Class III antiarrhythmic, amiodarone's primary proarrhythmic concern is also QT prolongation and the potential to induce Torsades de Pointes [2]. However, its clinical use is managed with monitoring.

The following chart visualizes the distinct proarrhythmic pathways based on ion channel effects.

risk_pathways hERG_Block hERG/K⁺ Channel Blockade QT_Prolong QTc Interval Prolongation hERG_Block->QT_Prolong Na_Block Na⁺ Channel Blockade QRS_Widen QRS Complex Widening Na_Block->QRS_Widen Slow_Cond Slowed Cardiac Conduction Na_Block->Slow_Cond NonTdP_VF Non-TdP Ventricular Fibrillation (VF) Risk Na_Block->NonTdP_VF EAD Early After-Depolarizations (EADs) QT_Prolong->EAD QRS_Widen->NonTdP_VF TdP Torsades de Pointes (TdP) Risk EAD->TdP Slow_Cond->NonTdP_VF

Interpretation for Research and Development

The experimental data suggests that this compound, in a controlled preclinical setting, exhibits antiarrhythmic efficacy comparable to amiodarone against induced ventricular arrhythmias [1] [2]. Its multi-channel blocking profile is theoretically favorable.

However, the narrow margin between its therapeutic and toxic doses, particularly the potent sodium channel blockade that leads to non-TdP VT/VF, was a primary reason for its withdrawal from the market [3]. This makes this compound itself unsuitable for clinical development as an antiarrhythmic drug.

For drug development professionals, this compound remains a valuable tool compound for:

  • Studying multi-channel blockade in cardiac electrophysiology.
  • Serving as a positive control for proarrhythmic risk assessment, especially for sodium channel-mediated toxicity.
  • Highlighting the critical importance of balancing efficacy (multi-channel block) with a safe therapeutic window.

References

Comparative Cardiotoxicity of Second-Generation Antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the cardiotoxic potential of various second-generation antihistamines based on experimental models, primarily using a guinea pig model predictive of adverse clinical ECG effects [1].

Antihistamine Active Metabolite Effect on QTc Interval Arrhythmogenic Potential (Experimental Model) Relative Cardiotoxic Potential (vs. Antihistamine Dose)
Astemizole [1] [2] Norastemizole [1] Pronounced prolongation [1] Significant; can trigger TdP [1] [2] 1-4x the antihistamine dose [1]
Terfenadine [1] [2] This compound carboxylate (Fexofenadine) [1] [2] Pronounced prolongation [1] Significant; can trigger TdP [1] [2] 1-4x the antihistamine dose [1]
Ebastine [1] [2] Carebastine [1] [2] Pronounced prolongation (experimental model) [1] Significant (experimental model) [1] Slightly less than this compound/astemizole [1]
Loratadine [1] Desloratadine [2] No effect (in experimental model) [1] Devoid of effects in model [1] Not applicable (No effect in model) [1]
Cetirizine [1] [2] - No effect (in experimental model) [1] Devoid of effects in model [1] Not applicable (No effect in model) [1]
Fexofenadine [2] - No substantial prolongation (clinical studies) [2] Largely devoid of effects [2] Not applicable (Minimal risk) [2]
Carebastine (Ebastine metabolite) [1] - No effect (in experimental model) [1] Largely devoid of effects [1] Not applicable (No effect in model) [1]
Norastemizole (Astemizole metabolite) [1] - No effect (in experimental model) [1] Largely devoid of effects [1] Not applicable (No effect in model) [1]

Detailed Experimental Methodology

The key data in the comparison table comes from a 1996 comparative study that used a guinea pig model to evaluate the arrhythmogenic potential of second-generation antihistamines [1]. The methodology is detailed below.

Objective

To evaluate and compare the arrhythmogenic potential of a series of second-generation antihistamines in a quantitative experimental model predictive of adverse clinical ECG effects in humans [1].

Experimental Workflow

The following diagram outlines the key steps and measurements taken in the experimental protocol.

G A Intravenous Administration of Antihistamine B Continuous Measurement of: - ECG (Heart Rate, PR, QRS, QTc) - Blood Pressure A->B C ECG Waveform Analysis B->C D Key Metric: Determine Lowest Dose Causing Significant QTc Prolongation C->D F Calculate Therapeutic Ratio: Lowest Arrhythmogenic Dose / Antihistamine ED50 D->F E Determine Antihistamine ED50 (Dose that inhibits 50% of histamine-induced bronchospasm) E->F

Key Parameters and Analysis
  • ECG Analysis: The ECG waveform was analyzed for QTc interval (corrected QT), PR interval, QRS interval, and heart rate [1].
  • Arrhythmia Assessment: Researchers observed for specific arrhythmias, including the presence of morphologically aberrant T-waves and torsades de pointes (TdP)-type arrhythmias [1].
  • Therapeutic Ratio: The core of the comparison was the ratio between the lowest dose causing significant QTc prolongation and the peripheral antihistamine ED50 (the dose required to achieve 50% inhibition of histamine-induced bronchospasm). A smaller ratio indicates a narrower safety margin [1].

Mechanism of Cardiotoxicity

The cardiotoxicity observed with certain antihistamines is not a class effect but is linked to their specific ability to block a particular potassium channel in heart cells [1] [2].

G A Administration of Specific Antihistamine (e.g., this compound, Astemizole) B Blockade of hERG Potassium Channels (IKr current) in Cardiomyocytes A->B C Delayed Repolarization during Phase 3 of Action Potential B->C D Prolongation of QT Interval on Surface ECG C->D E Risk of Torsades de Pointes (TdP) and Ventricular Fibrillation D->E

  • The hERG Channel: The "human Ether-à-go-go-Related Gene" (hERG) encodes the rapid delayed rectifier potassium channel (IKr), which is crucial for the repolarization phase of the cardiac action potential [2]. Blocking this channel disrupts the normal electrical recovery of the heart muscle.
  • Risk Factors: The risk of TdP is heightened by factors that increase the drug's serum concentration, such as overdose, impaired metabolism (e.g., liver disease), or drug interactions. This compound and astemizole are metabolized by the cytochrome P450 enzyme CYP3A4, and concurrent use with strong inhibitors of this enzyme (e.g., ketoconazole, erythromycin) can lead to dangerous drug accumulation [2].

Important Context and Limitations for Professionals

  • Not a Class Effect: Cardiotoxicity is confirmed to be not a class effect of second-generation antihistamines. Structural similarities (e.g., between this compound and ebastine) can explain shared toxicities, while safe alternatives like cetirizine and loratadine exist [1].
  • Metabolites are Key: The cardiotoxic potential is often not shared by the active metabolites of these drugs. Fexofenadine (this compound carboxylate), carebastine (from ebastine), and norastemizole were found to be largely devoid of adverse ECG effects in the experimental model, which guided the development of safer third-generation options [1] [2].
  • Clinical Translation: While the guinea pig model is predictive, clinical outcomes can be influenced by additional human factors. Astemizole and this compound were subsequently withdrawn from the market due to these risks, underscoring the real-world relevance of such preclinical findings [2] [3].

References

terfenadine vs astemizole QTc prolongation studies

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Cardiotoxicity

Both terfenadine and astemizole exert their cardiotoxic effects primarily by disrupting the normal repolarization of the cardiac action potential, which is visually represented on an electrocardiogram (ECG) as the QT interval. The core mechanism is the blockade of a specific potassium channel.

G Drug This compound / Astemizole hERG Block hERG Channel Drug->hERG IKr Inhibit IKr Potassium Current hERG->IKr APD Prolonged Action Potential IKr->APD EAD Early Afterdepolarizations (EADs) APD->EAD QT QTc Interval Prolongation APD->QT TdP Risk of Torsades de Pointes (TdP) EAD->TdP QT->TdP

The diagram above illustrates the primary pathway. The main molecular target is the rapidly activating delayed rectifier potassium channel (IKr), which is encoded by the hERG (human ether-à-go-go-related gene) gene [1] [2] [3]. Blocking this channel delays ventricular repolarization, leading to a prolonged QT interval and creating a substrate for the lethal arrhythmia Torsades de Pointes (TdP) [4] [5].

While this is the primary pathway, it's important to note that this compound, especially at higher concentrations, also blocks other cardiac channels, including sodium channels (INa), which can lead to QRS complex widening and other types of ventricular tachycardia [6].

Direct Comparative Analysis of QTc Prolongation

The following table summarizes key findings from studies that directly compare the effects of this compound and astemizole. The most telling data often comes from studies that relate the dose required for an allergic response to the dose that causes cardiotoxicity.

Compound Model / Study Type Key Metric for QTc Prolongation Experimental Findings
This compound In vivo (Guinea pig) [4] Lowest arrhythmogenic dose vs. peripheral antihistamine ED50 Dose for QTc prolongation was 1-4 times its antihistamine dose.
Astemizole In vivo (Guinea pig) [4] Lowest arrhythmogenic dose vs. peripheral antihistamine ED50 Dose for QTc prolongation was 1-4 times its antihistamine dose.
This compound In vitro (Guinea pig myocytes) [5] IC50 for IKr channel blockade IC50 = 50 nM
Astemizole In vitro (Guinea pig myocytes) [5] IC50 for IKr channel blockade IC50 = 1.5 nM (significantly more potent than this compound)

This data shows that while both drugs have a similar narrow therapeutic window for cardiotoxicity in vivo, astemizole is a more potent blocker of the hERG channel in vitro [5].

Detailed Experimental Protocols

To ensure reproducibility and critical evaluation, here is a summary of the methodologies from two key studies cited in the tables.

Protocol 1: Comparative Analysis in an Experimental Animal Model [4]

  • Objective: To evaluate and compare the arrhythmogenic potential of second-generation antihistamines.
  • Model: Guinea pigs.
  • Dosing: Drugs administered intravenously.
  • Primary Measurements: Continuous electrocardiographic (ECG) parameters were measured, including QTc, PR, and QRS intervals, as well as heart rate and blood pressure.
  • Data Analysis: The lowest dose causing significant QTc prolongation was identified. This arrhythmogenic dose was then compared to the dose required to achieve 50% inhibition of a histamine-induced bronchospasm (antihistamine ED50) to determine the cardiotoxic safety margin.
  • Key Outcome Measure: The ratio of the arrhythmogenic dose to the antihistamine ED50.

Protocol 2: Cardiac Electrophysiology in Isolated Myocytes [5]

  • Objective: To investigate the direct electrophysiological actions on ventricular cells.
  • Model: Isolated guinea pig ventricular myocytes.
  • Technique: Whole-cell patch-clamp recording.
  • Primary Measurements:
    • Action Potential Duration (APD): Myocytes were paced at different frequencies, and APD was measured before and after drug application.
    • Ion Current Blockade: The concentration-dependent blockade of the IKr potassium current was assessed. The concentration that produced half-maximal block (IC50) was calculated for each drug.
  • Key Outcome Measures: Prolongation of APD, incidence of early afterdepolarizations (EADs), and IC50 for IKr blockade.

Important Nuances and Clinical Implications

  • It's Not a Class Effect: Cardiotoxicity is not universal to all second-generation antihistamines. Contemporary antihistamines like cetirizine and loratadine (and its metabolite, descarboethoxyloratadine) were found to be largely devoid of adverse ECG effects in the same models where this compound and astemizole were toxic [4] [3]. This highlights that safety is molecule-specific.
  • The Critical Role of Metabolism and Drug Interactions: this compound is a prodrug that undergoes extensive first-pass metabolism by the liver enzyme CYP3A4 to form fexofenadine, which is not cardiotoxic [1] [7]. Drug interactions with potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or liver disease can lead to toxic accumulations of the parent drug, dramatically increasing the risk of TdP [1] [8]. This was a primary reason for this compound's withdrawal from the market.

Conclusion Summary

For researchers and drug development professionals, the cases of this compound and astemizole serve as critical historical lessons:

  • Shared Mechanism: Both drugs are potent hERG/IKr channel blockers, leading to QTc prolongation and TdP risk.
  • Potency Difference: Astemizole demonstrates greater potency in blocking the hERG channel in vitro compared to this compound.
  • Clinical Outcome: Their narrow therapeutic window, combined with the high risk of dangerous drug-drug interactions, rendered their risk-benefit profile unacceptable, leading to their withdrawal from widespread clinical use.

References

Terfenadine vs. Cetirizine: Safety and Efficacy at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Terfenadine Cetirizine
Drug Class Second-generation antihistamine (prodrug) [1] Second-generation antihistamine (active drug) [2] [1]
Primary Safety Concern hERG channel inhibition, leading to QT prolongation and risk of Torsades de Pointes [3] [4] [1] Central Nervous System (CNS) depression (drowsiness, though less than first-gen) [5] [2]
Market Status Withdrawn due to cardiotoxicity [4] [6] Widely available [2]
Cardiac Effects IC50 for hERG inhibition is well-characterized; risk is exacerbated by metabolic inhibition [3] [4] No significant effect on QT interval; considered to have no cardiac risk at standard doses [1]
Common Side Effects In clinical use: fatigue, drowsiness (less than cetirizine in one study) [5] Drowsiness (dose-dependent), dry mouth, fatigue [5] [2]
Comparative Efficacy (Chronic Idiopathic Urticaria) Effective; similar onset and intensity of symptom regression vs. cetirizine [5] Effective; similar onset and intensity of symptom regression vs. This compound [5]
Tolerability (Physician-Assessed) Good or excellent for 92% of patients [5] Good or excellent for 81% of patients (p < 0.05) [5]
Adverse Event Rate (in study) 19% (primarily fatigue/drowsiness) [5] 33% (primarily fatigue/drowsiness) [5]

Experimental Data and Protocols

The data in the table is supported by specific experimental methods, which are crucial for interpreting the findings.

  • Clinical Trial in Chronic Idiopathic Urticaria: A 1993 double-blind, double-placebo study compared this compound (120 mg) and cetirizine (10 mg) over 14 days. Symptoms (pruritus, erythema, sleep discomfort) were assessed every two hours on day one and at the study's end. While efficacy was similar, tolerability was significantly better in the this compound group, though both drugs showed high efficacy [5].
  • hERG Patch-Clamp Assay: This is the gold-standard non-clinical assay to assess a drug's potential to inhibit the hERG potassium channel and prolong the QT interval. The protocol involves expressing hERG channels in a cell line (like HEK-293) and using a manual patch-clamp to measure the current inhibition by different concentrations of a drug, allowing for the calculation of an IC50 value [3] [6]. This compound is often used as a positive control in these assays due to its known potent hERG inhibition [3].

Mechanism of this compound's Cardiotoxicity

The primary reason for this compound's withdrawal is its direct inhibition of the hERG channel, a critical mechanism that can be visualized as follows:

G A This compound Administration B Inhibition of hERG K+ Channel A->B C Reduced IKr Potassium Current B->C D Prolonged Cardiac Action Potential C->D E Prolonged QT Interval on ECG D->E F Increased Risk of Torsades de Pointes E->F

This cardiotoxic effect is particularly dangerous when this compound metabolism is impaired (e.g., by liver disease or co-administration with CYP3A4 inhibitors like ketoconazole), leading to elevated parent drug levels [1]. Its metabolite, fexofenadine, does not carry this risk and has replaced this compound in clinical practice [4].

Key Takeaways for Professionals

  • This compound is a Classic Safety Case Study: Its history underscores the critical importance of thorough hERG channel screening during drug development. It serves as a positive control in non-clinical assays [3] and a example of metabolic interactions leading to serious adverse events [1].
  • Cetirizine Offers a Safer Profile: While it carries a higher incidence of drowsiness than this compound in some studies, cetirizine is not associated with clinically significant hERG inhibition or cardiotoxicity, making it a safer therapeutic option [1].
  • Context is Key: The older clinical trial [5] showing better tolerability for this compound is overshadowed by its subsequent withdrawal for a rare but fatal side effect. This highlights the need to evaluate safety data from multiple sources and over the long term.

References

terfenadine vs loratadine receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes key experimental data comparing terfenadine and loratadine.

Parameter This compound Loratadine Experimental Context
In Vitro Anti-Mast Cell Proliferation (IC₅₀) 1-20 μM [1] 10-50 μM [1] Suppression of spontaneous growth of human (HMC-1) and canine neoplastic mast cells [1].
In Vivo Antihistamine Potency (ED₄₀) 0.44 mg/kg [2] 0.08 mg/kg [2] Oral dose for 40% inhibition of intravenous histamine-induced bronchoconstriction in guinea pigs [2].
Cardiac K⁺ Channel (IKr/HERG) Blockade High Potency: ~1 μM causes complete suppression [3]. Low Potency: Little to no effect at 1 μM [3]. Effect on delayed rectifier K⁺ channels in guinea pig ventricular myocytes and HERG expressed in Xenopus oocytes [3].
Central vs. Peripheral H₁ Selectivity ~10x more potent against peripheral (i.v.) vs. central (i.c.v.) histamine response [2]. ~10x more potent against peripheral (i.v.) vs. central (i.c.v.) histamine response [2]. Ratio of oral dose potency against i.v. vs. i.c.v. histamine-induced bronchoconstriction in guinea pigs [2].

Detailed Experimental Protocols

To evaluate the data, it is critical to understand the methodologies from which they were derived.

  • In Vitro Mast Cell Growth Inhibition [1]

    • Cell Lines Used: Human mast cell leukemia line (HMC-1), canine mastocytoma lines (C2, NI-1), and primary neoplastic mast cells from human and canine patients.
    • Culture Conditions: Cells were cultured in IMDM or RPMI 1640 media, supplemented with 10% Fetal Calf Serum (FCS) and antibiotics, at 37°C and 5% CO₂.
    • Growth Assay: Cell proliferation was measured using ³H-thymidine incorporation. Cells were exposed to varying concentrations of this compound, loratadine, or other antihistamines.
    • Apoptosis Assay: Apoptosis-inducing effects were analyzed, and potential cooperative effects with KIT-targeting drugs (PKC412, dasatinib) were investigated.
  • In Vivo Antihistamine Potency (Guinea Pig Model) [2]

    • Animal Preparation: Anesthetized, spontaneously breathing guinea pigs were instrumented for measurement of airway resistance and dynamic lung compliance.
    • Histamine Challenge: Bronchoconstriction was induced via either intravenous (i.v.) histamine (assessing peripheral H₁ receptors) or intracerebroventricular (i.c.v.) histamine (assessing central H₁ receptors).
    • Drug Administration: Loratadine, this compound, or diphenhydramine were administered orally 2 hours before the histamine challenge.
    • Data Analysis: The dose required to achieve 40% inhibition (ED₄₀) of the bronchoconstrictive response was calculated for each route and drug.
  • Cardiac K⁺ Channel Blockade (Electrophysiology) [3]

    • Preparation: The whole-cell patch-clamp technique was applied to isolated rat and guinea pig ventricular myocytes. Additionally, HERG channels were expressed in Xenopus oocytes for study.
    • Channels Studied: Multiple K⁺ channels were examined, including the inward rectifier (I({K1})), transient outward current (I({to})), and the rapid (I({Kr})) and slow (I({Ks})) components of the delayed rectifier.
    • Protocol: Myocytes or oocytes were exposed to increasing concentrations of this compound or loratadine. The resulting changes in K⁺ current amplitude were measured to determine the drugs' blocking potency.

Signaling Pathways and Drug Actions

The diagram below illustrates the key molecular pathways and targets discussed in the literature.

This diagram summarizes the core pharmacological relationships:

  • Therapeutic Actions (Green): Both drugs potently block peripheral H1 receptors to relieve allergic symptoms and have limited central access, making them non-sedating [2] [4]. This compound also directly inhibits mast cell growth [1].
  • Adverse Effects (Red): this compound strongly blocks cardiac potassium channels (like HERG), which explains its cardiotoxicity and market withdrawal. Loratadine shows minimal such effect [3].

Key Insights for Research and Development

The experimental data reveals critical structure-activity and safety considerations:

  • This compound's Higher Risk-Benefit Profile: While this compound shows greater in vitro potency in non-H1 receptor effects (e.g., anti-proliferation, channel blockade), this is directly linked to its life-threatening cardiotoxicity via hERG channel inhibition, leading to its withdrawal from the market [3] [5].
  • Loratadine's Clinical Safety: Loratadine's primary advantage is its superior safety profile, particularly its lack of significant cardiac K⁺ channel blockade at therapeutic concentrations, making it a safer clinical choice [3] [4].
  • Peripheral Selectivity is Key: The property of being "non-sedating" is achieved through poor penetration of the blood-brain barrier, a trait shared by both second-generation antihistamines [2].

References

Efficacy Comparison of Terfenadine and Other H1 Antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Condition Comparator Outcome Summary Experimental Data & Findings
Allergic Rhinitis [1] [2] [3] Chlorpheniramine Equally effective [1] [2]. Design: Multicenter, double-blind, placebo-controlled. Dose: Terfenadine (60 mg bid) vs. Chlorpheniramine (8 mg bid). Findings: Both drugs were approximately equally potent in reducing sneezing, rhinorrhea, and nasal itching, and significantly better than placebo. Neither was effective for nasal congestion [1].
Allergic Rhinitis [3] Loratadine Equally effective [3]. Design: Double-blind study. Dose: this compound (60 mg twice daily) vs. Loratadine (10 or 40 mg/day). Findings: The two drugs were comparable in improving rhinitis symptoms [3].
Allergic Rhinitis [3] Astemizole Comparable long-term efficacy; faster onset for this compound [3]. Design: Double-blind, placebo-controlled. Dose: this compound (10 mg once daily) vs. Astemizole (10 mg once daily). Findings: this compound provided more rapid relief of symptoms, but after 8 weeks of treatment, both drugs appeared comparable [1] [3].
Chronic Idiopathic Urticaria [4] Cetirizine Cetirizine more effective [4]. Design: 20-day, double-blind, randomized, parallel study. Dose: Cetirizine (10 mg once daily) vs. This compound (60 mg twice daily). Findings: Cetirizine was more effective in controlling symptoms based on investigators' overall assessment, patient evaluations, and symptom scales [4].
Chronic Urticaria [3] Hydroxyzine / Cetirizine This compound at least as effective [3]. Design: Global assessment of efficacy. Dose: this compound (60 mg twice daily) vs. others. Findings: this compound was reported to be at least as effective as hydroxyzine (100 mg/day) and cetirizine (10 mg/day) [3].
Asthma (Pollen-Induced) [5] Placebo This compound more effective [5]. Design: 9-week, double-blind, crossover study. Dose: this compound (180 mg three times daily) vs. Placebo. Findings: this compound significantly reduced symptoms of cough (76.9%) and wheeze (46.9%), improved morning/evening peak expiratory flow, and reduced bronchodilator use by 40.3% [5].
Skin Test (Histamine-Induced) [6] Multiple Antihistamines Cetirizine superior; this compound superior to Fexofenadine [6]. Design: Epicutanous histamine-induced wheal and flare model in healthy volunteers. Findings: Cetirizine was superior to this compound, fexofenadine, and loratadine in inhibiting the wheal and flare response. This compound proved superior to its metabolite, fexofenadine [6].

Detailed Experimental Protocols

For researchers, the key methodologies from the cited studies are outlined below.

Clinical Trials for Allergic Rhinitis and Urticaria

These studies typically employed randomized, double-blind, and parallel-group or crossover designs.

  • Population: Patients with diagnosed seasonal/perennial allergic rhinitis or chronic idiopathic urticaria [1] [4].
  • Intervention & Comparison: this compound at standard doses (e.g., 60 mg twice daily) compared with another active antihistamine (e.g., chlorpheniramine, cetirizine) or a placebo [1] [4].
  • Outcome Measures:
    • Subjective Symptoms: Patient-recorded scores for sneezing, rhinorrhea, nasal itching, and ocular symptoms, typically on a graded scale (e.g., 0-3) [1] [5].
    • Global Assessment: Overall efficacy rated by both investigators and patients, often using a visual analog scale [4] [3].
  • Data Analysis: Comparison of mean symptom scores and global assessment outcomes between treatment groups, using statistical tests to determine significance versus placebo and comparative drugs [1] [4].
Skin Wheal and Flare Model (Preclinical/Pharmacodynamic)

This model quantitatively assesses the peripheral anti-H1 activity of antihistamines.

  • Principle: A fixed amount of histamine is introduced into the skin via intradermal injection or prick test, inducing a measurable wheal (swelling) and flare (redness) response. The test drug's ability to suppress this response is measured [2] [6].
  • Procedure:
    • Healthy volunteers receive a single dose of the antihistamine or placebo [2].
    • At specified time points (e.g., 0.5, 1, 2, 3, 12 hours post-dose), histamine is administered, and the diameter or area of the wheal and flare is measured [2] [6].
  • Outcome: Percentage suppression of the wheal and flare area compared to baseline or placebo. This allows for direct comparison of the potency and duration of action of different antihistamines [6].

Pharmacological Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of H1 antagonists and the workflow for the key experimental models discussed.

cluster_mechanism Mechanism of H1 Antagonists (Inverse Agonism) cluster_studies Key Experimental Models Histamine Histamine H1_Receptor_Active H1 Receptor (Active State) Histamine->H1_Receptor_Active Binds & Stabilizes Allergic_Response Allergic Response (Bronchoconstriction, Pruritus, Wheal & Flare) H1_Receptor_Active->Allergic_Response H1_Receptor_Inactive H1 Receptor (Inactive State) Response_Suppressed Suppressed Allergic Response H1_Receptor_Inactive->Response_Suppressed Antihistamine Antihistamine Antihistamine->H1_Receptor_Inactive Binds & Stabilizes Clinical_Trial Clinical Trial (Rhinitis/Urticaria) CT_Design Design: Randomized, Double-Blind, Controlled Clinical_Trial->CT_Design CT_Pop Population: Patients with specific allergic condition Clinical_Trial->CT_Pop CT_Out Outcome: Subjective symptom scores & global assessment Clinical_Trial->CT_Out Skin_Test Skin Wheal & Flare Test ST_Design Design: Controlled, single/ multiple dose Skin_Test->ST_Design ST_Pop Population: Healthy volunteers Skin_Test->ST_Pop ST_Out Outcome: Objective measurement of wheal & flare suppression Skin_Test->ST_Out Asthma_Study Asthma Challenge Study AS_Design Design: Controlled, crossover Asthma_Study->AS_Design AS_Pop Population: Patients with mild atopic asthma Asthma_Study->AS_Pop AS_Out Outcome: Lung function (PEFR), symptom scores Asthma_Study->AS_Out

Critical Safety and Status Note

It is crucial to emphasize that This compound was withdrawn from the U.S. market and superseded by fexofenadine in the 1990s [7]. The primary reason was the risk of a specific, serious cardiac arrhythmia called torsades de pointes, which is linked to QT interval prolongation. This risk was significantly heightened in cases of overdose or when this compound metabolism was impaired (e.g., by concomitant use of CYP3A4 inhibitors like ketoconazole or grapefruit juice) [7]. Fexofenadine, the active metabolite of this compound, was developed to provide the same antihistaminic efficacy without the cardiotoxic risk [7].

References

Comparison of Terfenadine Arrhythmia Predictive Models

Author: Smolecule Technical Support Team. Date: February 2026

Model Type Key Measured Parameters Experimental Outcome with Terfenadine Key Insights & Advantages
In Vivo Animal Models (Guinea Pig, Rat) [1] [2] [3] QT/QTc interval prolongation, onset time of arrhythmias, heart rate, blood pressure, occurrence of Torsades de Pointes [1] [2] [3]. Dose-dependent QTc prolongation; induced or exacerbated ventricular arrhythmias in models using BaCl₂/aconitine [1] [2]. Classic, well-established. Confirms the link between QTc prolongation and arrhythmogenesis. Allows for the comparison of cardiotoxic potential between different drugs [1].
In Vitro Patch-Clamp & Cell Cultures [4] [5] Blockade of specific ion currents, particularly the hERG channel (IKr) and other K⁺ channels (IKs, IKl, Ito) [4] [5]. Potently inhibits hERG/IKr current (IC₅₀ in sub-micromolar range). Also blocks IKs and other cardiac K⁺ channels at higher concentrations [5]. Reveals direct mechanism. Identifies this compound's high-affinity binding to the hERG channel from the intracellular side, explaining the molecular basis of its cardiotoxicity [4] [5].
In Vitro Heart:Liver MPS (Organ-on-a-Chip) [6] Field Potential Duration (FPD), beat rate, parent and metabolite concentrations (temporal PK/PD) in a recirculating system [6]. In a "heart-only" model, this compound caused severe FPD prolongation. In a connected "heart:liver" model, the effect was mitigated due to metabolism of this compound to less cardiotoxic fexofenadine [6]. Advanced and translational. Captures complex pharmacokinetic-pharmacodynamic (PK/PD) relationships and the critical role of metabolism in a human-relevant, multi-organ system [6].
AI-Based ECG Analysis [7] [8] [9] Automated classification of arrhythmia types from ECG signals using metrics like accuracy, sensitivity, specificity, and F1-score [7] [8]. N/A (These are general tools not specific to this compound). High-throughput detection. AI/Deep Learning models (CNNs, Transformers) can achieve >94% accuracy in arrhythmia detection, aiding in the rapid analysis of large ECG datasets from preclinical or clinical studies [7] [8].

Detailed Experimental Protocols

Here is a deeper look into the methodologies for the key models cited.

In Vivo Guinea Pig Model (Conscious Telemetered)

This protocol is designed to assess ECG effects in conscious, unstressed animals, avoiding the confounding effects of anesthesia [3].

  • Animal Preparation: Dunkin Hartley guinea pigs are surgically implanted with telemetry transmitters that continuously record the electrocardiogram (ECG).
  • Dosing: Following recovery, animals are administered this compound (e.g., 50 mg/kg, orally) either alone or in combination with a metabolic inhibitor like ketoconazole (200 mg/kg).
  • Data Collection & Analysis: ECG parameters (RR interval, QT interval, heart rate) are recorded before and for several hours after drug administration. The QT interval is typically corrected for heart rate using a formula like Bazett's (QTc = QT/RR¹⁄²). The lowest dose producing significant QTc prolongation is compared to the drug's peripheral antihistamine dose (ED₅₀) to determine a cardiotoxic safety margin [1] [3].
Whole-Cell Patch-Clamp Technique on hERG Channels

This method directly quantifies this compound's interaction with its primary cardiac ion channel target [4] [5].

  • Cell Preparation: HEK (Human Embryonic Kidney) 293 cells that have been genetically engineered to stably express the hERG channel are used.
  • Electrophysiology: A glass microelectrode forms a tight seal ("giga-ohm seal") on a single cell, providing electrical access to the cell's interior. The cell is voltage-clamped, and a specific protocol is run to activate the hERG potassium current.
  • Drug Application & Measurement: this compound is applied to the bath solution (extracellular) or included in the pipette solution (intracellular). The degree of hERG current suppression is measured before and after drug application. The concentration that inhibits 50% of the current (IC₅₀) is calculated, providing a direct measure of the drug's potency for hERG blockade [4] [5].
Heart:Liver Microphysiological System (MPS)

This innovative model captures integrated organ interactions and temporal PK/PD relationships [6].

  • System Setup: The MPS consists of a microfluidic circuit with chambers for patterned human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) and primary human hepatocytes, connected by a recirculating, serum-free medium.
  • Functional Measurement: The cardiac chamber is integrated with a multi-electrode array (MEA) to non-invasively and continuously measure the Field Potential Duration (FPD), a surrogate for the cardiac action potential duration and the clinical QT interval.
  • PK/PD Experiment: this compound is introduced into the system's medium. The FPD is tracked over time (e.g., 24 hours) alongside medium and cellular concentrations of both this compound and its metabolite, fexofenadine. This allows for the direct correlation of parent compound and metabolite levels with the dynamic functional response (FPD prolongation) in the presence and absence of a metabolically active liver compartment [6].

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the core mechanism of this compound's cardiotoxicity and the workflow for validating it in a heart:liver MPS model.

G This compound This compound hERG_Channel hERG K+ Channel This compound->hERG_Channel Binds to intracellular site K_Efflux K+ Efflux Blocked hERG_Channel->K_Efflux Blocks APD_Prolongation Prolonged Action Potential K_Efflux->APD_Prolongation QT_Prolongation QT Interval Prolongation (ECG) APD_Prolongation->QT_Prolongation Arrhythmia_Risk Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia_Risk

Diagram 1: this compound-Induced Arrhythmia Pathway. This chart shows the established mechanism where this compound blocks the hERG potassium channel in heart cells, leading to action potential prolongation and increased arrhythmia risk.

G Start Setup Heart:Liver MPS A Introduce this compound Start->A B Systemic Recirculation A->B C Liver Metabolism (this compound → Fexofenadine) B->C E Real-time PD Measurement (Cardiac FPD via MEA) B->E Direct cardiac exposure D Dynamic PK Sampling (Measure [Terf] & [Fexo]) C->D F Temporal PK/PD Modeling D->F E->F

Diagram 2: Heart:Liver MPS Experimental Workflow. This flowchart outlines the process of using a microphysiological system to study the temporal relationship between this compound pharmacokinetics (PK) and its pharmacodynamic (PD) effects on the heart.

Key Validation Insights for Professionals

  • Cardiotoxicity is Not a Class Effect: Early comparative studies were crucial in demonstrating that dangerous QTc prolongation is specific to certain second-generation antihistamines like this compound and astemizole, while others like loratadine and cetirizine were found to be largely devoid of this effect in preclinical models [1] [5].
  • The Critical Role of Metabolism: this compound itself is a potent hERG blocker, but it is rapidly metabolized by CYP3A4 to fexofenadine, which has a much lower cardiotoxic potential. This explains why the risk of arrhythmia in humans became apparent primarily with drug overdose or co-administration with CYP3A4 inhibitors (e.g., ketoconazole), and it highlights the necessity of using models that incorporate metabolism, like the heart:liver MPS, for accurate risk prediction [3] [6].
  • Intracellular Access is Key: Recent research suggests that this compound's access to its binding site on the hERG channel is limited by intracellular binding components, creating concentration gradients within the cell. This finding can inform more accurate in vitro to in vivo extrapolations for highly lipophilic drugs [4].

References

terfenadine metabolite activity compared to parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Methodologies

For researchers, the experimental context behind these findings is critical. The table below outlines key methodologies used to compare terfenadine and fexofenadine.

Experiment Objective Key Experimental Model/Methodology Summary of Findings

| Compare Clinical Efficacy in Allergy | Nasal Provocation Test with Allergen [1]:

  • Double-blind, randomized, two-way crossover study.
  • Patients with seasonal allergic rhinitis received 120 mg of this compound or fexofenadine 2 hours before a controlled allergen challenge. | - Fexofenadine provided significantly better protection against the immediate allergic reaction than this compound.
  • The allergen concentration required to trigger a reaction was significantly higher after fexofenadine administration. | | Investigate Hepatobiliary Disposition | Sandwich-Cultured Rat Hepatocytes & PK Modeling [2]:
  • Used to study sequential processes of uptake, metabolism, and biliary excretion of the drug/metabolite pair. | - Confirmed fexofenadine is an active metabolite generated from this compound.
  • The Biliary Excretion Index (BEI) of fexofenadine was the same whether it was preformed or generated from this compound metabolism.
  • Pharmacokinetic modeling revealed different rate constants for uptake and excretion. | | Establish Cardiac Toxicity Mechanism | In Vitro hERG Channel Assay [3]:
  • Blockade of the human ether-à-go-go-related gene (hERG) potassium channel expressed in Xenopus oocytes was measured. | - this compound is a potent open-channel blocker of hERG, with an IC50 of 204 nM.
  • This blockade is the primary mechanism for its QT-prolonging effect. | | Evaluate Anticancer Potential | In Vitro & In Vivo Cancer Models [4]:
  • Used human colorectal cancer HCT116 cells and mouse xenograft models.
  • Employed flow cytometry, western blot, and luciferase assays. | - this compound induced apoptosis in HCT116 cells by abrogating STAT3 signaling.
  • It modulated Bax/Bcl-2 balance, stimulated caspase cascade, and suppressed tumor growth in mice. |

Research Applications & Pathways

This compound is now being investigated for potential drug repurposing, primarily in oncology and infectious disease. Its anticancer activity appears to work through multiple pathways, as illustrated below.

G cluster_primary Primary Antihistamine Action (H1R) cluster_anticancer Investigated Anticancer Mechanisms This compound This compound H1R Histamine H1 Receptor (H1R) This compound->H1R Antagonizes Apoptosis Induces Mitochondrial Apoptosis This compound->Apoptosis STAT3 Suppresses STAT3 Signaling This compound->STAT3 TopoII Inhibits Bacterial Type II Topoisomerases This compound->TopoII Antimicrobial Effect Gq Gαq/11 Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PKC PKC Activation PLC->PKC Ca Calcium Release PLC->Ca Downstream Downstream Signaling (Edema, Pruritus) PKC->Downstream Ca->Downstream Bax ↑ Bax (Pro-apoptotic) Apoptosis->Bax MEK_ERK Inhibits MEK/ERK STAT3->MEK_ERK JAK2 Inhibits JAK2 STAT3->JAK2 Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bax->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Caspase Caspase Cascade (-9, -7, -3) CytoC->Caspase PARP PARP Cleavage (Apoptosis) Caspase->PARP pSTAT3 ↓ p-STAT3 (Tyr705) MEK_ERK->pSTAT3 JAK2->pSTAT3 GeneProducts ↓ Survivin, Cyclin D1 (Evasion of Apoptosis) pSTAT3->GeneProducts

The diagram above shows that this compound's effects extend beyond H1 receptor blockade. Research indicates it can induce cancer cell death via the mitochondrial apoptosis pathway and inhibit pro-survival STAT3 signaling [4]. Separately, it has been identified as an inhibitor of bacterial type II topoisomerases, explaining its antimicrobial activity against pathogens like Staphylococcus aureus [5].

Key Takeaways for Researchers

  • The this compound-Fexofenadine Switch is a classic case in drug development highlighting the importance of metabolite screening and cardiac safety testing (specifically hERG inhibition) early in the discovery process.
  • Fexofenadine's Value lies in its favorable safety profile, being non-sedating and free from the cardiotoxicity of its parent compound, while maintaining or even exceeding its antihistamine efficacy [1] [6].
  • This compound's Research Potential is being re-evaluated in new fields like oncology and antimicrobial therapy, though its hERG liability remains a major challenge for therapeutic repurposing [4] [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to off-white crystalline powder
Crystals from acetone

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

471.313729551 g/mol

Monoisotopic Mass

471.313729551 g/mol

Heavy Atom Count

35

LogP

7.1
log Kow = 7.63 (est)
7.1

Appearance

Solid powder

Melting Point

146.5-148.5 °C
146.5 - 148.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7BA5G9Y06Q

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of allergic rhinitis, hay fever, and allergic skin disorders.

Therapeutic Uses

Anti-Allergic Agents; Anti-Asthmatic Agents; Histamine H1 Antagonists
Antihistaminic
This study was a single center trial comparing the effects of the nonsedating antihistamine terfenadine, at a dose of 120 mg twice a day, with placebo in the treatment of rhinitis symptoms associated with the common cold. Forty-nine subjects were treated with terfenadine, 120 mg twice each day, and 48 subjects were treated with placebo twice each day for four or five days. Evaluations by both subjects and physicians suggest that terfenadine at 120 mg given twice daily marginally improved sneezing and total symptom scores at day 4. When comparing terfenadine to placebo, neither the symptoms nor signs of the common cold improved in a clinically or statistically significant manner. Terfenadine was well tolerated and had a low incidence of side effects. Terfenadine was found to be ineffective in the treatment of the signs and symptoms of the common cold.
Results of a double blind, randomized, placebo controlled, parallel study in 37 patients indicate that terfenadine, 60 mg twice a day, is significantly more effective than placebo and as effective as hydroxyzine, 25 mg four times a day in the treatment of chronic idiopathic urticaria without causing the somnolence that was associated with the use of hydroxyzine.
For more Therapeutic Uses (Complete) data for TERFENADINE (10 total), please visit the HSDB record page.

Pharmacology

Terfenadine, an H1-receptor antagonist antihistamine, is similar in structure to astemizole and haloperidol, a butyrophenone antipsychotic. The active metabolite of terfenadine is fexofenadine.
Terfenadine is a prodrug that is metabolized by intestinal CYP3A4 to the active form fexofenadine, a selective histamine H1-receptor antagonist with antihistaminic and non-sedative effects. Terfenadine's active metabolite competitively binds peripheral H1-receptors, thereby stabilizing an inactive conformation of the receptor. Consequently, usual allergic responses as a result of mast-cell degranulation followed by the release of multiple inflammatory mediators, such as interleukins, prostaglandins, and leukotriene precursors, are blocked, thereby preventing the triggering of pro-inflammatory pathways.

MeSH Pharmacological Classification

Histamine H1 Antagonists, Non-Sedating

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX12 - Terfenadine

Mechanism of Action

Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. As the drug does not readily cross the blood-brain barrier, CNS depression is minimal.
... Terfenadine appears to have a dual effect on histamine H1-receptors. In vitro studies indicate that terfenadine competitively antagonizes the actions of histamine at concentrations of 15-47 ng/mL, while a relatively irreversible antagonism occurs at higher concentrations (ie, 150-470 ng/mL). Experimental evidence indicates that the drug exhibits a specific and selective antagonism of histamine H1-receptors and that the drug slowly binds to the H1-receptor and forms a stable complex from which it subsequently slowly dissociates. These finding suggest that the prolonged and generally irreversible nature of terfenadin's antagonism of histamine results principally from the drugs slow dissociation from the H1-receptors.
Unlike many other antihistamines, terfenadine does not possess appreciable anticholinergic or antiserotonergic effects at usual antihistaminic doses in pharmacologic studies. However, in clinical trials there was no difference in the frequency of anticholinergic-like effects (eg, dryness of the nose, mouth, throat and/or lips)observed with terfenadine or other antihistamines (ie, chlopheniramine, clemastine, dexchlorpheniramine). Terfenadine also does not exhibit any appreciable alpha or beta-adrenergic blocking activity or histamine H2-receptor antagonism.
Terfenadine has increased urinary bladder capacity in individuals with normal bladder function and in some patients with neurogenic bladder and overactive detrusor muscle function, probably via a histamine H1-antagonist effect on the detrusor muscle; this effect appears to vary diurnally, being maximal at night.
The mechanism of the cardiotoxic effects of certain "nonsedating" antihistamines including terfenadine currently is not understood, and would appear to be contrary to what would be expected from studies on cardiac histamine H1-receptors; therefore, the possibility that H3-receptors (mediating a regulatory feedback mechanism) may be involved has been suggested. Limited evidence from animal models using terfenadine suggests that the cardiotoxic effects of the drug may result at least in part from blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). In some animal studies using fexofenadine, no blockade of the potassium channel involved in repolarization of cardiac cells was observed which may indicate a lack of fexofenadine-induced cardiotoxicity. In addition,in in vitro studies using fexofenadine, no effect was observed on delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0X10-5M. Unlike with other antihistamines, anticholinergic and/or local anesthetic effects appear to be unlikely cause of the cardiac effects of certain "nonsedating" antihistamines, including terfenadine.
Basophils in mononuclear cell populations were challenged with allergens, anti-immunoglobulin E (anti-IgE), C5a or formyl-methyl-leucyl-phenylalanine (FMLP), with or without a short pre-incubation with interleukin-3 (IL-3), in the presence of increasing concentrations of terfenadine. At doses of 0.1-1 ug/mL, terfenadine inhibits histamine release and generation of the sulfidoleukotrienes, leukotriene C4, D4 and E4 in basophils challenged with an IgE-dependent trigger. At concentrations above 10 ug/mL, however, terfenadine induces the histamine release but abolishes the formation of leukotrienes, and this may be due to a cytotoxic effect. In eosinophils, by contrast, terfenadine appears to inhibit the production of leukotrienes by eosinophils, triggered by FMLP only at concentrations above 10 ug/mL (which are toxic to basophils at least). In a double-blind, placebo-controlled study, 15 allergic patients were given skin challenges with specific allergen and with histamine, before and at 3 days, 2 and 4 weeks after treatment with terfenadine (120 mg/day for 3 days). The skin reactions were evaluated visually and followed kinetically by thermography. Terfenadine caused a significant decrease in both the immediate and late-phase reactions. Late-phase reactions to histamine were shown with thermography in some of the patients tested.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

9.4X10-15 mm Hg at 25 °C (est)

Other CAS

50679-08-8

Absorption Distribution and Excretion

On the basis of a mass balance study using 14C labeled terfenadine the oral absorption of terfenadine was estimated to be at least 70%
Although at least 70% of an oral dose of terfenadine is rapidly absorbed from the GI tract following oral administration, the drug undergoes extensive (99%) first-pass metabolism in the liver and GI tract, with minimal (10 ng/mL or less)amounts of an orally administered dose of the drug generally appearing to reach systemic circulation unchanged in healthy individuals. In some cases, increased plasma terfenadine concentrations (exceeding 10 ng/mL) following oral administration of the drug were reported in apparently healthy individuals with no identifiable risk for systemic accumulation of unchanged drug; ... Considerable interindividual variations (up to five-fold) in peak plasma concentrations have been reported with the same oral dose of terfenadine, possibly resulting from interindividual differences in first-pass metabolism and/or enterohepatic circulation of the drug.
The absolute bioavailability of oral terfenadine is not known. When administered orally, terfenadine exhibits linear pharmacokinetics up to doses of 180 mg.
Food may effect the rate slightly but does not appear to effect the extent of GI absorption of terfenadine.
Following oral administration of a single 60-mg terfenadine dose (as tablet or suspension, peak plasma concentrations of the drug occur at about 1-2 hours.
For more Absorption, Distribution and Excretion (Complete) data for TERFENADINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Although the exact metabolic fate of terfenadine is not clearly established, the drug is extensively metabolized in the liver by cytochrome P-450 microsomal enzyme system including CYP3A4 and to a lesser extent in the GI mucosa by CYP3A, principally via oxidation of the terminal methyl group to fexofenadine and via N-dealkylation of the substituted butanol side chain to a piperidine carbinol derivative (alpha,alpha-diphenyl-4-piperidinemethanol). Small amounts of other hydroxylated metabolites also have been detected, but their exact structures have not been elucidated.
It has been suggested that fexofenadine, the main metabolite of terfenadine, may be responsible for the antihistaminic effect of terfenadine since only minimal amounts (10 ng/mL or less) of unchanged drug usually are detected in plasma following oral administration of terfenadine in healthy individuals. The piperidine carbinol derivative lacks both in vivo and in vitro antihistaminic activity.
Terfenadine (Seldane) undergoes extensive metabolism to form azacyclonol and terfenadine alcohol. Terfenadine alcohol is subsequently metabolized to azacyclonol and terfenadine acid. Although testosterone 6 beta-hydroxylation (CYP3A(4)) has been shown to be the principal enzyme involved in the first step in terfenadine's biotransformation (formation of azacyclonol and terfenadine alcohol), the enzymes catalyzing the subsequent metabolic steps in the conversion of terfenadine alcohol to azacyclonol and terfenadine acid have not been identified. The purpose of these studies was to determine the role of cytochrome P450 isoforms in the biotransformation of terfenadine and terfenadine alcohol. To this end, both terfenadine and its alcohol were incubated with 10 individual human liver microsomal samples that have been characterized for major isozyme activities. The metabolites and parent drugs were quantified by HPLC. The formation of azacyclonol and terfenadine alcohol from terfenadine is confirmed to be catalyzed predominantly by CYP3A(4) isozyme, and the ratio of the rate of terfenadine alcohol formation to that of azacyclonol is 3:1. Involvement of the CYP3A(4) in terfenadine metabolism was further confirmed by the following studies: a) inhibition of terfenadine alcohol formation by ketoconazole and troleandomycin, two specific inhibitors of CYP3A(4), and b) time course of terfenadine alcohol formation by cloned human CYP3A(4). When terfenadine alcohol was used as substrate, both the terfenadine acid and azacyclonol formation were also catalyzed by CYP3A(4) isozyme. However, the rate of formation of the terfenadine acid metabolite is almost 9 times faster than that of azacyclonol. The net ratio of terfenadine acid to azacyclonol is 2:1.
Terfenadine is a prodrug, generally completely metabolized to the active form fexofenadine in the liver by the enzyme cytochrome P450 CYP3A4 isoform. Due to its near complete metabolism by the liver immediately after leaving the gut, terfenadine normally is not measurable in the plasma. (Wikipedia) Half Life: 3.5 hours

Wikipedia

Terfenadine

Drug Warnings

Hoechst Marion Roussel, the manufacturer of Seldane and Seldane-D announced that as of February 1, 1998, it will withdraw all single-entity (Seldane) and fixed combination (Seldane-D) preparations of terfenadine from the US market. This announcement was preceded by a declaration of the US Food and Drug administration (FDA) in January 1997 of the agency's intent to withdraw all terfenadine preparations from the US since continued marketing of terfenadine, which interacts with numerous drugs and is potentially cardiotoxic, was no longer necessary because of the availability of a single-entity preparation of fexofenadine (Allegra), the pharmacologically active metabolite of terfenadine that does not share the cardiotoxic and drug interaction potentials of the parent drug. As a result of fexofenadine availability (both as a single entity and fixed combination preparation) as alternatives, Hoechst Marion Roussel concluded that the benefits of continued availability of terfenadine preparations did not outweigh the risks.
The most frequent adverse effects reported with terfenadine are sedation (eg, drowsiness, tiredness, sleepiness, fatigue) and headache, which occur in about 5-16% of patients receiving the drug. Other less frequent adverse nervous system effects include dizziness, nervousness, and weakness. Mental depression, anxiety, malaise, agitation, euphoria, fainting sensation, floating feeling, fear of dying, tingling (eg, of the extremities), insomnia, paresthesia, tremor, decreased concentrating ability, confusion, and nightmares also have occurred. Irritability, incoordination, and vertigo have been reported rarely, and seizures and exacerbation of an underlying seizure disorder also have been reported rarely, usually in association with overdosage of the drug.
Adverse GI effects reportedly occurring in about 5-8% of patients receiving terfenadine Include abdominal distress, nausea, vomiting, and a change in bowel habits (eg, constipation, diarrhea). Increased appetite and weight gain also have been reported.
Dry mouth, nose, throat, and/or lips; cough; sore throat; and epistaxis occur in less than 5% of patients receiving terfenadine.
For more Drug Warnings (Complete) data for TERFENADINE (16 total), please visit the HSDB record page.

Biological Half Life

3.5 hours
Following multiple oral dosing of 60 mg of terfenadine twice daily, steady-state mean elimination half-lives of unchanged terfenadine and the carboxylic acid metabolite (fexofenadine) were 16.4 and 20.2 hours, respectively.
Elimination half-life: 20.3 h

Use Classification

Pharmaceuticals

General Manufacturing Information

Withdrawn from US market, January, 1997.

Analytic Laboratory Methods

Toxicological screening of drugs by microbore high-performance liquid chromatography with photodiode-array detection and ultraviolet spectral library searches.
Reversed-phase high-performance liquid chromatographic analysis of terfenadine at a wavelength of 254 nm. The concn range 0.1-0.8 mg/ml. The relative std deviation was 0.47% and the recovery was 100.4-104.44%.
Analyte: terfenadine; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 200 pg/mL
Analyte: terfenadine; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 100 pg/mL
For more Analytic Laboratory Methods (Complete) data for TERFENADINE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of the metabolites of terfenadine in human urine by thermospray liquid chromatography-mass spectrometry.
Determination of terfenadine and terfenadine acid metabolite in plasma using solid-phase extraction and high-performance liquid chromatography with fluorescence detection. For terfenadine, the validated quantitation range of this method is 10.0-84.2 ng/ml with relative standard deviation of 5.7-30%. For terfenadine acid metabolite, the relative standard deviation of 4.1-24%.

Storage Conditions

Tablets containing terfenadine should be stored in tight containers at 15 to 30 °C and should be protected from exposure to temperatures exceeding 40 °C and from moisture. Commercially available terfenadine tablets have an expiration date of 18 months or 2 years after the date of manufacture when packaged in the manufacture's unopened blister packages or high-density polyethylene bottles, respectively.

Interactions

Prolongation of the QT interval and QT interval corrected for rate (QTc) and, rarely, serious cardiovascular effects, including arrhythmias (eg, ventricular tachycardia, atypical ventricular tachycardia (torsades de pointes)), cardiac arrest, palpitations, syncope, and death, have been reported in patients receiving recommended dosages of terfenadine concomitantly with ketoconazole. Ketoconazole can markedly inhibit the metabolism of terfenadine, probably via inhibition of the cytochrome P-450 microsomal enzyme system resulting in increased plasma concentrations of unchanged terfenadine (to measurable levels) and reduced clearance of the active carboxylic acid metabolite fexofenadine.
Erythromycin and clarithromycin may alter the metabolism of terfenadine. In some individuals, concommitant administration of erythromycin and terfenadine has resulted in increased plasma concentrations of both unchanged terfenadine and fexofenadine. ...Rarely, cardiac arrest and death have been reported in patients receiving erythromycin and terfenadine concomitantly. Therefore, terfenadine is contraindicated in patients receiving clarithromycin, erythromycin, or troleandomycin.
Some evidence indicates that mibefradil may alter the pharmacokinetics of terfenadine. Increased plasma concentrations (up to 40 ng/mL) of terfenadine were reported in a study in healthy individuals receiving 60 mg of terfenadine twice daily and mibefradil 50 or 100 mg daily. These increases of plasma unchanged terfenadine concentrations were associated with a 12% prolongation in mean QT interval corrected for rate (QTc). Since prolongation of the QTc interval may be associated with life-threatening arrhythmias and death, concomitant use of terfenadine and mibefradil is contraindicated.
In vitro, ritonavir has been shown to inhibit the metabolism of terfenadine, but the clinical importance of this in vitro finding is not known. Pending further accumulation of data, the manufacturer of terfenadine states that concomitant administration of terfenadine and human immunodeficiency virus (HIV) protease inhibitors (eg, indinavir, nelfinavir, ritonavir, saquinavir) is not recommended ... because of the theoretical risk that the HIV protease inhibitor could produce substantially increased plasma concentrations of unchanged terfenadine resulting in potentially serious and/or life-threatening adverse effects.
For more Interactions (Complete) data for TERFENADINE (13 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Efficacy of histamine H1 receptor antagonists azelastine and fexofenadine against cutaneous Leishmania major infection

Alex G Peniche, E Yaneth Osorio, Peter C Melby, Bruno L Travi
PMID: 32776923   DOI: 10.1371/journal.pntd.0008482

Abstract

Current drug therapies for cutaneous leishmaniasis are often difficult to administer and treatment failure is an increasingly common occurrence. The efficacy of anti-leishmanial therapy relies on a combination of anti-parasite activity of drugs and the patient's immune response. Previous studies have reported in vitro antimicrobial activity of histamine 1-receptor antagonists (H1RAs) against different pathogens. We used an ex vivo explant culture of lymph nodes from mice infected with Leishmania major to screen H1RAs compounds. Azelastine (AZ) and Fexofenadine (FX) showed remarkable ex vivo efficacy (EC50 = 0.05 and 1.50 μM respectively) and low in vitro cytotoxicity yielding a high therapeutic index. AZ significantly decreased the expression of H1R and the proinflammatory cytokine IL-1ẞ in the ex vivo system, which were shown to be augmented by histamine addition. The anti-leishmanial efficacy of AZ was enhanced in the presence of T cells from infected mice suggesting an immune-modulatory mechanism of parasite suppression. L. major infected BALB/c mice treated per os with FX or intralesionally with AZ showed a significant reduction of lesion size (FX = 69%; AZ = 52%). Furthermore, there was significant parasite suppression in the lesion (FX = 82%; AZ = 87%) and lymph nodes (FX = 81%; AZ = 36%) with no observable side effects. AZ and FX and potentially other H1RAs are good candidates for assessing efficacy in larger studies as monotherapies or in combination with current anti-leishmanial drugs to treat cutaneous leishmaniasis.


Analysis of reproducibility and robustness of a human microfluidic four-cell liver acinus microphysiology system (LAMPS)

Courtney Sakolish, Celeste E Reese, Yu-Syuan Luo, Alan Valdiviezo, Mark E Schurdak, Albert Gough, D Lansing Taylor, Weihsueh A Chiu, Lawrence A Vernetti, Ivan Rusyn
PMID: 33307106   DOI: 10.1016/j.tox.2020.152651

Abstract

A human microfluidic four-cell liver acinus microphysiology system (LAMPS), was evaluated for reproducibility and robustness as a model for drug pharmacokinetics and toxicology. The model was constructed using primary human hepatocytes or human induced pluripotent stem cell (iPSC)-derived hepatocytes and 3 human cell lines for the endothelial, Kupffer and stellate cells. The model was tested in two laboratories and demonstrated to be reproducible in terms of basal function of hepatocytes, Terfenadine metabolism, and effects of Tolcapone (88 μM), Troglitazone (150 μM), and caffeine (600 μM) over 9 days in culture. Additional experiments compared basal outputs of albumin, urea, lactate dehydrogenase (LDH) and tumor necrosis factor (TNF)α, as well as drug metabolism and toxicity in the LAMPS model, and in 2D cultures seeded with either primary hepatocytes or iPSC-hepatocytes. Further experiments to study the effects of Terfenadine (10 μM), Tolcapone (88 μM), Trovafloxacin (150 μM with or without 1 μg/mL lipopolysaccharide), Troglitazone (28 μM), Rosiglitazone (0.8 μM), Pioglitazone (3 μM), and caffeine (600 μM) were carried out over 10 days. We found that both primary human hepatocytes and iPSC-derived hepatocytes in 3D culture maintained excellent basal liver function and Terfenadine metabolism over 10 days compared the same cells in 2D cultures. In 2D, non-overlay monolayer cultures, both cell types lost hepatocyte phenotypes after 48 h. With respect to drug effects, both cell types demonstrated comparable and more human-relevant effects in LAMPS, as compared to 2D cultures. Overall, these studies show that LAMPS is a robust and reproducible in vitro liver model, comparable in performance when seeded with either primary human hepatocytes or iPSC-derived hepatocytes, and more physiologically and clinically relevant than 2D monolayer cultures.


The Role of P-Glycoprotein in Decreasing Cell Membranes Permeability during Oxidative Stress

Alexey V Shchulkin, Yulia V Abalenikhina, Pelageya D Erokhina, Ivan V Chernykh, Elena N Yakusheva
PMID: 33832418   DOI: 10.1134/S0006297921020085

Abstract

P-Glycoprotein (P-gp) is one of the most clinically significant representatives of the ABC transporter superfamily due to its participation in the transport of biotic components and xenobiotics across the plasma membrane. It is known that various chemicals, environmental factors, and pathological processes can affect P-gp activity and expression. In this study, we investigated the role of P-gp in limiting the cell membrane permeability during oxidative stress. Human adenocarcinoma colon cells (Caco-2) overexpressing P-gp were cultured for 72 h in the medium containing hydrogen peroxide (0.1-50 µM). The transport of the P-gp substrate fexofenadine was evaluated in a special Transwell system. The amounts of P-gp and Nrf2 transcription factor were analyzed by the enzyme-linked immunosorbent assay. The concentration of SH-groups in proteins and the contents of lipid peroxidation products and protein carbonyl derivatives were determined spectrophotometrically. Hydrogen peroxide at a concentration of 0.1-5 µM did not significantly affect the studied parameters, while incubation with 10 µM H2O2 decreased in the level of SH groups in cell lysates and increased in the amount of Nrf2 in the cell lysates. Nrf2, in its turn, mediated an increase in the content and activity of the P-gp transporter, thus limiting the increasing permeability of the cell membrane. Hydrogen peroxide at a concentration of 50 µM promoted oxidative stress, which was manifested as a decrease in the content of SH-groups, increase in the concentration of lipid peroxidation products and protein carbonyl derivatives, and decrease in the P-gp level, which led to a significantly increased permeability of the plasma membrane. These results show that the transport and protective roles of P-gp, in particular, reduction of the cell membrane permeability, are affected by the intensity of oxidative stress and can be manifested only if the extent of membrane damage is insignificant.


UPLC-MS/MS method for the simultaneous quantification of pravastatin, fexofenadine, rosuvastatin, and methotrexate in a hepatic uptake model and its application to the possible drug-drug interaction study of triptolide

Wei Wu, Rui Cheng, Zhenzhou Jiang, Luyong Zhang, Xin Huang
PMID: 33634891   DOI: 10.1002/bmc.5093

Abstract

A rapid and specific UPLC-MS/MS method with a total run time of 3.5 min was developed for the determination of pravastatin, fexofenadine, rosuvastatin, and methotrexate in rat primary hepatocytes. After protein precipitation with 70% acetonitrile (containing 30% H
O), these four analytes were separated under gradient conditions with a mobile phase consisting of 0.03% acetic acid (v/v) and methanol at a flow rate of 0.50 mL/min. The linearity, recovery, matrix effect, accuracy, precision, and stability of the method were well validated. We evaluated drug-drug interactions based on these four compounds in freshly suspended hepatocytes. The hepatic uptake of pravastatin, fexofenadine, rosuvastatin, and methotrexate at 4°C was significantly lower than that at 37°C, and the hepatocytes were saturable with increased substrate concentration and culture time, suggesting that the rat primary hepatocyte model was successfully established. Triptolide showed a significant inhibitory effect on the hepatic uptake of these four compounds. In conclusion, this method was successfully employed for the quantification of pravastatin, fexofenadine, rosuvastatin, and methotrexate and was used to verify the rat primary hepatocyte model for Oatp1, Oatp2, Oatp4, and Oat2 transporter studies. Then, we applied this model to explore the effect of triptolide on these four transporters.


Acute generalized exanthematous pustulosis induced by pseudoephedrine in a combination tablet with fexofenadine

Nao Kusutani, Marina Nishida, Junko Sowa-Osako, Naoki Maekawa, Kazuyoshi Fukai
PMID: 33559159   DOI: 10.1111/ijd.15431

Abstract




Evaluation of UV-C Decontamination of Clinical Tissue Sections for Spatially Resolved Analysis by Mass Spectrometry Imaging (MSI)

Andreas Dannhorn, Stephanie Ling, Steven Powell, Eileen McCall, Gareth Maglennon, Gemma N Jones, Andrew J Pierce, Nicole Strittmatter, Gregory Hamm, Simon T Barry, Josephine Bunch, Richard J A Goodwin, Zoltan Takats
PMID: 33474935   DOI: 10.1021/acs.analchem.0c03430

Abstract

Clinical tissue specimens are often unscreened, and preparation of tissue sections for analysis by mass spectrometry imaging (MSI) can cause aerosolization of particles potentially carrying an infectious load. We here present a decontamination approach based on ultraviolet-C (UV-C) light to inactivate clinically relevant pathogens such as herpesviridae, papovaviridae human immunodeficiency virus, or SARS-CoV-2, which may be present in human tissue samples while preserving the biodistributions of analytes within the tissue. High doses of UV-C required for high-level disinfection were found to cause oxidation and photodegradation of endogenous species. Lower UV-C doses maintaining inactivation of clinically relevant pathogens to a level of increased operator safety were found to be less destructive to the tissue metabolome and xenobiotics. These doses caused less alterations of the tissue metabolome and allowed elucidation of the biodistribution of the endogenous metabolites. Additionally, we were able to determine the spatially integrated abundances of the ATR inhibitor ceralasertib from decontaminated human biopsies using desorption electrospray ionization-MSI (DESI-MSI).


Effects of breviscapine and C3435T

Yingying Zhao, Zhimin Miao, Mingzhao Jiang, Xuan Zhou, Yong Lai
PMID: 33256506   DOI: 10.1080/00498254.2020.1857467

Abstract

Breviscapine (BRE) is usually used for long-term use in patients with cardiovascular diseases such as coronary heart disease, angina pectoris, and cerebral thrombosis. It is possible to combine it with P-glycoprotein (P-gp) substrates in clinic. At present, little is known about whether the simultaneous use of BRE affects the disposal of P-gp substrates. The aim of this study was to evaluate the effect of BRE on the pharmacokinetics of fexofenadine (FEX), a P-gp probe substrate and its associations with the
C3435T genetic polymorphism in healthy volunteers. In this randomised, open-label, placebo-controlled, two-phase crossover clinical study, drug interactions were evaluated in healthy volunteers. FEX was used as a phenotypic probe for P-gp. In each phase, 18 volunteers were given daily doses of 120 mg (40 mg, three times a day) of BRE tablet or a placebo for 14 days. On day 15, a single oral dose of 120 mg FEX hydrochloride was given orally. Blood samples were collected at predefined time intervals, and plasma levels of FEX were determined by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The pharmacokinetic parameters were calculated by non-compartmental method, and bioequivalence was evaluated. Results showed that BRE pretreatment did not significantly affect the pharmacokinetics of FEX. The peak maximum plasma concentration (
) and the area under the plasma concentration-time curve from zero to infinity (AUC
) mean value of FEX with BRE and placebo-treated groups were 699 ng/mL vs. 710 ng/mL and 2972.5 ng⋅h/mL vs. 3460.5 ng⋅h/mL, respectively. The geometric mean ratios (90% confidence intervals) for FEX
and AUC
were within the pre-specified range of 0.8-1.25, indicating that FEX in the two pretreatment phases were bioequivalent. Pharmacokinetic parameters of FEX showed no statistically significant difference between
C3435T CC, CT and TT genotype, revealing that BRE and
C3435T gene polymorphisms did not affect the pharmacokinetics of FEX in healthy volunteers.


Inhibitory effect of terfenadine on Kir2.1 and Kir2.3 channels

Mayra Delgado-Ramírez, Fanny Junue Rodriguez-Leal, Aldo Azmar Rodríguez-Menchaca, Eloy Gerardo Moreno-Galindo, José Antonio Sanchez-Chapula, Tania Ferrer
PMID: 33151169   DOI: 10.2478/acph-2021-0017

Abstract

Terfenadine is a second-generation H1-antihistamine that despite potentially can produce severe side effects it has recently gained attention due to its anticancer properties. Lately, the subfamily 2 of inward rectifier potassium channels (Kir2) has been implicated in the progression of some tumoral processes. Hence, we characterized the effects of terfenadine on Kir2.x channels expressed in HEK-293 cells. Terfenadine inhibited Kir2.3 channels with a strikingly greater potency (IC50 = 1.06 ± 0.11 μmol L-1) compared to Kir2.1 channels (IC50 = 27.8 ± 4.8 μmol L-1). The Kir2.3(I213L) mutant, possessing a larger affinity for phosphatidylinositol 4,5-bisphosphate (PIP2) than the wild-type Kir2.3, was less sensitive to terfenadine inhibition (IC50 = 13.0 ± 2.9 μmol L-1). Additionally, the PIP2 intracellular application had largely reduced the inhibition of Kir2.1 channels by terfenadine. Our data support that Kir2.x channels are targets of terfena-dine by affecting their interaction with PIP2, which could be regarded as a mechanism of the antitumor properties of terfenadine.


Applying Biopharmaceutical Classification System criteria to predict the potential effect of Cremophor

Sally A Helmy, Heba M El-Bedaiwy, Soha M El-Masry
PMID: 32715985   DOI: 10.4155/tde-2020-0042

Abstract

To study the impact of various permeability enhancers on fexofenadine bioavailability. Furthermore, to predict the potential effect of Cremophor
RH 40 on fexofenadine pharmacokinetics at higher doses using Biopharmaceutical Classification System criteria.
The effect of the dose increase (60-360 mg) on the dissolution and permeability behavior of fexofenadine-Cremophor RH 40 formulations was studied in humans. The Biopharmaceutical Classification System criteria of the drug was determined.
Cremophor RH 40 improved the dissolution and bioavailability of fexofenadine. The pharmacokinetics increased linearly with the dose increase. Absorption number (A
) was significantly increased after addition of Cremophor RH 40 in comparison to an unprocessed drug. Similar A
values were observed throughout the same dose range. The dose number (D
) values were <1 whereas, all the dissolution number (D
) values were >1 at the same dose level.


Comparative Efficacy of Fexofenadine Versus Levocetrizine Versus Desloratadine via 1% Histamine Wheal Suppression Test

S Kc, A Aryal, M Adhikary, D Karn
PMID: 33582682   DOI:

Abstract

Background Urticaria and allergic dermatoses remains a great challenge to treating dermatologist. Histamine is the major mediator in such disorders. Antihistamines as levocetrizine, fexofenadine and desloratadine are often used to treat such conditions. Ability of antihistamines to suppress the allergic response helps to evaluate the efficacy of the medicine. Objective To compare the efficacy of levocetrizine versus fexofenadine versus desloratadine in suppressing histamine induced wheals in adults. Method One hundred and two healthy adult volunteers completed the study. Subjects were randomized into 3 groups using an envelope method. First group received fexofenadine (N=36), second group received levocetrizine (N =37), and third group received desloratadine (N=29). Pretesting was performed by skin prick test with histamine 1% (positive control) and normal saline (negative control). Wheal size was recorded before and after the treatment (at 0.5, 1, 2, 4 and 24 hours). Result At 30 minutes and 1 hour fexofenadine showed statistically significant wheal suppression than levocetrizine and desloratadine (p=0.0016). However by 2 and 4 hours all three antihistamines; fexofenadine, levocetirizine and desloratadine showed significant suppression of wheal. Whereas at 24 hours desloratadine showed greater wheal suppression than levocetrizine and fexofenadine (p= 0.014). Conclusion The results of the present study showed that fexofenadine presented early onset of action but longer suppression of wheal size was seen with desloratadine as compared to other antihistamines. These potentials could be employed in clinical aspects; depending upon the response needed.


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